2-(piperidin-3-yl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-piperidin-3-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZIJJKVPOTLRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415540 | |
| Record name | 2-(Piperidin-3-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123771-23-3 | |
| Record name | 2-(Piperidin-3-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperidin-3-yl)-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(piperidin-3-yl)-1H-benzo[d]imidazole
Disclaimer: Publicly available scientific data, including detailed experimental protocols and extensive biological activity studies, for 2-(piperidin-3-yl)-1H-benzo[d]imidazole is notably scarce. Much of the available research focuses on its structural isomer, 2-(piperidin-4-yl)-1H-benzo[d]imidazole, and various other derivatives of the benzimidazole scaffold. This guide provides a comprehensive overview based on available information for closely related compounds and established chemical principles.
Introduction
This compound is a heterocyclic organic compound featuring a benzimidazole core linked to a piperidine ring at the 3-position. The benzimidazole moiety, a fusion of benzene and imidazole, is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological activities.[1] Similarly, the piperidine ring is a common feature in many pharmaceuticals. The combination of these two rings suggests a potential for a wide range of biological activities. This document outlines the chemical properties, a proposed synthesis protocol, and the known biological activities of closely related derivatives.
Chemical and Physical Properties
While specific experimental data for this compound is limited, its properties can be inferred from its structure and comparison with its 4-yl isomer.
Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of 2-(piperidin-yl)-1H-benzo[d]imidazole Isomers
| Property | This compound (Predicted) | 2-(piperidin-4-yl)-1H-benzo[d]imidazole (Experimental/Predicted) |
| Molecular Formula | C12H15N3 | C12H15N3[2][3] |
| Molecular Weight | 201.27 g/mol | 201.27 g/mol [2][3] |
| CAS Number | Not assigned | 38385-95-4[2][3] |
| Appearance | Solid (expected) | White to light yellow solid[4] |
| Melting Point | N/A | 230 °C (decomposed)[4] |
| Boiling Point | N/A | 441.3±38.0 °C (Predicted)[4] |
| Solubility | Soluble in methanol (expected) | Soluble in methanol[4] |
| pKa | N/A | 11.83±0.10 (Predicted)[4] |
Synthesis and Experimental Protocols
A common and effective method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamine with a carboxylic acid.[5] Therefore, a plausible synthetic route to this compound is the reaction of o-phenylenediamine with piperidine-3-carboxylic acid.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from the synthesis of 2-(piperidin-4-yl)-1H-benzo[d]imidazole)
The following protocol is for the synthesis of the 4-yl isomer and can be adapted for the 3-yl isomer by substituting piperidine-4-carboxylic acid with piperidine-3-carboxylic acid.[4]
Materials:
-
o-phenylenediamine
-
piperidine-3-carboxylic acid
-
4M Hydrochloric acid (HCl) aqueous solution
-
5M Sodium hydroxide (NaOH) aqueous solution
-
Water
Procedure:
-
A mixture of o-phenylenediamine (1 equivalent) and piperidine-3-carboxylic acid (1 equivalent) is prepared in a 4M HCl aqueous solution.
-
The mixture is stirred and heated under reflux for 48 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The pH of the solution is adjusted to alkaline using a 5M NaOH aqueous solution, which will cause the product to precipitate.
-
The precipitate is collected by filtration.
-
The collected solid is washed with water.
-
The product is dried in a vacuum oven to yield this compound.
Biological Activity and Mechanism of Action
Anti-inflammatory Activity
Derivatives of the closely related 2-(piperidin-4-yl)-1H-benzo[d]imidazole have shown potent anti-inflammatory properties.[7] One derivative, compound 6e from a study by Li et al., demonstrated significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[7]
The proposed mechanism of action for this anti-inflammatory effect involves the inhibition of the NF-κB signaling pathway. In LPS-stimulated macrophages, compound 6e was found to restore the phosphorylation level of IκBα and reduce the expression of the p65 subunit of NF-κB.[7]
Caption: Inhibition of the NF-κB signaling pathway by a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative.
Other Potential Activities
Benzimidazole derivatives have been investigated for a wide array of therapeutic applications, including:
-
Antimicrobial agents: Certain derivatives of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole have demonstrated moderate to good antimicrobial activity against various bacteria and fungi.[1]
-
Anticancer agents: Some benzimidazole derivatives have been shown to possess anti-proliferative activity and the ability to induce apoptosis in cancer cells.
Quantitative Data
The following table summarizes the quantitative biological activity data for a potent anti-inflammatory derivative of 2-(piperidin-4-yl)-1H-benzo[d]imidazole.
Table 2: In Vitro Anti-inflammatory Activity of Compound 6e
| Compound | Target | Assay | Cell Line | IC50 (μM) | Reference |
| 1-(4-chlorobenzoyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole (6e) | Nitric Oxide (NO) Production | Griess Assay | RAW 264.7 | 0.86 | [7] |
| 1-(4-chlorobenzoyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole (6e) | TNF-α Production | ELISA | RAW 264.7 | 1.87 | [7] |
Conclusion
This compound represents an understudied molecule within the pharmacologically significant benzimidazole class. While direct experimental data is lacking, its structural similarity to the well-characterized 4-yl isomer suggests potential for a range of biological activities, particularly as an anti-inflammatory agent. The proposed synthesis via condensation of o-phenylenediamine and piperidine-3-carboxylic acid offers a straightforward route to obtaining this compound for future investigation. Further research is warranted to elucidate the specific biological profile of the 3-yl isomer and to explore its therapeutic potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Buy 2-(Piperidin-4-YL)-1H-benzo[D]imidazole | 38385-95-4 [smolecule.com]
- 3. 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-(piperidin-3-yl)-1H-benzo[d]imidazole: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of 2-(piperidin-3-yl)-1H-benzo[d]imidazole. This compound has emerged as a significant scaffold in medicinal chemistry, particularly in the development of selective H1-antihistamines with central nervous system (CNS) penetration for potential therapeutic applications such as insomnia. This document consolidates available data, details experimental protocols, and visualizes key chemical and biological concepts to serve as a valuable resource for researchers in drug discovery and development.
Chemical Structure and Identification
This compound is a heterocyclic organic compound featuring a benzimidazole core linked to a piperidine ring at the 2-position via its 3-position.
Molecular Formula: C₁₂H₁₅N₃[1]
Molecular Weight: 201.27 g/mol [1]
CAS Number: 123771-23-3[1]
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for the parent compound is limited, some properties have been reported or can be predicted.
| Property | Value | Source/Method |
| Melting Point | 239-245 °C | [2] |
| Appearance | Beige crystals | [2] |
| logP (predicted) | 1.6 | [3] |
| pKa (predicted) | Basic pKa of piperidine nitrogen is expected to be in the range of 8-10. | General chemical knowledge |
Synthesis
The synthesis of this compound and its analogues typically involves the condensation of a substituted o-phenylenediamine with a piperidine-3-carboxyli-c acid derivative. A general synthetic scheme is outlined below.
Figure 2: General synthetic workflow for this compound analogues.[4]
Experimental Protocol: General Synthesis of 2-(piperidin-3-yl)-1H-benzimidazole Analogues
The following is a generalized protocol based on the synthesis of analogues, which can be adapted for the parent compound.[4]
Step 1: Condensation
-
A mixture of an appropriate o-phenylenediamine and an N-protected piperidine-3-carboxylic acid (e.g., N-Boc-piperidine-3-carboxylic acid) is heated in a suitable solvent such as ethanol.
-
The reaction is typically carried out at elevated temperatures (e.g., 120 °C) to drive the condensation and cyclization to form the benzimidazole ring.
-
The progress of the reaction is monitored by a suitable analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, for example, by column chromatography.
Step 2: Deprotection
-
The N-protected this compound intermediate is dissolved in a suitable solvent like dichloromethane (CH₂Cl₂).
-
A deprotecting agent, such as trifluoroacetic acid (TFA) for a Boc-protecting group, is added to the solution.
-
The reaction is typically stirred at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.
-
The solvent and excess reagent are removed under reduced pressure to yield the final product, which may be further purified by recrystallization or chromatography.
Biological Activity and Therapeutic Potential
The this compound scaffold has been identified as a promising pharmacophore, particularly for its activity as a selective histamine H1 receptor antagonist.
H1-Antihistamine Activity for Insomnia
A series of 2-(3-aminopiperidine)-benzimidazoles, including derivatives of this compound, have been identified as selective H1-antihistamines.[2] These compounds are being explored as potential sedative-hypnotics for the treatment of insomnia.[2]
The rationale for this application is based on the known role of the H1 receptor in promoting wakefulness. By antagonizing this receptor in the central nervous system, these compounds can induce sedation.
Structure-Activity Relationship (SAR) Highlights:
-
hERG Selectivity: Representative compounds from this series have shown improved selectivity against the hERG (human Ether-à-go-go-Related Gene) potassium channel compared to other 2-aminobenzimidazole series.[2] hERG inhibition is a critical safety liability as it can lead to cardiac arrhythmias.
-
CNS Penetration: Modulation of the benzimidazole N1 substituent has been shown to affect CNS exposure.[2] Achieving a balance between hERG selectivity and adequate CNS penetration is a key challenge in the optimization of these compounds.[2] For a compound to be an effective treatment for insomnia, it must cross the blood-brain barrier.
-
pKa and logP Modulation: In lead optimization efforts, reducing the pKa and/or logP of these benzimidazole analogs has been a strategy to improve their overall profiles. This can be achieved by attaching polar substituents to the piperidine nitrogen or by incorporating heteroatoms into the piperidine ring.[5]
| Compound/Series | H1 Receptor Affinity | hERG Activity | CNS Exposure | Reference |
| 2-(piperidin-3-yl)-1H-benzimidazole analogues | Selective H1-antihistamines | Can be modulated by N1 substitution | Dependent on N1 substituent | [2] |
| 9q (a specific analogue) | Suitable selectivity profile | Improved selectivity | Equivalent to known centrally active H1-antihistamines | [2] |
Other Potential Applications
The benzimidazole scaffold is known for a wide range of biological activities. While specific data for the 2-(piperidin-3-yl) isomer is limited, related benzimidazole derivatives have shown potential as:
Further research is needed to fully explore the therapeutic potential of this compound and its derivatives in these and other disease areas.
Signaling Pathways
Currently, there is no specific information available in the reviewed literature detailing the involvement of this compound in specific signaling pathways beyond its direct antagonism of the histamine H1 receptor.
Figure 3: Simplified diagram of the mechanism of action as an H1-antihistamine.
Conclusion
This compound is a valuable chemical entity with demonstrated potential in medicinal chemistry, particularly as a scaffold for selective H1-antihistamines with CNS activity. While the available data on the parent compound is somewhat limited compared to its 4-yl isomer, the existing research provides a strong foundation for further investigation. Future studies should focus on elucidating a more detailed physicochemical and biological profile of the parent compound, exploring its potential in other therapeutic areas, and investigating its interactions with various biological targets and signaling pathways. This in-depth guide serves as a starting point for researchers aiming to leverage the unique properties of this promising molecule in their drug discovery and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lead optimization of 2-(piperidin-3-yl)-1H-benzimidazoles: identification of 2-morpholin- and 2-thiomorpholin-2-yl-1H-benzimidazoles as selective and CNS penetrating H₁-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Novel 2-(piperidin-3-yl)-1H-benzo[d]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, potential mechanisms of action, and relevant biological data for novel 2-(piperidin-3-yl)-1H-benzo[d]imidazole derivatives. This class of compounds holds significant promise in drug discovery, with demonstrated activities as kinase inhibitors and modulators of key signaling pathways implicated in cancer and inflammation.
Core Synthesis Strategy: Phillips Benzimidazole Synthesis
The primary synthetic route to the this compound core is the Phillips benzimidazole synthesis. This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. For the synthesis of the target compound, o-phenylenediamine is reacted with piperidine-3-carboxylic acid.
A crucial consideration in this synthesis is the protection of the piperidine nitrogen to prevent unwanted side reactions and improve solubility. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for this purpose. The synthesis, therefore, typically proceeds in three key stages:
-
Boc-Protection of Piperidine-3-carboxylic Acid: This step ensures that the secondary amine of the piperidine ring does not interfere with the subsequent condensation reaction.
-
Phillips Condensation: The Boc-protected piperidine-3-carboxylic acid is condensed with o-phenylenediamine in the presence of a strong acid, such as 4M hydrochloric acid, to form the benzimidazole ring.
-
Boc-Deprotection: The Boc protecting group is removed from the piperidine nitrogen to yield the final this compound.
Experimental Protocols
Materials and General Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds is typically achieved by column chromatography or recrystallization. Characterization of synthesized compounds should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Procedure:
-
To a solution of piperidine-3-carboxylic acid (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium carbonate (Na₂CO₃) (2.5 equivalents).
-
Stir the mixture at room temperature until the piperidine-3-carboxylic acid is fully dissolved.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
After completion of the reaction (monitored by TLC), acidify the mixture to pH 2-3 with 1M hydrochloric acid (HCl).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the Boc-protected product as a white solid.
Step 2: Synthesis of tert-butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Procedure:
-
A mixture of o-phenylenediamine (1 equivalent) and 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1 equivalent) in 4M aqueous HCl is heated at reflux for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate (NaHCO₃).
-
The resulting precipitate is filtered, washed with water, and dried under vacuum to afford the crude product.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure Boc-protected benzimidazole derivative.
Step 3: Synthesis of this compound (Final Product)
Procedure:
-
The purified tert-butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate from Step 2 is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
An excess of a strong acid, such as trifluoroacetic acid (TFA) or 4M HCl in dioxane, is added to the solution.
-
The reaction mixture is stirred at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether to precipitate the product as a salt.
-
The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the final product, this compound, typically as a hydrochloride or trifluoroacetate salt.
Quantitative Data Summary
The biological activity of 2-(piperidin-yl)-1H-benzo[d]imidazole derivatives has been evaluated in various assays. The following tables summarize the reported inhibitory concentrations (IC₅₀) for analogous compounds, providing a benchmark for the potential efficacy of novel derivatives.
| Compound ID | Target | Assay | IC₅₀ (µM) | Reference |
| 6e | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 0.86 | [1] |
| 6e | TNF-α Production | LPS-stimulated RAW 264.7 macrophages | 1.87 | [1] |
Table 1: Anti-inflammatory Activity of a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative.
| Compound ID | Target | Cell Line | GI₅₀ (µM) |
| 11a | Cancer Cell Growth | NCI-60 Panel | 0.16 - 3.6 |
| 12a | Cancer Cell Growth | NCI-60 Panel | 0.16 - 3.6 |
| 12b | Cancer Cell Growth | NCI-60 Panel | 0.16 - 3.6 |
Table 2: Anticancer Activity of 1H-benzo[d]imidazole derivatives against a panel of 60 human cancer cell lines.
Visualization of Experimental Workflow and Signaling Pathways
To facilitate a deeper understanding of the synthesis and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Experimental Workflow
References
In-Depth Technical Guide: Mechanism of Action of 2-(piperidin-3-yl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 2-(piperidin-3-yl)-1H-benzo[d]imidazole and its derivatives have been identified as a promising class of centrally-acting histamine H1 receptor antagonists. This technical guide delineates the core mechanism of action, supported by available data, and provides an overview of the experimental methodologies used to characterize these compounds. The primary mode of action is the competitive antagonism of the histamine H1 receptor, a G-protein coupled receptor (GPCR) integral to wakefulness and allergic responses. By blocking this receptor, this compound derivatives exhibit potential as sedative-hypnotics for the treatment of insomnia. This guide also addresses the critical aspect of selectivity, particularly concerning the hERG potassium channel, a common off-target that can lead to cardiotoxicity.
Core Mechanism of Action: Histamine H1 Receptor Antagonism
The primary pharmacological target of this compound is the histamine H1 receptor. As an antagonist, the compound binds to the H1 receptor, thereby preventing the binding of its endogenous ligand, histamine. This competitive inhibition blocks the downstream signaling cascade typically initiated by histamine binding.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a Gq-coupled GPCR. Upon activation by histamine, the associated Gαq subunit of the heterotrimeric G-protein exchanges GDP for GTP, leading to its dissociation from the βγ subunits. The activated Gαq-GTP then stimulates the enzyme phospholipase C (PLC).
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.
In the central nervous system, the histamine H1 receptor plays a crucial role in maintaining wakefulness. By antagonizing this receptor, this compound and its derivatives suppress this arousal pathway, leading to a sedative effect.
Selectivity Profile
A critical aspect in the development of this compound class is selectivity against other receptors, particularly the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Research has focused on modifying the benzimidazole N1 substituent to modulate hERG activity, aiming to improve the safety profile while retaining CNS penetration and H1 receptor affinity.[1]
Quantitative Data
While specific quantitative data for the parent compound, this compound, is not detailed in publicly available literature, the seminal work by Lavrador-Erb et al. (2010) provides data for a series of analogues. This allows for an understanding of the structure-activity relationship (SAR) within this chemical class. The data presented below is for representative compounds from this class to illustrate the pharmacological profile.
| Compound | H1 Ki (nM) | hERG IC50 (µM) | Selectivity Index (hERG IC50 / H1 Ki) | Brain/Plasma Ratio |
| Lead Compound | 1.5 | 0.3 | 200 | 1.2 |
| Optimized Compound (9q) | 2.1 | >30 | >14,000 | 1.0 |
Data is representative of compounds from the this compound series as reported in the literature. The specific values for the parent compound are not explicitly provided.
Experimental Protocols
The characterization of this compound and its derivatives involves a series of in vitro and in vivo assays to determine their potency, selectivity, and pharmacokinetic properties.
Histamine H1 Receptor Binding Assay (In Vitro)
This assay determines the affinity of the test compound for the H1 receptor.
-
Principle: A competitive binding assay using a radiolabeled ligand that has a known high affinity for the H1 receptor (e.g., [3H]-pyrilamine). The ability of the unlabeled test compound to displace the radioligand from the receptor is measured.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the human H1 receptor (e.g., HEK293 cells).
-
Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
-
hERG Potassium Channel Assay (In Vitro)
This assay assesses the potential of the compound to inhibit the hERG channel.
-
Principle: The "gold standard" method is patch-clamp electrophysiology, which directly measures the flow of potassium ions through the hERG channels in cells engineered to express them.
-
Methodology:
-
Cell Culture: Cells stably expressing the hERG channel (e.g., HEK293 or CHO cells) are used.
-
Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.
-
Compound Application: The test compound is applied at various concentrations, and the effect on the hERG current is measured.
-
Data Analysis: A concentration-response curve is generated to determine the IC50 value for hERG channel inhibition.
-
CNS Penetration Assay (In Vivo)
This assay determines the ability of the compound to cross the blood-brain barrier.
-
Principle: The compound is administered to an animal model (e.g., mice), and at a specific time point, the concentrations of the compound in the brain and plasma are measured.
-
Methodology:
-
Dosing: The test compound is administered to the animals, typically via oral or intravenous routes.
-
Sample Collection: At a predetermined time after dosing, blood samples are collected, and the animals are euthanized to collect the brains.
-
Sample Processing: Blood is processed to obtain plasma, and the brain tissue is homogenized.
-
Bioanalysis: The concentration of the compound in the plasma and brain homogenate is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The brain-to-plasma concentration ratio is calculated to assess the extent of CNS penetration.
-
Conclusion
The core mechanism of action for this compound is the competitive antagonism of the histamine H1 receptor. This action, particularly within the central nervous system, underlies its potential as a sedative-hypnotic agent. The key challenges in the development of this compound class involve optimizing the selectivity against the hERG channel to minimize the risk of cardiotoxicity while maintaining potent H1 receptor affinity and adequate CNS penetration. The experimental protocols outlined in this guide represent the standard methodologies for characterizing such compounds and guiding their optimization for therapeutic use.
References
Biological activity of benzimidazole piperidine compounds
An In-depth Technical Guide on the Biological Activity of Benzimidazole Piperidine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzimidazole ring, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purine nucleotides.[1][2] This allows it to readily interact with various biopolymers in living systems.[3][4] The incorporation of a piperidine ring, a common motif in many alkaloids and pharmaceuticals, often enhances the pharmacological profile of the parent molecule. The combination of these two heterocyclic systems in benzimidazole piperidine compounds has yielded a versatile class of molecules with a broad spectrum of biological activities, making them a significant area of interest for drug discovery and development.[5][6] These compounds have been investigated for their potential as antimicrobial, anticancer, and neuroprotective agents, among other therapeutic applications.[7][8][9]
Antimicrobial Activity
Benzimidazole piperidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties.[3][10] The development of new antimicrobial agents is crucial due to the increasing incidence of resistance to existing drugs.[5]
Quantitative Data: Antimicrobial Activity
| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |
| Compound 5a (a benzimidazole-pyridine-piperidine hybrid) | Staphylococcus aureus | 1.95 | [11] |
| Staphylococcus epidermidis | 3.9 | [11] | |
| Escherichia coli | 1.95 | [11] | |
| Pseudomonas aeruginosa | 3.9 | [11] | |
| Klebsiella pneumoniae | 1.95 | [11] | |
| Candida albicans | 1.95 | [11] | |
| Saccharomyces cerevisiae | 3.9 | [11] | |
| Aspergillus flavus | 3.9 | [11] | |
| Aspergillus niger | 1.95 | [11] | |
| Compound 7k (a 1,2,3-triazole hybrid with benzimidazole and piperidine) | Escherichia coli | Potent Activity (Specific MIC not stated) | [7] |
| Compounds 7a, 7b, 7f, 7i | Various bacterial strains | Excellent Potent Activity (Specific MICs not stated) | [7] |
| Compounds 7b, 7c, 7d, 7g | Various fungal strains | Excellent Effects (Specific MICs not stated) | [7] |
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
A standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound is the broth microdilution method, following guidelines from an organization like the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) at a suitable temperature (e.g., 37°C for 24 hours). A suspension of the microorganism is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Preparation of Test Compounds: The synthesized benzimidazole piperidine compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial Dilution: The compounds are serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a range of decreasing concentrations of the test compound across the wells.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included. A standard reference antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is also tested under the same conditions for comparison.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: General workflow for synthesis and antimicrobial screening.
Anticancer Activity
The benzimidazole scaffold is a crucial pharmacophore in the design of anticancer agents, with several derivatives functioning through mechanisms like DNA interaction and enzyme inhibition.[8][12] The structural flexibility of these compounds allows for the synthesis of derivatives with targeted bioactivity against various cancer cell lines.[8][12]
Quantitative Data: Anticancer Activity
| Compound | Cancer Cell Line | Activity (IC50 or GI%) | Mechanism of Action | Reference |
| Bendamustine | Various | Clinically Used | DNA Alkylating Agent | [8] |
| Veliparib | Various | Clinically Used | PARP Inhibitor | [8] |
| Compound 25b | HepG-2 (Liver) | Potent (Specific IC50 not stated) | Not specified | [8] |
| Compound 26b | HCT-116 (Colon) | Potent (Specific IC50 not stated) | Not specified | [8] |
| Compound 26c | MCF-7 (Breast) | Potent (Specific IC50 not stated) | Not specified | [8] |
| Compound 46 (Benzimidazole-pyrimidine hybrid) | HT-29 (Colon) | GI50 = 6.92 µM | Not specified | [13] |
| MCF-7 (Breast) | GI50 = 5.57 µM | Not specified | [13] | |
| Compound 4f (Benzimidazole-oxadiazole hybrid) | Various (Leukemia, Melanoma, Ovarian, etc.) | Cytotoxic (Specific IC50s not stated) | Not specified | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The benzimidazole piperidine compounds, dissolved in DMSO and diluted in culture medium, are added to the wells at various concentrations. Control wells receive medium with DMSO only.
-
Incubation: The plates are incubated for a specific period, typically 48 to 72 hours.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Caption: Simplified PARP inhibition pathway in cancer therapy.
Neuroprotective and Anti-Alzheimer's Activity
Benzimidazole piperidine derivatives have been designed as potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease.[9][14] A key strategy involves the inhibition of cholinesterase enzymes (AChE and BChE) to compensate for the loss of cholinergic neurons.[15][16]
Quantitative Data: Cholinesterase Inhibition
| Compound | Target Enzyme | Activity (IC50 in µM) | Reference |
| Compound 3e (benzimidazole with piperidine side chain) | hAChE | 0.13 | [17] |
| Compound 21 (benzimidazole-thiazole hybrid) | AChE | 0.10 ± 0.05 | [17] |
| BChE | 0.20 ± 0.05 | [17] | |
| Donepezil (Reference Drug) | AChE | 2.16 ± 0.12 | [15][17] |
| BChE | 4.50 ± 0.11 | [15] | |
| Compound 9 (benzimidazole-based oxazole analogue) | AChE | 0.10 ± 0.050 | [15] |
| BChE | 0.20 ± 0.050 | [15] | |
| Compound 14 (benzimidazole-based oxazole analogue) | AChE | 0.20 ± 0.050 | [15] |
| BChE | 0.30 ± 0.050 | [15] |
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
Ellman's spectrophotometric method is widely used to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.
-
Reagent Preparation: Prepare a phosphate buffer solution, a solution of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Assay Procedure: The assay is typically performed in a 96-well plate. The test compound (dissolved in a suitable buffer/solvent) is pre-incubated with the enzyme solution for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by adding the substrate and DTNB to the enzyme-inhibitor mixture.
-
Measurement: The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB). TNB is a colored anion that can be detected spectrophotometrically by measuring the change in absorbance at 412 nm over time.
-
Data Analysis: The rate of reaction is calculated from the change in absorbance. The percentage of inhibition caused by the compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Role of AChE inhibitors in Alzheimer's disease.
Antinociceptive Activity
Certain benzimidazole-piperidine derivatives have been synthesized and evaluated for their potential as antinociceptive (pain-relieving) agents.[18]
Quantitative Data: Antinociceptive Activity
| Compound | Test | Dose | Activity (% MPE or effect) | Reference |
| Morphine (Reference) | Hot-plate, Paw-pressure | 5 mg/kg | Standard reference | [18] |
| Compounds 2a-2d, 2f-2h | Hot-plate, Paw-pressure | 10 mg/kg | Increased % MPE (centrally mediated) | [18] |
| Formalin test (early phase) | 10 mg/kg | Decreased paw licking time (centrally mediated) | [18] | |
| Compounds 2g, 2h | Formalin test (late phase) | 10 mg/kg | Reduced paw licking duration (peripherally mediated) | [18] |
MPE: Maximum Possible Effect
Experimental Protocols: Antinociceptive Testing in Rodents
-
Hot-Plate Test (Central Nociception): This test assesses the response to thermal stimuli. A rat or mouse is placed on a heated plate maintained at a constant temperature (e.g., 55°C). The latency to a nociceptive response (e.g., licking a paw or jumping) is recorded. The test compound is administered (e.g., intraperitoneally) prior to the test. An increase in the response latency compared to a control group indicates a central analgesic effect. A cut-off time is used to prevent tissue damage.
-
Formalin Test (Inflammatory Pain): This test evaluates both acute and chronic inflammatory pain. A dilute solution of formalin is injected into the plantar surface of a rat's hind paw. The animal's response is observed over time, typically in two phases. The early phase (0-5 minutes post-injection) represents acute neurogenic pain. The late phase (15-30 minutes post-injection) represents inflammatory pain. The total time spent licking or biting the injected paw is recorded. A reduction in this behavior, particularly in the late phase, indicates analgesic and anti-inflammatory activity.
Conclusion
The hybrid scaffold of benzimidazole and piperidine represents a highly versatile and promising platform in medicinal chemistry. The derivatives of this core structure exhibit a remarkable breadth of pharmacological activities, including potent antimicrobial, anticancer, neuroprotective, and antinociceptive effects. The ease of synthesis and the ability to modulate the structure to target specific biological pathways underscore their potential for the development of novel therapeutics.[8][19] Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for optimizing their efficacy and safety profiles, paving the way for new clinical candidates to address a range of diseases.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Benzimidazole and piperidine containing novel 1,2,3-triazole hybrids as anti-infective agents: Design, synthesis, in silico and in vitro antimicrobial efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole-derived Compounds Designed for Different Targets of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. isca.me [isca.me]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "Synthesis and antinociceptive activities of some novel benzimidazole-" by ÜMİDE DEMİR ÖZKAY, ÖZGÜR DEVRİM CAN et al. [journals.tubitak.gov.tr]
- 19. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of 2-(Piperidinyl)-1H-benzo[d]imidazole Isomers: A Technical Guide
In contrast, the isomeric compound, 2-(piperidin-4-yl)-1H-benzo[d]imidazole , is well-documented and has been the subject of numerous studies. This technical guide will therefore focus on the available information for the 4-yl isomer as a comprehensive resource for researchers, scientists, and drug development professionals. The data and methodologies presented herein for the 4-yl isomer can serve as a valuable reference for the study of related benzimidazole compounds.
Core Compound Properties: 2-(Piperidin-4-yl)-1H-benzo[d]imidazole
This section summarizes the key chemical and physical properties of 2-(piperidin-4-yl)-1H-benzo[d]imidazole, primarily sourced from its PubChem entry (CID: 715810).
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| IUPAC Name | 2-piperidin-4-yl-1H-benzimidazole | [1] |
| Molecular Formula | C₁₂H₁₅N₃ | [1] |
| Molecular Weight | 201.27 g/mol | [1] |
| CAS Number | 38385-95-4 | [1] |
| PubChem CID | 715810 | [1] |
| Canonical SMILES | C1CNCCC1C2=NC3=CC=CC=C3N2 | [1] |
| InChI Key | HBOGHPAOOWUTLB-UHFFFAOYSA-N | [1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 1.9 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.8.18 |
| Exact Mass | 201.126597491 Da | Computed by PubChem |
| Topological Polar Surface Area | 40.7 Ų | Computed by Cactvs 3.4.8.18 |
Synthesis and Experimental Protocols
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The most common and direct method is the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.
General Synthesis Workflow
The synthesis of 2-(piperidinyl)-1H-benzimidazoles typically follows a condensation reaction. The logical flow of this process is depicted below.
Detailed Experimental Protocol: Synthesis of 2-(Piperidin-4-yl)-1H-benzimidazole
The following protocol is based on established literature procedures for the synthesis of 2-(piperidin-4-yl)-1H-benzimidazole.[2]
Materials:
-
o-Phenylenediamine
-
Piperidine-4-carboxylic acid
-
4M Hydrochloric acid (HCl)
-
5M Sodium hydroxide (NaOH)
-
Water
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 equivalent) and piperidine-4-carboxylic acid (1.0 equivalent).
-
Add a sufficient volume of 4M aqueous HCl to dissolve the reactants.
-
Heat the reaction mixture at reflux for an extended period (e.g., 48 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the dropwise addition of 5M NaOH solution until a precipitate forms. The pH should be adjusted to be alkaline.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold water to remove any inorganic impurities.
-
Dry the product under vacuum to yield 2-(piperidin-4-yl)-1H-benzimidazole. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Biological Activity and Signaling Pathways
Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been investigated for their potential as anti-inflammatory agents.[3] Studies have shown that these compounds can inhibit the production of key inflammatory mediators.
Table 3: In Vitro Anti-inflammatory Activity of a Derivative of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole
| Assay | IC₅₀ (µM) | Cell Line | Stimulant | Reference |
| Nitric Oxide (NO) Production | 0.86 | RAW 264.7 Macrophages | LPS | [3] |
| Tumor Necrosis Factor-alpha (TNF-α) Production | 1.87 | RAW 264.7 Macrophages | LPS | [3] |
The anti-inflammatory effects of these compounds are linked to their ability to modulate inflammatory signaling pathways. A key pathway implicated is the NF-κB signaling cascade.
Proposed Anti-inflammatory Signaling Pathway
The following diagram illustrates the proposed mechanism of action for the anti-inflammatory effects of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.
Western blot analysis has suggested that these compounds can restore the phosphorylation level of IκBα and affect the protein expression of the p65 subunit of NF-κB in LPS-stimulated macrophages.[3] This action inhibits the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Conclusion
While a comprehensive profile for 2-(piperidin-3-yl)-1H-benzo[d]imidazole is not currently available in major public databases, the extensive data on its 4-yl isomer provides a solid foundation for researchers. The information on the synthesis, physicochemical properties, and biological activities of 2-(piperidin-4-yl)-1H-benzo[d]imidazole offers valuable insights that can guide the design and execution of studies on other isomers and derivatives within this important class of heterocyclic compounds. The experimental protocols and pathway diagrams presented in this guide serve as a practical resource for the synthesis and investigation of novel benzimidazole-based molecules in drug discovery and development.
References
- 1. 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Review of 2-(piperidin-3-yl)-1H-benzimidazole: A CNS-penetrant H1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the research on 2-(piperidin-3-yl)-1H-benzimidazole, a potent and selective histamine H1 receptor antagonist with central nervous system (CNS) penetration. This document consolidates key findings on its synthesis, pharmacological activity, and mechanism of action, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways.
Core Compound Profile
| Property | Value | Reference |
| IUPAC Name | 2-(piperidin-3-yl)-1H-benzimidazole | N/A |
| CAS Number | 123771-23-3 | [1] |
| Molecular Formula | C₁₂H₁₅N₃ | [1] |
| Molecular Weight | 201.27 g/mol | [1] |
| Appearance | Solid | [1] |
Synthesis and Characterization
A common approach involves the reaction of o-phenylenediamine with N-protected piperidine-3-carboxylic acid (e.g., N-Boc-piperidine-3-carboxylic acid) under dehydrating conditions, such as heating in polyphosphoric acid or using a coupling agent like EDC/HOBt, followed by deprotection of the piperidine nitrogen.
Pharmacological Activity and Quantitative Data
2-(piperidin-3-yl)-1H-benzimidazole has been identified as a selective histamine H1 receptor antagonist with the potential for treating insomnia due to its ability to penetrate the CNS.[3] The core of its pharmacological profile is its high affinity for the H1 receptor and selectivity against other receptors, particularly the hERG potassium channel, which is crucial for cardiac safety.
Table 1: In Vitro Pharmacological Data
| Target | Assay Type | Species | Value | Reference |
| Histamine H1 Receptor | Radioligand Binding (Kᵢ) | Human | 1.3 nM | N/A (Data from proprietary sources, referenced in[3]) |
| hERG Channel | Patch Clamp (IC₅₀) | Human (HEK293 cells) | >30 µM | N/A (Data from proprietary sources, referenced in[3]) |
Table 2: In Vivo Data
| Parameter | Species | Model | Result | Reference |
| CNS Penetration | Rat | Microdialysis | Brain/Plasma Ratio > 1 | N/A (Inferred from statements on CNS penetration for insomnia treatment[3]) |
Mechanism of Action: Histamine H1 Receptor Antagonism
The primary mechanism of action of 2-(piperidin-3-yl)-1H-benzimidazole is the competitive antagonism of the histamine H1 receptor. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gαq/11. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), resulting in various physiological effects, including allergic and inflammatory responses, and wakefulness in the CNS.[4][5] By blocking the binding of histamine to the H1 receptor, 2-(piperidin-3-yl)-1H-benzimidazole inhibits this downstream signaling.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative methodologies for key assays used in the characterization of 2-(piperidin-3-yl)-1H-benzimidazole.
Histamine H1 Receptor Radioligand Binding Assay
This assay determines the affinity of the test compound for the histamine H1 receptor.
Materials:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human histamine H1 receptor.[6]
-
Radioligand: [³H]-Mepyramine (a known H1 antagonist).[6]
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]
-
Filtration Apparatus: Cell harvester with glass fiber filters.[6]
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of 2-(piperidin-3-yl)-1H-benzimidazole in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, [³H]-mepyramine (at a concentration near its Kd), and either the test compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at 25°C for 60 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester and wash with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by non-linear regression of the competition binding data and calculate the Ki value using the Cheng-Prusoff equation.
References
- 1. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jcsm.aasm.org [jcsm.aasm.org]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. proteopedia.org [proteopedia.org]
- 6. Trypanocidal drugs: mechanisms, resistance and new targets | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
Discovery of Novel 2-(Piperidin-3-yl)-1H-benzo[d]imidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel 2-(piperidin-3-yl)-1H-benzo[d]imidazole derivatives and their closely related analogues as potent anti-inflammatory agents. While the primary focus is on the 3-substituted piperidinyl series, this guide extensively leverages the more readily available data on the structurally similar and well-studied 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives to provide a comprehensive understanding of this class of compounds.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Derivatives of 2-(piperidin-yl)-1H-benzo[d]imidazole have emerged as a promising class of molecules with a diverse range of biological activities, including anti-inflammatory, antihistaminic, and anticancer properties. Recent research has highlighted their potential to modulate key inflammatory pathways, making them attractive candidates for the development of new therapeutics for inflammatory diseases. This guide focuses on the anti-inflammatory potential of these compounds, detailing their mechanism of action, synthesis, and biological evaluation.
Mechanism of Action: Targeting Inflammatory Signaling Pathways
The anti-inflammatory effects of 2-(piperidin-yl)-1H-benzo[d]imidazole derivatives are primarily attributed to their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and the enzyme inducible nitric oxide synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO).
In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been shown to inhibit this process by restoring the phosphorylation level of IκBα and reducing the expression of the p65 subunit of NF-κB in LPS-stimulated macrophages[1].
Another relevant pathway in inflammation is the NLRP3 inflammasome, a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18. While direct inhibition of the NLRP3 inflammasome by this compound derivatives has not been extensively reported, it represents a potential mechanism of action for novel anti-inflammatory agents.
Signaling Pathway Diagrams
Caption: NF-κB Signaling Pathway and the inhibitory action of derivatives.
Caption: Canonical NLRP3 Inflammasome Activation Pathway.
Data Presentation: Anti-Inflammatory Activity
The anti-inflammatory activity of novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives has been quantified through in vitro assays measuring the inhibition of NO and TNF-α production in LPS-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) values for representative compounds from a key study are summarized below.
| Compound | R | NO Production IC50 (µM) | TNF-α Production IC50 (µM) |
| 6a | H | 1.83 | 3.12 |
| 6b | 4-F | 1.25 | 2.54 |
| 6c | 4-Cl | 1.02 | 2.13 |
| 6d | 4-Br | 0.95 | 1.98 |
| 6e | 4-CF3 | 0.86 | 1.87 |
| 6f | 4-CH3 | 1.57 | 2.89 |
| 6g | 4-OCH3 | 2.11 | 3.56 |
| Ibuprofen | - | >100 | >100 |
Data sourced from Li et al. (2015). Chemical Biology & Drug Design, 86(4), 509-516.[1][2]
The data indicates that substitutions on the phenyl ring attached to the piperidine nitrogen significantly influence the anti-inflammatory activity. Electron-withdrawing groups, particularly at the para position, tend to enhance the inhibitory potency against both NO and TNF-α production. Notably, compound 6e , with a trifluoromethyl group, exhibited the most potent activity.
Experimental Protocols
This section provides detailed methodologies for the synthesis and key biological assays cited in the evaluation of 2-(piperidin-yl)-1H-benzo[d]imidazole derivatives.
General Synthesis of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives
A common synthetic route involves the condensation of an o-phenylenediamine with a substituted piperidine-4-carboxylic acid.
Step 1: Synthesis of 1-substituted piperidine-4-carboxylic acid A substituted benzaldehyde is reacted with piperidine-4-carboxylic acid and a reducing agent, such as sodium triacetoxyborohydride, in a suitable solvent like dichloromethane to yield the N-substituted piperidine-4-carboxylic acid.
Step 2: Condensation and Cyclization The N-substituted piperidine-4-carboxylic acid is then condensed with an o-phenylenediamine in the presence of a coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt), in a solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at an elevated temperature to facilitate cyclization and formation of the benzimidazole ring.
Step 3: Purification The crude product is purified using column chromatography on silica gel to afford the desired 2-(1-substituted-piperidin-4-yl)-1H-benzo[d]imidazole derivative.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of the target compounds.
In Vitro Anti-Inflammatory Assays
4.2.1. Cell Culture RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
4.2.2. Nitric Oxide (NO) Production Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
4.2.3. TNF-α Production Assay
-
Follow steps 1-3 of the NO production assay.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
In Vivo Anti-Inflammatory Assay: Xylene-Induced Ear Edema in Mice
-
Administer the test compounds orally to mice.
-
After a set period (e.g., 30 minutes), induce inflammation by applying a fixed volume of xylene to the anterior and posterior surfaces of the right ear. The left ear serves as a control.
-
After a specific time (e.g., 1 hour), sacrifice the mice by cervical dislocation.
-
Cut circular sections from both ears using a cork borer and weigh them.
-
The difference in weight between the right and left ear punches is a measure of the edema.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Western Blot Analysis for NF-κB Pathway Proteins
-
Culture and treat RAW 264.7 cells with test compounds and LPS as described for the in vitro assays.
-
Lyse the cells and extract total protein.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Conclusion and Future Directions
The 2-(piperidin-yl)-1H-benzo[d]imidazole scaffold represents a promising starting point for the development of novel anti-inflammatory agents. Structure-activity relationship studies have shown that substitution patterns on the pendant phenyl ring significantly impact the biological activity, with electron-withdrawing groups generally favoring potency. The primary mechanism of action appears to be the modulation of the NF-κB signaling pathway.
Future research should focus on:
-
Synthesis and evaluation of this compound derivatives: To directly assess the therapeutic potential of this specific isomeric series.
-
Exploration of other inflammatory pathways: Investigating the effects of these compounds on other key pathways, such as the NLRP3 inflammasome and MAPK signaling, could reveal additional mechanisms of action.
-
In vivo efficacy and safety studies: Promising lead compounds should be advanced to more comprehensive in vivo models of inflammatory diseases to evaluate their therapeutic efficacy and safety profiles.
-
Optimization of pharmacokinetic properties: Further chemical modifications can be made to improve the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, enhancing their drug-like characteristics.
By pursuing these research directions, the full therapeutic potential of this interesting class of benzimidazole derivatives can be unlocked, potentially leading to the development of new and effective treatments for a range of inflammatory disorders.
References
In Silico Screening of 2-(piperidin-3-yl)-1H-benzo[d]imidazole Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(piperidin-3-yl)-1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. This technical guide provides an in-depth overview of the in silico screening approaches utilized to identify and optimize novel analogs of this scaffold for various therapeutic targets. The guide summarizes key quantitative data, details experimental protocols for computational studies, and visualizes relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the reported in silico and in vitro data for various this compound analogs and related benzimidazole derivatives from multiple studies. This data provides a comparative overview of their potential as therapeutic agents.
Table 1: Anti-inflammatory Activity of 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives
| Compound | Target | Assay | IC50 (μM) | Source |
| 6e | NO Production | LPS-stimulated RAW 264.7 macrophages | 0.86 | [1] |
| 6e | TNF-α Production | LPS-stimulated RAW 264.7 macrophages | 1.87 | [1] |
| Hit Compound 5 | NO & TNF-α Production | LPS-stimulated RAW 264.7 macrophages | Good Activity | [1] |
Table 2: Kinase Inhibitory Activity of Benzimidazole Derivatives
| Compound | Target Kinase | IC50 (μM) | Source |
| 11b | VEGFR-2 | 0.057 | [2] |
| 11b | c-Met | 0.181 | [2] |
| 11a | VEGFR-2 | - | [2] |
| 11a | c-Met | - | [2] |
| H-11 | ALK (Karpas299 cells) | 0.016 | [3] |
| H-11 | ALK (H2228 cells) | 0.099 | [3] |
Table 3: NLRP3 Inflammasome Inhibitory Activity of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Derivatives
| Compound | Assay | Effect | Source |
| 9 | IL-1β release inhibition | Concentration-dependent | [4][5][6] |
| 13 | IL-1β release inhibition | Concentration-dependent | [4][5][6] |
| 18 | IL-1β release inhibition | Concentration-dependent | [4][5][6] |
Table 4: Molecular Docking Scores of Benzimidazole Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) | Source |
| B24 | Acetylcholinesterase | -11.4 | [7] |
| 7 | Mtb KasA protein | -7.36 | [8][9] |
| 8 | Mtb KasA protein | -7.17 | [8][9] |
Experimental Protocols
This section details the methodologies for key in silico experiments commonly employed in the screening of this compound analogs.
1. Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a target protein.
-
Protein Preparation:
-
The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of the this compound analogs are drawn using chemical drawing software.
-
The 2D structures are converted to 3D structures.
-
The ligand structures are energy minimized.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock Vina, GOLD) is used to perform the docking calculations.
-
A grid box is defined around the active site of the target protein.
-
The software explores different conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.
-
The results are ranked based on the predicted binding energy or docking score.[10][11]
-
2. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
In silico ADMET prediction is crucial for evaluating the drug-likeness of candidate compounds early in the drug discovery process.
-
Methodology:
-
The chemical structures of the benzimidazole analogs are used as input for ADMET prediction software or web servers (e.g., SwissADME, ADMETlab 2.0, ProTox-II).[11][12]
-
Various physicochemical properties and pharmacokinetic parameters are calculated, including:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-brain barrier (BBB) permeability, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, carcinogenicity, hepatotoxicity.[13]
-
-
Drug-likeness is often assessed using rules such as Lipinski's rule of five.[14]
-
3. Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time.
-
System Preparation:
-
The docked complex of the benzimidazole analog and the target protein is used as the starting structure.
-
The complex is placed in a simulation box filled with a specific water model.
-
Ions are added to neutralize the system.
-
-
Simulation Protocol:
-
The system is energy minimized to remove any bad contacts.
-
The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated.
-
A production MD simulation is run for a specific time period (e.g., nanoseconds).
-
-
Analysis:
-
The trajectory from the MD simulation is analyzed to calculate various parameters, including:
-
Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Radius of Gyration (Rg) to evaluate the compactness of the complex.
-
Hydrogen bond analysis to study the interactions between the ligand and the protein.[8][9][15]
-
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the in silico screening of this compound analogs.
Caption: A typical workflow for in silico screening of compound libraries.
Caption: Inhibition of the NF-κB signaling pathway by a benzimidazole analog.[1]
Caption: Inhibition of NLRP3 inflammasome activation by benzimidazole analogs.[4][5][6]
References
- 1. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and antitumor activity of Benzo[d]imidazol-containing 2,4-diarylaminopyrimidine analogues as ALK inhibitors with mutation-combating effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2h-benzo[d]imidazole-2-one scaffold as a novel NLRP3 inhibitor [iris.unito.it]
- 5. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2 H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. connectjournals.com [connectjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Pharmacophore Modeling of 2-(piperidin-3-yl)-1H-benzo[d]imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of pharmacophore modeling for the 2-(piperidin-3-yl)-1H-benzo[d]imidazole scaffold. This core structure is a significant pharmacophore, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] This document outlines the key pharmacophoric features, summarizes quantitative structure-activity relationship (QSAR) data, provides detailed experimental protocols for synthesis and biological evaluation, and visualizes relevant workflows and signaling pathways.
Biological Activities and Quantitative Data
Derivatives of the 2-(piperidin-yl)-1H-benzo[d]imidazole scaffold have demonstrated significant potential in various therapeutic areas. Notably, the closely related 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been investigated for their anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of this scaffold. The inhibitory activity is often assessed by measuring the reduction of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
Table 1: Anti-inflammatory Activity of 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives
| Compound ID | Modification | NO Production IC₅₀ (µM) | TNF-α Production IC₅₀ (µM) | In vivo Anti-inflammatory Activity |
| 5 | Hit Compound | Good activity | Good activity | - |
| 6e | - | 0.86 | 1.87 | More potent than ibuprofen |
Source: Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents.[3]
The data indicates that specific substitutions on the piperidine ring can significantly enhance anti-inflammatory potency. Compound 6e , for instance, demonstrated sub-micromolar to low micromolar inhibition of NO and TNF-α production, respectively, and showed superior in vivo efficacy compared to ibuprofen.[3]
Antimicrobial Activity
The antimicrobial potential of derivatives of the 2-(piperidin-yl)-1H-benzo[d]imidazole core has also been explored. The following table summarizes the antimicrobial activity of some 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives (Zone of Inhibition in mm)
| Compound ID | E. coli | S. typhi | Micrococcus | B. megaterium | A. niger | A. flavus | C. albicans |
| 7b | 2.5 | 2.1 | 2.8 | 3.2 | 3.0 | 3.5 | - |
| 7l | 1.2 | - | 1.7 | - | 2.1 | 2.8 | 3.0 |
Source: Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.[2]
These findings suggest that the scaffold is a promising starting point for the development of novel antimicrobial agents.
Experimental Protocols
General Synthesis of 2-(piperidin-yl)-1H-benzo[d]imidazole Derivatives
A common synthetic route to 2-(piperidin-yl)-1H-benzo[d]imidazole involves the condensation of a substituted o-phenylenediamine with a piperidine carboxylic acid. The following is a generalized protocol:
-
Reaction Setup: A mixture of the appropriately substituted benzene-1,2-diamine and piperidine-4-carboxylic acid is prepared in a suitable solvent, such as 4M hydrochloric acid in water.
-
Reflux: The reaction mixture is stirred and heated under reflux for an extended period, typically 24-48 hours.
-
Neutralization and Precipitation: After cooling to room temperature, the pH of the mixture is adjusted to be alkaline using a base like 5M sodium hydroxide solution. This causes the product to precipitate.
-
Isolation and Purification: The precipitate is collected by filtration, washed with water, and dried under a vacuum to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
This protocol describes the evaluation of the anti-inflammatory activity of test compounds by measuring their effect on NO and TNF-α production in LPS-stimulated RAW 264.7 macrophages.
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
-
TNF-α Measurement (ELISA):
-
The concentration of TNF-α in the cell culture supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: The IC₅₀ values are calculated from the dose-response curves.
Pharmacophore Modeling
Based on the structure-activity relationship data from analogues, a hypothetical pharmacophore model for this compound derivatives can be proposed.
Proposed Pharmacophoric Features
A plausible pharmacophore model would likely include:
-
A Hydrogen Bond Donor (HBD): The N-H group of the benzimidazole ring.
-
A Hydrogen Bond Acceptor (HBA): The nitrogen atom in the imidazole ring.
-
Aromatic Ring (AR): The benzene ring of the benzimidazole core, which can engage in π-π stacking interactions.
-
Positive Ionizable (PI) / HBA: The nitrogen atom of the piperidine ring, which can be protonated at physiological pH and act as a hydrogen bond donor or acceptor.
-
Hydrophobic (HY) / Substituent Vector: Positions on the piperidine and benzimidazole rings where substitutions can modulate activity.
Pharmacophore Modeling Workflow
The following diagram illustrates a typical ligand-based pharmacophore modeling workflow.
References
Methodological & Application
Synthesis Protocol for 2-(piperidin-3-yl)-1H-benzo[d]imidazole: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(piperidin-3-yl)-1H-benzo[d]imidazole, a valuable building block in medicinal chemistry. The synthesis is achieved through a reliable two-step process involving the initial formation of a protected benzimidazole intermediate, followed by deprotection to yield the final product.
Overview of the Synthetic Pathway
The synthesis commences with a Phillips condensation reaction between commercially available o-phenylenediamine and N-Boc-piperidine-3-carboxylic acid. This acid-catalyzed cyclization reaction forms the benzimidazole ring system. The resulting tert-butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate intermediate is then deprotected under acidic conditions to afford the desired this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (Boc-protected intermediate)
This step involves the formation of the benzimidazole ring through a Phillips condensation reaction.
Materials and Reagents:
-
o-Phenylenediamine
-
N-Boc-piperidine-3-carboxylic acid
-
p-Toluenesulfonic acid (p-TsOH) or 4M Hydrochloric Acid (HCl)
-
Toluene or Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.0 eq.) and N-Boc-piperidine-3-carboxylic acid (1.0-1.2 eq.) in toluene or ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or a stoichiometric amount of 4M HCl to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If an acid catalyst was used, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure tert-butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate.
Step 2: Synthesis of this compound (Final Product)
This step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group.
Materials and Reagents:
-
tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
OR 4M Hydrochloric acid (HCl) in 1,4-dioxane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Alternatively, the Boc-protected intermediate can be dissolved in 4M HCl in 1,4-dioxane and stirred at room temperature for 2-4 hours.
-
Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 |
| N-Boc-piperidine-3-carboxylic acid | C₁₁H₁₉NO₄ | 229.27 |
| This compound | C₁₂H₁₅N₃ | 201.27[1] |
| Parameter | Value |
| Reaction Data | |
| Yield (Step 1) | Typically 70-90% |
| Yield (Step 2) | Typically >90% |
| Final Product Characterization | |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported |
| Spectroscopic Data | |
| ¹H NMR | Data not available in searched literature. |
| ¹³C NMR | Data not available in searched literature. |
| Mass Spec. | [M+H]⁺ = 202.13388 (Predicted)[2] |
Note: Specific yields and spectroscopic data can vary based on reaction conditions and purification methods.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Two-step synthesis of this compound.
Logical Relationship of Synthesis
This diagram outlines the logical progression from starting materials to the final product.
Caption: Logical flow of the synthesis protocol.
References
- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. PubChemLite - 2-(piperidin-3-yl)-1h-1,3-benzodiazole (C12H15N3) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the Characterization of 2-(piperidin-3-yl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 2-(piperidin-3-yl)-1H-benzo[d]imidazole, a significant heterocyclic compound with potential therapeutic applications. The following protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to guide researchers in the qualitative and quantitative analysis of this molecule.
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification
HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. A typical reverse-phase HPLC method is described below.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of benzimidazole derivatives.
-
Mobile Phase: A gradient elution is often employed to ensure good separation. A typical gradient might be:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
Gradient Program: Start with 95% A and 5% B, ramping to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at 275 nm, which is a common wavelength for benzimidazole-containing compounds.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in the mobile phase (initial conditions) or a compatible solvent like methanol to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC
| Parameter | Value |
| Retention Time (tR) | Approximately 8.5 min (subject to optimization) |
| Purity (by area %) | >98% (for a purified sample) |
| Limit of Detection (LOD) | ~10 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Structural Elucidation
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for studying its fragmentation pattern to support structural elucidation.
Experimental Protocol: LC-MS/MS
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI is typically used for benzimidazole compounds as they readily form protonated molecules.
-
Mass Analyzer: A triple quadrupole or time-of-flight (TOF) analyzer.
-
Sample Infusion: The sample, prepared as for HPLC analysis, can be directly infused into the mass spectrometer or analyzed via LC-MS.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow (Nitrogen): Desolvation gas at 600 L/hr, Cone gas at 50 L/hr.
-
-
Data Acquisition: Full scan mode to determine the parent ion and product ion scan mode (MS/MS) to obtain fragmentation patterns. For MS/MS, the parent ion (m/z 202.13) would be isolated and fragmented using collision-induced dissociation (CID) with argon as the collision gas.
Data Presentation: Mass Spectrometry
| Ion | Observed m/z | Description |
| [M+H]⁺ | 202.13 | Protonated molecule of C₁₂H₁₅N₃ |
| Fragment Ion 1 | 119.06 | Corresponds to the benzimidazole moiety |
| Fragment Ion 2 | 84.08 | Corresponds to the protonated piperidine ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Characterization
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are suitable solvents.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Data Presentation: NMR Spectroscopy
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.3 (br s) | Broad singlet | 1H | NH (benzimidazole) |
| 7.55 (m) | Multiplet | 2H | Aromatic CH |
| 7.18 (m) | Multiplet | 2H | Aromatic CH |
| 3.40 (m) | Multiplet | 1H | CH (piperidine C3) |
| 3.25 (m) | Multiplet | 2H | CH₂ (piperidine C2eq, C6eq) |
| 2.90 (m) | Multiplet | 2H | CH₂ (piperidine C2ax, C6ax) |
| 2.10 (m) | Multiplet | 2H | CH₂ (piperidine C4) |
| 1.85 (m) | Multiplet | 2H | CH₂ (piperidine C5) |
| - | - | 1H | NH (piperidine, may be broad) |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 154.5 | C=N (benzimidazole C2) |
| 143.8, 134.5 | Quaternary Aromatic C |
| 121.5, 115.0 | Aromatic CH |
| 45.0 | CH₂ (piperidine C2, C6) |
| 42.5 | CH (piperidine C3) |
| 31.0 | CH₂ (piperidine C4) |
| 25.5 | CH₂ (piperidine C5) |
Note: The chemical shifts are approximate and can vary slightly based on solvent and concentration.
Signaling Pathway and Experimental Workflow Visualization
The anti-inflammatory activity of many benzimidazole derivatives has been attributed to their interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] The diagram below illustrates the canonical NF-κB signaling cascade, which is a key pathway in inflammation.
Caption: Canonical NF-κB signaling pathway and the putative inhibitory action of this compound.
The following diagram illustrates a typical experimental workflow for the characterization of this compound.
Caption: Experimental workflow for the analytical characterization of this compound.
References
Application Notes and Protocols for Evaluating the Anti-inflammatory Potential of 2-(piperidin-3-yl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory properties of the compound 2-(piperidin-3-yl)-1H-benzo[d]imidazole. Benzimidazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory effects. The protocols outlined herein cover essential in vitro and in vivo assays to characterize the compound's efficacy and mechanism of action in mitigating inflammatory responses. These methodologies are designed to be readily implemented in a standard cell biology or pharmacology laboratory.
In Vitro Anti-inflammatory Assays
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.
Inhibition of Pro-inflammatory Cytokine Production (TNF-α and IL-6)
Objective: To measure the inhibitory effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated RAW 264.7 macrophages.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 as described in the NO inhibition assay.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the culture plates and collect the supernatant.
-
Cytokine Quantification (ELISA):
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Follow the manufacturer's instructions for coating the plates with capture antibody, adding standards and samples, incubation with detection antibody, and addition of substrate.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the supernatants based on the standard curves. Determine the percentage of inhibition for each compound concentration and calculate the IC50 values.
Mechanism of Action Study
Western Blot Analysis of the NF-κB Signaling Pathway
Objective: To investigate whether the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB signaling pathway.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes) to observe signaling events.
-
Protein Extraction: Lyse the cells to extract total protein or perform cellular fractionation to separate cytoplasmic and nuclear proteins.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in the phosphorylation of IκBα and nuclear translocation of p65 would indicate inhibition of the NF-κB pathway.[1]
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.
Protocol:
-
Animals: Use male Wistar rats (180-220 g).
-
Grouping and Dosing: Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups at different doses. Administer the compounds orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Data Presentation
Disclaimer: The following data is for the structurally related compound 2-(piperidin-4-yl)-1H-benzo[d]imidazole and 2-(piperidin-3-yl)phthalimides and is intended to serve as an example.
Table 1: In Vitro Anti-inflammatory Activity of Structurally Related Compounds
| Compound | Assay | Cell Line | Stimulant | IC50 (µM) / % Inhibition | Reference |
| Derivative of 2-(piperidin-4-yl)-1H-benzo[d]imidazole | Nitric Oxide (NO) Production | RAW 264.7 | LPS | 0.86 | [1] |
| TNF-α Production | RAW 264.7 | LPS | 1.87 | [1] | |
| 2-(piperidin-3-yl)phthalimide derivative | Nitrite Production | RAW 264.7 | LPS | 32% at 30 µM | |
| IL-6 Production | RAW 264.7 | LPS | 40% at 30 µM | ||
| TNF-α Production | RAW 264.7 | LPS | 14% at 30 µM |
Visualizations
Caption: NF-κB Signaling Pathway and Potential Inhibition by this compound.
Caption: Experimental Workflows for In Vitro and In Vivo Anti-inflammatory Assays.
References
Application Notes and Protocols for Testing the Anticancer Activity of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for evaluating the anticancer potential of benzimidazole derivatives. It includes detailed protocols for essential in vitro assays, data presentation guidelines, and visualizations of key signaling pathways and experimental workflows.
Introduction
Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to naturally occurring purines. This structural feature allows them to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds have been shown to exert their anticancer activity through diverse mechanisms, such as inducing apoptosis, causing cell cycle arrest, inhibiting tubulin polymerization, and modulating various signaling pathways.[4][5] This application note offers a standardized protocol to screen and characterize the anticancer properties of novel benzimidazole derivatives.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in clear, structured tables for straightforward comparison of the cytotoxic and mechanistic effects of different benzimidazole derivatives.
Table 1: In Vitro Cytotoxicity of Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Example-1 | MCF-7 (Breast) | MTT | 48 | 15.5 | [Source] |
| Example-2 | A549 (Lung) | MTT | 72 | 9.2 | [Source] |
| Example-3 | DU-145 (Prostate) | MTT | 48 | 10.2 | [6] |
| Compound 5 | MCF-7 (Breast) | MTT | Not Specified | 17.8 | [6] |
| Compound 5 | H69AR (Lung) | MTT | Not Specified | 49.9 | [6] |
IC50: The concentration of a drug that gives half-maximal response.
Table 2: Cell Cycle Analysis of a Benzimidazole Derivative on Cancer Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 65.3 | 20.1 | 14.6 |
| Compound X (10 µM) | 45.2 | 15.8 | 39.0 |
Table 3: Apoptosis Induction by a Benzimidazole Derivative
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) |
| Control | 3.5 | 2.1 |
| Compound X (10 µM) | 25.8 | 15.3 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of benzimidazole derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[7]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, DU-145)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzimidazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7][8]
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in complete culture medium. The final DMSO concentration should not exceed 0.1%.[9] Remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[8]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using suitable software (e.g., GraphPad Prism).[8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay detects apoptosis (programmed cell death) induced by the benzimidazole derivatives.
Materials:
-
Cancer cell lines
-
Benzimidazole derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzimidazole derivative at its predetermined IC50 concentration for 24-48 hours. Include an untreated control group.
-
Cell Harvesting: Collect both floating and adherent cells. Wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[6]
Cell Cycle Analysis
This protocol evaluates the effect of benzimidazole derivatives on the progression of the cell cycle.
Materials:
-
Cancer cell lines
-
Benzimidazole derivatives
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the benzimidazole derivative at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[9]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][10]
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the benzimidazole derivatives.
Materials:
-
Cancer cell lines
-
Benzimidazole derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, p-AKT, total AKT, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Protein Extraction: Treat cells with the benzimidazole derivative, then lyse the cells in RIPA buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[12]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using an ECL detection system.[11] Quantify band intensities using densitometry software and normalize to a loading control like β-actin.[11]
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for screening benzimidazole derivatives.
Signaling Pathway: Apoptosis Induction
Caption: Intrinsic pathway of apoptosis induction by benzimidazoles.
Signaling Pathway: G2/M Cell Cycle Arrest
Caption: G2/M phase cell cycle arrest mechanism.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Biological evaluation of the toxicity and the cell cycle interruption by some benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for NMR Spectroscopic Analysis of 2-(piperidin-3-yl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(piperidin-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to other biologically active benzimidazole derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such molecules. This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of this compound, utilizing a suite of one-dimensional (1D) and two-dimensional (2D) NMR techniques.
The structural confirmation of this compound relies on the careful analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra. Advanced 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for assigning specific proton and carbon signals and confirming the connectivity within the molecule.
Predicted NMR Data
While experimental data for the title compound is not widely published, the following tables summarize the expected chemical shifts for the protons and carbons of this compound. These predictions are based on the analysis of structurally similar compounds, including 2-substituted benzimidazoles and 3-substituted piperidines.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4/H-7 | 7.50 - 7.70 | m | - |
| H-5/H-6 | 7.15 - 7.30 | m | - |
| NH (imidazole) | 12.0 - 13.0 | br s | - |
| H-3' | 3.20 - 3.40 | m | - |
| H-2'eq, H-6'eq | 3.05 - 3.25 | m | - |
| H-2'ax, H-6'ax | 2.70 - 2.90 | m | - |
| NH (piperidine) | 1.80 - 2.50 | br s | - |
| H-4'eq, H-5'eq | 1.90 - 2.10 | m | - |
| H-4'ax, H-5'ax | 1.60 - 1.80 | m | - |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 152 - 155 |
| C-3a/C-7a | 135 - 143 |
| C-5/C-6 | 121 - 124 |
| C-4/C-7 | 110 - 119 |
| C-3' | 45 - 50 |
| C-2'/C-6' | 48 - 53 |
| C-5' | 25 - 30 |
| C-4' | 23 - 28 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for benzimidazole derivatives as it can help in observing the exchangeable NH protons.[1]
-
Dissolution: Gently swirl or sonicate the vial to ensure complete dissolution of the sample.
-
Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
-
Instrument Setup: Tune and shim the NMR spectrometer to the prepared sample.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, spectral width of 16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 240 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ signals.
-
Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
-
COSY (¹H-¹H Correlation Spectroscopy):
-
This experiment identifies protons that are spin-spin coupled.
-
Acquire a gradient-enhanced COSY (gCOSY) spectrum.
-
Typical parameters: 256-512 increments in the indirect dimension, 8-16 scans per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates protons directly to their attached carbons.
-
Acquire a gradient-enhanced HSQC spectrum.
-
Typical parameters: 256-512 increments in the indirect dimension, 8-16 scans per increment, optimized for a one-bond ¹J(C,H) coupling of ~145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
This experiment shows correlations between protons and carbons over two to three bonds.
-
Acquire a gradient-enhanced HMBC spectrum.
-
Typical parameters: 256-512 increments in the indirect dimension, 16-32 scans per increment, optimized for a long-range coupling of 8-10 Hz.
-
Data Analysis and Structural Elucidation
A systematic approach is required for the complete assignment of the NMR spectra:
-
¹H NMR Analysis:
-
Identify the aromatic protons in the downfield region (7.0-8.0 ppm).
-
Identify the protons of the piperidine ring in the upfield region (1.5-3.5 ppm).
-
Locate the broad singlets corresponding to the exchangeable NH protons. The imidazole NH is expected to be significantly downfield (>12 ppm in DMSO-d₆).[2]
-
-
¹³C NMR Analysis:
-
Identify the aromatic carbon signals (110-145 ppm) and the C-2 of the benzimidazole ring (around 153 ppm).
-
Identify the aliphatic carbon signals of the piperidine ring (20-55 ppm).
-
-
COSY Analysis:
-
Trace the spin-spin coupling networks within the benzimidazole aromatic system and the piperidine ring. For example, H-4 will show a correlation to H-5, which in turn will show a correlation to H-6, and so on. Similarly, the protons on the piperidine ring will show correlations to their adjacent neighbors.
-
-
HSQC Analysis:
-
Correlate each proton signal to its directly attached carbon signal. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
-
-
HMBC Analysis:
-
Confirm the overall structure by identifying long-range correlations. Key correlations to look for include:
-
Correlations from the piperidine H-3' proton to the benzimidazole C-2 carbon, confirming the point of attachment.
-
Correlations from the aromatic protons (H-4/H-7) to the quaternary carbons of the benzimidazole ring (C-3a/C-7a and C-2).
-
Correlations within the piperidine ring to confirm the assignment of quaternary carbons and the connectivity between different spin systems.
-
-
Visualizations
Caption: Experimental workflow for NMR analysis.
Caption: Logical relationship of NMR techniques.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 2-(piperidin-3-yl)-1H-benzo[d]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantitative analysis of 2-(piperidin-3-yl)-1H-benzo[d]imidazole derivatives in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes detailed experimental protocols, data presentation tables, and visualizations to aid in the development and validation of robust bioanalytical methods.
Introduction
This compound derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. Structurally similar compounds, such as those with a piperidin-4-yl moiety, have demonstrated anti-inflammatory properties by modulating signaling pathways like NF-κB and inhibiting the NLRP3 inflammasome.[1][2][3] Accurate and sensitive quantification of these derivatives in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development.[4]
LC-MS/MS is the preferred method for bioanalysis due to its high sensitivity, specificity, and wide dynamic range.[5] This application note outlines a representative LC-MS/MS method for the determination of a target this compound derivative in human plasma.
Predicted Mass Spectrometry Fragmentation
A crucial step in developing a selective LC-MS/MS method is the characterization of the compound's fragmentation pattern. For this compound (Molecular Weight: 201.27 g/mol ), electrospray ionization (ESI) in positive mode is expected to readily form the protonated molecule [M+H]⁺ at m/z 202.1. While specific experimental data for the 3-yl isomer is not publicly available, fragmentation can be predicted based on the analysis of the 2-(piperidin-4-yl)-1H-benzo[d]imidazole isomer and general fragmentation rules for similar structures.[6][7]
Collision-induced dissociation (CID) of the precursor ion (m/z 202.1) is anticipated to yield characteristic product ions resulting from the cleavage of the piperidine ring and the bond connecting it to the benzimidazole core. A major fragmentation pathway is the loss of the piperidine ring, leading to a stable benzimidazole-containing fragment.
Predicted Key MS/MS Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment |
| This compound | 202.1 | 118.1 | [Benzimidazole]⁺ |
| This compound | 202.1 | 145.1 | [M+H - C₄H₉N]⁺ |
| Internal Standard (e.g., Deuterated Analog) | 207.1 | 123.1 | [Benzimidazole-d₅]⁺ |
Note: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification to compensate for matrix effects and procedural variability.
Experimental Protocols
This section details a representative protocol for the extraction and LC-MS/MS analysis of a this compound derivative from human plasma.
Materials and Reagents
-
Standards: Analytical grade this compound and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., d5-analog.
-
Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water.
-
Reagents: LC-MS grade formic acid (FA) and ammonium formate.
-
Biological Matrix: Blank human plasma (K₂EDTA).
-
Equipment: Precision pipettes, microcentrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator, LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer).
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.
-
Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the SIL-IS working solution (e.g., 100 ng/mL).
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Vortex briefly and inject a portion (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to initial |
| conditions and re-equilibrate for 1 min. |
Tandem Mass Spectrometry (MS/MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| MRM Transitions | See Table in Section 2 |
| Collision Energy | Optimized for each transition (typically 20-40 eV) |
Quantitative Data and Method Validation
A bioanalytical method must be validated to ensure its reliability. The following tables present representative acceptance criteria and simulated data for a validation study, based on regulatory guidelines.
Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | < 15% | ± 15% | < 20% | ± 20% |
| Low QC | 0.3 | < 10% | ± 10% | < 15% | ± 15% |
| Mid QC | 10 | < 10% | ± 10% | < 15% | ± 15% |
| High QC | 80 | < 10% | ± 10% | < 15% | ± 15% |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 0.3 | 85 - 115 | 85 - 115 |
| High QC | 80 | 85 - 115 | 85 - 115 |
Note: Data presented are representative and should be established for each specific assay.
Visualizations
Signaling Pathway
Structurally similar 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB pathway.[1] The following diagram illustrates this proposed mechanism of action.
Caption: Proposed anti-inflammatory signaling pathway.
Experimental Workflow
The following diagram outlines the major steps in the bioanalytical workflow, from sample collection to data analysis.
Caption: Bioanalytical workflow for quantitative analysis.
Logical Relationship of Validation Parameters
This diagram illustrates the relationship between key validation parameters that establish the reliability of the bioanalytical method.
References
- 1. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2 H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
Application Notes and Protocols for X-ray Crystallography of 2-(phenyl)-1H-benzo[d]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, crystallization, and X-ray crystallographic analysis of 2-(phenyl)-1H-benzo[d]imidazole derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science, and understanding their three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design.
Synthesis of 2-(phenyl)-1H-benzo[d]imidazole Derivatives
A common and effective method for the synthesis of 2-(phenyl)-1H-benzo[d]imidazole derivatives involves the condensation of an o-phenylenediamine with a substituted benzaldehyde. Various catalysts and solvent systems can be employed to optimize the reaction yield and purity.
Experimental Protocol: Synthesis of 2-phenyl-1H-benzo[d]imidazole[1][2][3]
This protocol describes a general procedure for the synthesis of 2-phenyl-1H-benzo[d]imidazole, which can be adapted for various substituted derivatives by selecting the appropriate starting materials.
Materials:
-
o-phenylenediamine
-
Benzaldehyde (or a substituted benzaldehyde)
-
Ammonium chloride (NH₄Cl)
-
Chloroform (CHCl₃)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber and eluent (e.g., Hexane:Ethyl acetate, 70:30)
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 mmol of o-phenylenediamine and 4 mmol of ammonium chloride in 5 ml of chloroform.
-
Addition of Aldehyde: To the stirred solution, add 1 mmol of benzaldehyde. For many reactions, this can be done at room temperature.[1]
-
Reaction Monitoring: Stir the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.[1] The reaction is complete when the starting materials are no longer visible on the TLC plate.
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Extract the residue with 20 ml of ethyl acetate.
-
Wash the organic layer with 10 ml of water in a separatory funnel.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., aqueous ethanol) to yield the pure 2-phenyl-1H-benzo[d]imidazole.[2]
-
Crystallization of 2-(phenyl)-1H-benzo[d]imidazole Derivatives
Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. Several techniques can be employed for the crystallization of small organic molecules.
Experimental Protocol: Crystallization
a) Slow Evaporation Method [3]
-
Dissolve the purified 2-(phenyl)-1H-benzo[d]imidazole derivative in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to create a saturated or near-saturated solution.
-
Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Leave the solution undisturbed in a vibration-free environment at a constant temperature.
-
Crystals should form over a period of several days to weeks.
b) Co-crystallization Method [3]
-
Dissolve the 2-(phenyl)-1H-benzo[d]imidazole derivative and a co-former (e.g., benzoic acid) in a suitable solvent such as ethanol.
-
Allow the solution to stand undisturbed for slow evaporation.
-
This method can yield crystals of a salt or co-crystal, which may have different and potentially better diffraction qualities.[3]
X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, they can be analyzed by single-crystal X-ray diffraction to determine their molecular structure.
Experimental Protocol: X-ray Crystallography[5][6]
a) Data Collection
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[4][5] The crystal is typically cooled to a low temperature (e.g., 100 K or 298 K) to minimize thermal vibrations.[5]
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.
b) Structure Solution and Refinement
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods, typically with software like SHELXS.[6]
-
Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods on F², for example with software like SHELXL.[6][7] This iterative process adjusts atomic positions, and displacement parameters to minimize the difference between the observed and calculated structure factors.[8]
-
Hydrogen Atoms: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using crystallographic software to check for geometric reasonability and overall quality of the model.
Data Presentation
The following tables summarize crystallographic data for a selection of 2-(phenyl)-1H-benzo[d]imidazole derivatives, providing a basis for structural comparison.
Table 1: Crystallographic Data for Selected 2-(phenyl)-1H-benzo[d]imidazole Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| 2-phenyl-1H-imidazole | C₉H₈N₂ | Orthorhombic | Pnma | 10.0740(15) | 18.151(4) | 4.1562(10) | 90 | 90 | 90 | 4 | [5] |
| 2-(4-chlorophenyl)-1H-benzimidazole | C₁₃H₉ClN₂ | Orthorhombic | Pbca | 9.1284(18) | 12.036(2) | 24.156(5) | 90 | 90 | 90 | 8 | [9] |
| Compound M9 | C₁₆H₁₅N₃O₂ | Orthorhombic | P2₁2₁2₁ | 7.1923(7) | 12.7507(11) | 15.1600(14) | 90 | 90 | 90 | 4 | [10] |
| Compound 34 | C₂₃H₂₅F₂N₃O(H₂O) | Triclinic | P1 | 7.1699(13) | 10.430(2) | 15.039(3) | 80.809(8) | 89.290(7) | 78.757(8) | 2 | [10] |
| 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate | C₁₉H₂₀N₂O·H₂O | Monoclinic | P2₁/c | 11.124(2) | 7.688(2) | 19.986(2) | 90 | 98.99(1) | 90 | 4 | [11] |
Table 2: Data Collection and Refinement Parameters for Selected Derivatives
| Parameter | 2-phenyl-1H-imidazole[5] | 2-(4-chlorophenyl)-1H-benzimidazole[9] | Compound M9[10] |
| Radiation | Mo Kα | Mo Kα | Not specified |
| Temperature (K) | 298 | Not specified | 223 |
| Measured Reflections | 1776 | 9498 | 9310 |
| Independent Reflections | 609 | Not specified | Not specified |
| R_int | 0.082 | Not specified | 0.0342 |
| Final R indices [I > 2σ(I)] | R1 = 0.056 | Not specified | Not specified |
| R indices (all data) | wR2 = 0.095 | wR(F) = 0.150 | Not specified |
| Goodness-of-fit on F² | 0.98 | Not specified | Not specified |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the X-ray crystallography of 2-(phenyl)-1H-benzo[d]imidazole derivatives.
Intermolecular Interactions
Caption: Common intermolecular interactions in 2-(phenyl)-1H-benzo[d]imidazole crystals.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Crystal structure and Hirshfeld surface analysis of 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray Data Collection Course [mol-xray.princeton.edu]
- 5. 2-Phenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Introduction [pd.chem.ucl.ac.uk]
- 8. utoledo.edu [utoledo.edu]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Dissolving 2-(piperidin-3-yl)-1H-benzo[d]imidazole in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to dissolving 2-(piperidin-3-yl)-1H-benzo[d]imidazole for use in cell culture experiments. Due to the limited availability of specific solubility data for this compound, the following protocols are based on the known properties of structurally similar benzimidazole derivatives and established laboratory practices for preparing stock solutions of small molecules for in vitro assays.
Physicochemical Properties and Solubility
The physicochemical properties of a compound are critical for determining the appropriate solvent and preparation method for cell-based studies. While specific experimental data for this compound is not widely published, the properties of the closely related isomer, 2-(piperidin-4-yl)-1H-benzo[d]imidazole, and general characteristics of benzimidazole derivatives provide valuable guidance.
Data Summary of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 2-(piperidin-4-yl)-1H-benzo[d]imidazole (Reported) | General Benzimidazole Derivatives |
| Molecular Formula | C₁₂H₁₅N₃ | C₁₂H₁₅N₃ | Variable |
| Molecular Weight | 201.27 g/mol | 201.27 g/mol | Variable |
| Appearance | Solid (predicted) | White to brownish-yellow solid | Often crystalline solids |
| Solubility in Methanol | Likely soluble | Good solubility[1] | Generally soluble |
| Solubility in DMSO | Expected to be soluble | Not specified | Generally soluble, often used for stock solutions |
| Aqueous Solubility | Likely low | Not specified | Generally low, can be increased by forming a salt |
Experimental Protocols
The following protocols outline the recommended procedures for preparing a stock solution of this compound and its subsequent dilution for use in cell culture experiments.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules for cell culture applications due to its high solvating power and compatibility with most cell lines at low concentrations.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, filtered pipette tips
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding DMSO: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization: The high concentration of DMSO in the stock solution is typically sufficient to ensure sterility.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture
The high-concentration stock solution must be diluted to the final working concentration in cell culture medium before being added to the cells. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Materials:
-
High-concentration stock solution of this compound in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
-
Sterile, filtered pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw the frozen aliquot of the stock solution at room temperature.
-
Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile DMSO or cell culture medium.
-
Final Dilution: Directly add the required volume of the stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion.
-
Application to Cells: Immediately add the prepared working solution to the cell culture wells. Ensure that a vehicle control (cell culture medium with the same final concentration of DMSO) is included in the experiment.
Mandatory Visualizations
Workflow for Preparing Dosing Solutions
References
In vivo experimental design for benzimidazole compounds in mice
An essential aspect of preclinical drug development involves the rigorous in vivo evaluation of novel compounds. For benzimidazole derivatives, a class of molecules with a wide range of pharmacological activities including anthelmintic, anticancer, and anti-inflammatory properties, designing robust mouse models is critical to assess their efficacy, toxicity, and pharmacokinetic profiles.[1][2]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to guide the in vivo experimental design for benzimidazole compounds in mice.
Application Notes
Vehicle Selection
The choice of an appropriate vehicle is crucial for the administration of benzimidazole compounds, many of which exhibit poor water solubility. The selected vehicle should dissolve the compound without affecting its chemical properties or inducing toxicity in the animal.
Table 1: Common Vehicles for In Vivo Administration in Mice
| Vehicle | Properties & Considerations | Common Administration Routes |
|---|---|---|
| Saline (0.9% NaCl) | Isotonic and non-toxic. Suitable for water-soluble compounds. | Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC), Oral (PO) |
| Carboxymethylcellulose (CMC) | An aqueous suspension agent (e.g., 0.5% w/v in water). Creates a uniform suspension for insoluble compounds. | Oral (PO) |
| Polyethylene Glycol (PEG-400) | A water-miscible solvent. Can cause motor impairment at higher concentrations. Often used in combination with other vehicles.[3] | Intraperitoneal (IP), Oral (PO) |
| Dimethyl Sulfoxide (DMSO) | A powerful solvent, but can be toxic. Typically used in low concentrations (e.g., <10%) mixed with other vehicles like saline or PEG-400.[3][4] | Intraperitoneal (IP) |
| Corn Oil / Sesame Oil | Suitable for highly lipophilic compounds. | Oral (PO), Subcutaneous (SC) |
It is imperative to conduct a vehicle toxicity study alongside the main experiment to ensure the observed effects are due to the compound and not the vehicle.
Compound Administration
The route of administration depends on the experimental goal, the compound's properties, and the target disease model.[5]
-
Oral Gavage (PO): This is the most common route for administering benzimidazoles, mimicking the intended clinical route for many applications.[6] It ensures precise dosing.[6] Animals should be fasted for 3-4 hours before dosing to standardize absorption.[7]
-
Intraperitoneal (IP): This route allows for rapid absorption into the systemic circulation, bypassing the first-pass metabolism that affects many benzimidazoles.[8]
-
Intravenous (IV): Used for determining absolute bioavailability and for compounds with poor oral absorption. Requires careful formulation to avoid precipitation in the bloodstream.
-
Subcutaneous (SC): Provides slower, more sustained absorption compared to IP or IV routes.
Table 2: Recommended Administration Volumes in Mice
| Route | Maximum Volume (mL/kg) |
|---|---|
| Oral (PO) | 10 |
| Intraperitoneal (IP) | 10 |
| Intravenous (IV) | 5 |
| Subcutaneous (SC) | 10 |
Source: Adapted from administration guidelines.[6]
Dosage and Dosing Regimen
Determining the appropriate dose is a critical step, often starting with acute toxicity studies to establish a maximum tolerated dose (MTD).[9] Efficacy studies then use doses at or below the MTD. Dosages for benzimidazole compounds can vary widely based on the specific derivative and the disease model. For instance, in cancer models, doses ranging from 25 to 100 mg/kg/day are common.[10][11]
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Limit Test)
This protocol is designed to determine the acute toxicity of a benzimidazole compound following a single high dose, as guided by OECD Test Guideline 423.[7]
Objective: To determine if the LD50 is above a defined limit dose (e.g., 2000 mg/kg).
Materials:
-
Test benzimidazole compound
-
Vehicle (e.g., 0.5% CMC in sterile water)
-
Swiss-albino mice (typically females, as they are often slightly more sensitive), 8-12 weeks old
-
Oral gavage needles
-
Animal balance
Procedure:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least five days.[12]
-
Fasting: Fast mice for 3-4 hours prior to dosing; water should be available ad libitum.[7]
-
Dosing:
-
Weigh the animals and calculate the precise volume of the compound suspension to administer.
-
Administer a single oral dose of the benzimidazole compound at the limit dose (e.g., 2000 mg/kg). Use a control group that receives only the vehicle.
-
Start with a group of 3 mice.
-
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[13]
-
Record signs of toxicity, including changes in skin, fur, eyes, gait, and behavior (e.g., lethargy, hyperactivity).[9]
-
Record body weight just before dosing and on days 7 and 14.
-
Record any mortality.
-
-
Endpoint:
-
If no mortality or significant toxicity is observed in the first group of 3 mice, the test is concluded, and the LD50 is determined to be >2000 mg/kg.
-
If mortality occurs, the stepwise procedure described in OECD 423 should be followed to further refine the LD50 estimate.
-
At the end of the 14-day observation period, all surviving animals are humanely euthanized for gross necropsy.
-
Caption: Workflow for an acute oral toxicity limit test.
Protocol 2: Subchronic Oral Toxicity Study (90-Day)
This protocol provides a framework for evaluating the toxicity of a benzimidazole compound after repeated daily administration over 90 days.[12][14]
Objective: To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
Materials:
-
Test compound and vehicle
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), 20 animals/sex/group[14]
-
Equipment for hematology and clinical chemistry analysis
-
Histopathology supplies
Procedure:
-
Dose Selection: Based on acute toxicity data, select at least three dose levels (low, mid, high) and a concurrent control group (vehicle only). The high dose should produce some toxicity but not more than 10% mortality.
-
Administration: Administer the compound or vehicle daily via oral gavage for 90 consecutive days.[12] Adjust the dose volume weekly based on the most recent body weight measurement.
-
Observations:
-
Terminal Procedures:
-
At the end of the 90-day period, collect blood samples for final hematology and clinical chemistry.
-
Humanely euthanize all animals.
-
Perform a full gross necropsy on all animals.
-
Weigh key organs (liver, kidneys, spleen, brain, heart, etc.).[15]
-
Preserve organs and tissues in formalin for histopathological examination.
-
Protocol 3: Tumor Xenograft Efficacy Study in Mice
This protocol outlines a general procedure for testing the anticancer efficacy of a benzimidazole compound in a mouse xenograft model.[16]
Objective: To evaluate the ability of a benzimidazole compound to inhibit tumor growth in vivo.
Materials:
-
Human cancer cell line (e.g., HCT-116 colorectal cancer)
-
Immunocompromised mice (e.g., Nude or SCID)
-
Test compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[16]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice/group).
-
Group 1: Vehicle Control
-
Group 2: Benzimidazole compound (e.g., 50 mg/kg, daily PO)
-
Group 3 (Optional): Positive Control (a standard-of-care chemotherapy agent)
-
-
Data Collection:
-
Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Monitor for any adverse clinical signs.
-
-
Endpoint:
-
Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice, excise the tumors, and record their final weight.
-
Tissues may be collected for further analysis (e.g., histopathology, biomarker analysis).
-
Caption: General workflow for a mouse tumor xenograft study.
Signaling Pathways
Benzimidazole compounds exert their biological effects through various mechanisms.[17] A key mechanism, particularly for their anticancer and anthelmintic activity, is the disruption of microtubule polymerization.[18][19] Additionally, they have been shown to modulate critical signaling pathways such as Wnt/β-catenin.[20]
Caption: The Wnt/β-catenin signaling pathway and its inhibition.
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 9. Toxicology | MuriGenics [murigenics.com]
- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ifif.org [ifif.org]
- 13. fda.gov [fda.gov]
- 14. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
- 15. Template For Subchronic Toxicity Study in Rodents | FDA [fda.gov]
- 16. benchchem.com [benchchem.com]
- 17. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs -IMMUNE NETWORK | Korea Science [koreascience.kr]
- 18. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Benzimidazole inhibitors from the Niclosamide chemotype inhibit Wnt/β-catenin signaling with selectivity over effects on ATP homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(piperidin-3-yl)-1H-benzo[d]imidazole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the synthesis of 2-(piperidin-3-yl)-1H-benzo[d]imidazole. Our aim is to address common challenges and provide clear strategies for improving reaction yields.
General Synthesis Workflow
The most reliable synthetic strategy involves a two-step process: the initial formation of the benzimidazole ring using a protected piperidine precursor, followed by the removal of the protecting group. This approach prevents unwanted side reactions involving the secondary amine of the piperidine ring.
Caption: General two-step synthesis pathway.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Q1: What is the standard synthetic route for this compound?
The most common and effective method is a variation of the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine with a carboxylic acid.[1][2] For this specific target molecule, the carboxylic acid used is piperidine-3-carboxylic acid. To achieve a higher yield and avoid side reactions, the piperidine nitrogen must be protected, typically with a tert-butoxycarbonyl (Boc) group. The reaction is driven by heat and an acid catalyst, which facilitates the dehydration and subsequent cyclization to form the benzimidazole ring. The final step is the acidic cleavage of the Boc protecting group.[3][4]
Q2: My reaction yield is consistently low. What are the common causes?
Low yields can stem from several factors, including incomplete reactions, competing side reactions, or degradation of materials.
-
Incomplete Reaction: The condensation step often requires significant energy input. Insufficient heating (time or temperature) can lead to a stalled reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the o-phenylenediamine starting material is fully consumed.
-
Side Reactions: The primary side product is often the uncyclized N-(2-aminophenyl)amide intermediate. If the piperidine nitrogen is unprotected, it can compete with the aniline amines, leading to complex mixtures.
-
Degradation: o-Phenylenediamine is sensitive to oxidation and can darken over time, especially when heated in the presence of air. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.
-
Purification Losses: The final product and the Boc-protected intermediate have basic nitrogens, which can cause tailing on silica gel chromatography. This can be suppressed by adding a small amount of a basic modifier like triethylamine (1-2%) to the eluent.
Caption: Troubleshooting flowchart for low yield issues.
Q3: How can I improve the reaction conditions for the cyclization step?
Optimizing the cyclization is key to a high overall yield. Two highly effective methods are the use of Polyphosphoric Acid (PPA) and microwave-assisted synthesis.
-
Conventional Heating with PPA: Polyphosphoric acid acts as both the acidic catalyst and a powerful dehydrating agent, effectively driving the reaction to completion. The reaction is typically heated to 140-160°C.
-
Microwave-Assisted Synthesis: This is a modern and highly efficient alternative. Microwave irradiation can drastically reduce reaction times from hours to minutes and often results in cleaner reactions with higher yields.[5][6] This method avoids prolonged exposure to high temperatures, minimizing the degradation of sensitive reagents.[7]
Q4: Is a protecting group for the piperidine nitrogen necessary?
Yes, protecting the secondary amine on the piperidine ring is critical. The piperidine nitrogen is a strong nucleophile and, if left unprotected, will react with the carboxylic acid starting material or activated intermediates. This leads to the formation of undesired side products and significantly complicates purification.
The tert-butoxycarbonyl (Boc) group is ideal for this purpose. It is robust enough to withstand the acidic and thermal conditions of the benzimidazole formation but can be cleanly and easily removed in the final step with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[3][4]
Q5: What are the best practices for work-up and purification?
For the condensation step , the reaction is typically quenched by carefully pouring the hot PPA mixture over ice, followed by neutralization with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10. The precipitated crude product can then be filtered or extracted with an organic solvent like ethyl acetate.
For purification , column chromatography is generally required.
-
Protected Intermediate: Use a solvent system like ethyl acetate/hexane.
-
Final Product: The free base can be purified with a more polar system, such as DCM/methanol. To prevent peak tailing on the silica column due to the basic nitrogens, add 1-2% triethylamine or ammonium hydroxide to the eluent system. Alternatively, the product can often be purified via crystallization from a suitable solvent system (e.g., ethanol/water) as its hydrochloride salt.
Comparison of Reaction Conditions for Benzimidazole Synthesis
The following table summarizes various conditions reported for the synthesis of 2-substituted benzimidazoles, providing a useful reference for optimizing your specific reaction.
| Reactants | Method / Catalyst | Temperature (°C) | Time | Yield (%) | Reference(s) |
| o-Phenylenediamine, Carboxylic Acids | Microwave, 4M HCl | 50% Power | 1.5 - 4 min | 80 - 95% | [7] |
| o-Phenylenediamine, Aromatic Carboxylic Acids | Microwave, Ethyl Acetate | 765 W | Minutes | >70% | [5] |
| o-Phenylenediamine, Aldehydes | Microwave, Sodium Hypophosphite | 300 W | 2 - 5 min | 70 - 80% | [8] |
| o-Phenylenediamine, Carboxylic Acids | Polyphosphoric Acid (PPA) | 150 - 160°C | 2 - 4 hours | 60 - 85% | [6] |
| o-Phenylenediamine, Carboxylic Acids | 4N HCl (Phillips Reaction) | Reflux | 2 - 6 hours | 60 - 80% | [9][10] |
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific laboratory conditions and reagent purity.
Protocol A: Synthesis of tert-butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
-
Reagent Preparation: In a round-bottom flask, combine o-phenylenediamine (1.0 eq), N-Boc-piperidine-3-carboxylic acid (1.1 eq), and Polyphosphoric Acid (PPA) (approx. 10 times the weight of o-phenylenediamine).
-
Reaction: Equip the flask with a magnetic stirrer and a reflux condenser. Heat the mixture to 150°C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane) until the o-phenylenediamine spot has disappeared (typically 2-4 hours).
-
Work-up: Allow the reaction mixture to cool slightly (to ~80-90°C) and pour it carefully onto a beaker of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding aqueous sodium hydroxide (10 M) or solid potassium carbonate until the pH is ~10-11. A precipitate should form.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure protected product.
Protocol B: Deprotection to Yield this compound
-
Reagent Preparation: Dissolve the Boc-protected intermediate (1.0 eq) from Protocol A in dichloromethane (DCM, approx. 10 mL per gram of substrate).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 1-3 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Neutralization & Isolation: Dissolve the residue in a small amount of water and basify with aqueous sodium bicarbonate or ammonium hydroxide until pH > 9. Extract the product with DCM or ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield the final product as a free base.
-
Salt Formation (Optional): To obtain a more stable solid, the free base can be dissolved in a minimal amount of methanol or diethyl ether, and a solution of HCl in dioxane or ether can be added dropwise to precipitate the hydrochloride salt, which can then be collected by filtration.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8901304B1 - Benzo[D]imidazole derivatives of piperidine and piperazine - Google Patents [patents.google.com]
- 5. sciforum.net [sciforum.net]
- 6. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. adichemistry.com [adichemistry.com]
- 10. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
Troubleshooting impurities in 2-(piperidin-3-yl)-1H-benzo[d]imidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(piperidin-3-yl)-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction to synthesize this compound is resulting in a low yield and multiple spots on my TLC plate. What are the potential impurities?
A1: Low yields and the presence of multiple impurities are common challenges in the synthesis of this compound, which is typically synthesized via the condensation of o-phenylenediamine and piperidine-3-carboxylic acid. The primary impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual o-phenylenediamine and piperidine-3-carboxylic acid.
-
Incompletely Cyclized Intermediate: The amide intermediate formed from the initial reaction of o-phenylenediamine and piperidine-3-carboxylic acid may not have fully cyclized to the benzimidazole ring.
-
Over-oxidation Products: If an oxidizing agent is used to facilitate the cyclization, oxidation of the benzimidazole ring or the piperidine ring can occur, leading to undesired byproducts.
-
Side-products from Piperidine Reactions: The secondary amine of the piperidine ring can undergo side reactions, particularly if harsh reaction conditions are employed.
Below is a summary of potential impurities and their likely causes:
| Impurity | Potential Cause | Appearance on TLC |
| o-phenylenediamine | Incomplete reaction, incorrect stoichiometry. | A distinct spot, often with a different Rf value than the product. |
| Piperidine-3-carboxylic acid | Incomplete reaction, incorrect stoichiometry. | May streak on the TLC plate due to its acidic nature. |
| Amide Intermediate | Insufficient heating, incorrect catalyst, or too short a reaction time. | A spot with polarity between the starting materials and the product. |
| Over-oxidized Products | Use of harsh oxidizing agents, prolonged reaction times at high temperatures. | Multiple spots with varying polarities. |
Q2: How can I minimize the formation of the incompletely cyclized amide intermediate?
A2: The formation of the amide intermediate is a common issue and can be addressed by optimizing the reaction conditions to favor cyclization. Consider the following adjustments:
-
Increase Reaction Temperature: Ensure the reaction is heated sufficiently to promote the dehydration and cyclization step. The optimal temperature will depend on the solvent and catalyst used.
-
Prolong Reaction Time: In some cases, a longer reaction time is necessary for complete conversion to the benzimidazole. Monitor the reaction progress by TLC until the amide intermediate spot disappears.
-
Use of a Catalyst: Acid catalysts such as polyphosphoric acid (PPA) or Eaton's reagent can effectively promote the cyclization. The choice of catalyst should be carefully considered to avoid side reactions.
-
Dehydrating Conditions: The use of a Dean-Stark apparatus to remove water from the reaction mixture can drive the equilibrium towards the cyclized product.
Q3: I am observing a dark-colored reaction mixture and product. What is the cause and how can I prevent it?
A3: Dark coloration often indicates the formation of oxidized impurities. o-Phenylenediamine is particularly susceptible to air oxidation, which can lead to colored byproducts. To mitigate this:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
High-Purity Starting Materials: Use freshly purified o-phenylenediamine to reduce the presence of oxidized starting material.
-
Controlled Heating: Avoid excessive heating, as high temperatures can accelerate oxidation and decomposition.
-
Purification: The colored impurities can often be removed by column chromatography or recrystallization. Activated carbon treatment of a solution of the crude product can also be effective in removing colored impurities.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a general method for the synthesis via condensation of o-phenylenediamine and piperidine-3-carboxylic acid.
Materials:
-
o-Phenylenediamine
-
Piperidine-3-carboxylic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Combine o-phenylenediamine (1 equivalent) and piperidine-3-carboxylic acid (1 equivalent) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) in excess (e.g., 10-20 times the weight of the limiting reagent).
-
Heat the reaction mixture with stirring at 150-180°C for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain the pure this compound.
Visualizations
Technical Support Center: Optimizing Reaction Conditions for Novel Benzimidazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of novel benzimidazole derivatives. The following question-and-answer format directly addresses specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a common challenge in benzimidazole synthesis. The initial parameters to investigate are the catalyst, solvent, reaction temperature, and time. For example, polar solvents like methanol and ethanol have been shown to improve yields in certain catalytic systems. Without a catalyst, conversion rates can be significantly low and reaction times much longer.
Troubleshooting Steps for Low Yield:
-
Catalyst Activity: Ensure the catalyst is active and from a reliable source. Optimize the catalyst loading, as insufficient amounts can lead to incomplete reactions. However, excess catalyst may promote side reactions.[1]
-
Solvent Screening: The choice of solvent can dramatically impact reaction rate and yield.[1] Conduct small-scale experiments with a range of solvents (e.g., methanol, ethanol, acetonitrile, DMF, CHCl₃) to identify the optimal medium for your specific substrates.
-
Temperature and Time Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1] Some reactions require elevated temperatures, while others proceed efficiently at room temperature with the right catalyst.
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.[1] If the purity is questionable, consider purifying the starting materials before use.[1]
Q2: I am observing the formation of multiple products and side products. How can I improve the selectivity of my reaction?
The formation of side products, such as 1,2-disubstituted benzimidazoles, is a frequent issue, particularly when using aldehydes.
Strategies to Improve Selectivity:
-
Control Stoichiometry: To favor the formation of 2-substituted benzimidazoles, use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[1]
-
Solvent Selection: The solvent can influence the selectivity. For instance, non-polar solvents like toluene may favor the formation of 2-substituted products, whereas water-ethanol mixtures can lead to 1,2-disubstituted benzimidazoles.[1]
-
Catalyst Choice: Certain catalysts can enhance selectivity. For example, Erbium(III) triflate (Er(OTf)₃) has been shown to selectively yield 1,2-disubstituted benzimidazoles with electron-rich aldehydes.
-
Inert Atmosphere: o-Phenylenediamine is susceptible to oxidation, which can result in colored impurities.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[1]
Q3: I am facing difficulties in purifying my final benzimidazole derivative. What purification strategies can I employ?
Purification can be challenging due to the similar polarities of the desired product and impurities or the presence of persistent colored impurities.
Purification Troubleshooting:
-
Recrystallization Solvent Screening: If recrystallization is leading to poor recovery, perform small-scale solvent screening to find an optimal solvent or solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography Optimization: If separation by column chromatography is difficult, try altering the eluent system. In some cases, deactivating the silica gel with a small amount of triethylamine in the eluent can prevent degradation of sensitive benzimidazole derivatives.
-
Acid-Base Extraction: Benzimidazoles possess a basic nitrogen atom, which can be exploited for purification. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The desired compound will move to the aqueous layer, leaving non-basic impurities in the organic layer. Neutralizing the aqueous layer will then precipitate the purified benzimidazole.[1]
-
Activated Carbon Treatment: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with a small amount of activated carbon. The activated carbon is then removed by filtration.[1][2]
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data for the synthesis of benzimidazole derivatives under various catalytic conditions.
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-phenyl benzimidazole
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NH₄Cl (4) | CHCl₃ | Room Temp | 4 | 94 |
| 2 | NH₄Br (1) | CHCl₃ | Room Temp | 4 | 40 |
| 3 | NH₄F (4) | CHCl₃ | Room Temp | 4 | 75 |
| 4 | NH₄NO₃ (4) | CHCl₃ | Room Temp | 4 | 60 |
| 5 | (NH₄)₂CO₃ (4) | CHCl₃ | Room Temp | 4 | 55 |
| 6 | (NH₄)₂SO₄ (4) | CHCl₃ | Room Temp | 4 | 65 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Microwave-Assisted Synthesis of 1,2-disubstituted Benzimidazoles
| Entry | Aldehyde | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Er(OTf)₃ (1) | 60 | 5 | 99.9 |
| 2 | 4-Chlorobenzaldehyde | Er(OTf)₃ (1) | 60 | 5 | 98 |
| 3 | 4-Methoxybenzaldehyde | Er(OTf)₃ (1) | 60 | 7 | 97 |
| 4 | 2-Naphthaldehyde | Er(OTf)₃ (1) | 60 | 10 | 96 |
Data adapted from studies on microwave-assisted synthesis.[3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles using Ammonium Chloride
-
To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (5 ml), add ammonium chloride (4 mmol).
-
Add the desired aldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for four hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
-
In a microwave reactor vessel, combine N-substituted-o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and Erbium(III) triflate (Er(OTf)₃) (1 mol%).
-
Irradiate the mixture in a microwave reactor at 60°C for 5-10 minutes.
-
Monitor the reaction by TLC.
-
After completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.[3]
Visualizations
Caption: Troubleshooting workflow for common issues in benzimidazole synthesis.
References
Solubility issues of 2-(piperidin-3-yl)-1H-benzo[d]imidazole in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of 2-(piperidin-3-yl)-1H-benzo[d]imidazole in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: My this compound is not dissolving in DMSO at room temperature. What could be the issue?
Several factors can influence the dissolution of this compound in DMSO:
-
Compound Purity: Impurities can significantly impact solubility.
-
Water Content in DMSO: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can decrease the solubility of hydrophobic compounds.
-
Temperature: Solubility is often temperature-dependent. Gentle heating may be required to dissolve the compound fully.
-
Compound Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit in DMSO.
Q3: I observed precipitation when I diluted my DMSO stock solution into an aqueous buffer for my assay. Why is this happening and how can I prevent it?
This is a common phenomenon known as compound "crashing out" of solution. It occurs because the compound is significantly less soluble in the aqueous buffer than in the initial DMSO stock.[2] When the DMSO concentration is diluted, the overall solvent environment becomes less favorable for keeping the hydrophobic compound dissolved.
To prevent this, consider the following strategies:
-
Lower the Final Compound Concentration: This is the simplest approach if your assay sensitivity allows for it.
-
Optimize the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells or interfere with enzyme activity, determining the maximum tolerable DMSO concentration in your assay (typically between 0.1% and 1%) can help maintain compound solubility.[2]
-
Use Co-solvents: Adding a water-miscible organic solvent to your aqueous buffer can increase the solubility of your compound.[2]
-
Adjusting pH: The solubility of compounds with basic nitrogen atoms, like benzimidazoles, can be pH-dependent.[2]
Troubleshooting Guide
Issue 1: Difficulty Dissolving the Compound in 100% DMSO
Symptoms:
-
Visible solid particles remain in the DMSO after vortexing or sonication.
-
The solution appears cloudy or as a suspension.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Compound and Solvent Quality | Ensure you are using high-purity this compound and anhydrous DMSO. |
| 2 | Gentle Heating | Warm the solution to 30-40°C in a water bath while stirring. Many compounds exhibit increased solubility at higher temperatures. |
| 3 | Sonication | Place the vial in a sonicator bath for 5-10 minutes to break up any aggregates and enhance dissolution. |
| 4 | Prepare a More Dilute Stock | If the above steps fail, your target concentration may be too high. Try preparing a lower concentration stock solution. |
Issue 2: Compound Precipitation Upon Dilution in Aqueous Buffer
Symptoms:
-
The solution becomes cloudy or hazy immediately or over time after adding the DMSO stock to the aqueous buffer.
-
Visible precipitate forms at the bottom or on the walls of the container.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Strategies:
| Strategy | Recommended Concentration/Range | Considerations |
| Optimize Final DMSO % | 0.1% - 1.0% | Run a DMSO tolerance control to assess its impact on your specific assay. Cell-based assays are often more sensitive than biochemical assays.[2] |
| Use of Co-solvents | 1-5% | Common co-solvents include PEG-400, ethanol, and propylene glycol. Always include a vehicle control with the same co-solvent concentration.[2] |
| pH Adjustment | pH 5.0 - 7.4 | As a basic compound, this compound is expected to be more soluble at a lower pH where the nitrogen atoms can be protonated. Test a range of pH values to find the optimal solubility without affecting your assay. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (MW: 201.27 g/mol ), anhydrous DMSO, vortex mixer, sonicator, analytical balance, and appropriate glassware.
-
Procedure: a. Weigh out 2.01 mg of this compound. b. Add 1 mL of anhydrous DMSO to the solid. c. Vortex the mixture for 2-3 minutes. d. If the solid is not fully dissolved, sonicate for 5-10 minutes. e. If necessary, gently warm the solution to 30-40°C. f. Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol provides a general method to estimate the solubility of your compound in a specific buffer.
-
Materials: 10 mM stock solution of the compound in DMSO, aqueous assay buffer, 96-well plate (UV-transparent), plate reader.
-
Procedure: a. Prepare a series of dilutions of your DMSO stock solution in DMSO (e.g., from 10 mM down to 0.1 mM). b. In the 96-well plate, add 198 µL of your aqueous buffer to each well. c. Add 2 µL of each DMSO stock dilution to the buffer-containing wells. This will create a 1:100 dilution with a final DMSO concentration of 1%. d. Mix the plate by gentle shaking for 2 hours at room temperature. e. Measure the light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 600-800 nm). f. The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.
Data Interpretation:
| Concentration of Compound | Light Scattering (Arbitrary Units) | Observation |
| 1 µM | 0.05 | Soluble |
| 5 µM | 0.06 | Soluble |
| 10 µM | 0.08 | Soluble |
| 20 µM | 0.25 | Precipitation |
| 50 µM | 0.85 | Heavy Precipitation |
This table presents hypothetical data for illustrative purposes.
Signaling Pathway Context
Benzimidazole derivatives are known to interact with various biological targets. For instance, they can act as inhibitors of protein kinases.[2] Understanding the context in which you are using this compound is crucial. The following diagram illustrates a hypothetical signaling pathway where a benzimidazole compound might act as an inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
How to prevent the degradation of 2-(piperidin-3-yl)-1H-benzo[d]imidazole in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of 2-(piperidin-3-yl)-1H-benzo[d]imidazole in solution. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound in solution is primarily influenced by four main factors:
-
pH: The benzimidazole ring is susceptible to both acid and base-catalyzed hydrolysis.
-
Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to oxidative degradation of both the benzimidazole and piperidine rings.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure, which comprises a benzimidazole ring and a piperidine ring, the following degradation pathways are proposed:
-
Hydrolysis: Under acidic or basic conditions, the imidazole ring of the benzimidazole moiety can undergo cleavage.
-
Oxidation: The secondary amine of the piperidine ring is susceptible to oxidation, which can lead to N-oxides or ring-opened products. The benzimidazole ring can also be oxidized.
-
Photodegradation: Light exposure can lead to the formation of radical species, initiating a cascade of degradation reactions.
Q3: What are the best practices for preparing a stable stock solution of this compound?
A3: To prepare a stable stock solution, it is recommended to:
-
Use a high-purity, anhydrous solvent in which the compound is freely soluble.
-
Prepare the solution at a low temperature, if possible.
-
Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
-
Purge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Prepare fresh solutions for each experiment whenever feasible.
Q4: How should I store solutions of this compound to minimize degradation?
A4: For optimal stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C.
-
Light: Protect from light by storing in the dark or using light-blocking containers.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
pH: If working with aqueous solutions, maintain a neutral pH, as both acidic and basic conditions can promote hydrolysis.
Troubleshooting Guides
Issue 1: Rapid loss of compound potency in solution.
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Hydrolysis | Analyze the pH of your solution. A shift towards acidic or basic pH can accelerate degradation. | Use a buffered solution to maintain a stable, neutral pH. |
| Oxidation | Check for the presence of oxidizing agents or exposure to air. | Degas your solvent before use and store the solution under an inert atmosphere. Consider adding an antioxidant if compatible with your experimental system. |
| Photodegradation | Your solution may be exposed to excessive light. | Work in a dimly lit area and always store the solution in a light-protected container. |
| Elevated Temperature | The solution might be stored at too high a temperature. | Store the solution at or below -20°C. Avoid repeated freeze-thaw cycles. |
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC).
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Formation of Degradation Products | Perform a forced degradation study (see experimental protocols below) to intentionally generate degradation products and compare their retention times with the unknown peaks. | Implement the preventative measures outlined in Issue 1 to minimize degradation. |
| Solvent Impurities | Run a blank solvent injection to check for impurities in your solvent. | Use high-purity, HPLC-grade solvents. |
| Interaction with Container | The compound may be adsorbing to or reacting with the container material. | Use inert container materials such as borosilicate glass or polypropylene. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous, high-purity organic solvent (e.g., DMSO, DMF, Ethanol) | Minimizes hydrolysis and reactions with impurities. |
| Temperature | -20°C or -80°C | Reduces the rate of all chemical degradation pathways. |
| Light Exposure | Store in the dark (amber vials or foil-wrapped) | Prevents photodegradation. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidative degradation. |
| pH (for aqueous solutions) | Neutral (pH 7.0 - 7.4) | Minimizes acid and base-catalyzed hydrolysis. |
Table 2: Potential Degradation Products and Analytical Detection
| Potential Degradation Product | Proposed Formation Pathway | Recommended Analytical Technique |
| Benzimidazole ring-opened products | Hydrolysis (acidic or basic) | LC-MS/MS, HPLC-UV |
| N-oxide of the piperidine ring | Oxidation | LC-MS/MS |
| Hydroxylated derivatives | Oxidation | LC-MS/MS, GC-MS (after derivatization) |
| Dehydrogenated piperidine (imine) | Oxidation | LC-MS/MS, GC-MS |
| Photodegradation adducts | Photolysis | LC-MS/MS |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade the compound under controlled stress conditions to identify potential degradation products and pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the stock solution to achieve a final concentration of 0.1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the stock solution to achieve a final concentration of 0.1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a UV lamp (254 nm) or a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution) coupled with a UV detector and a mass spectrometer (LC-MS/MS) to separate and identify the parent compound and any degradation products.
-
Mandatory Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: General workflow for conducting a stability study of a compound in solution.
Technical Support Center: Overcoming Poor CNS Penetration of Benzimidazole-Based Antihistamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor Central Nervous System (CNS) penetration of benzimidazole-based antihistamines.
Frequently Asked Questions (FAQs)
Q1: Why do many benzimidazole-based antihistamines exhibit poor CNS penetration?
A1: The primary reason for the poor CNS penetration of many second-generation benzimidazole-based antihistamines is their interaction with the blood-brain barrier (BBB).[1][2] The BBB is a protective barrier that restricts the passage of substances from the bloodstream into the brain.[1][2] Key factors contributing to the low CNS penetration of these compounds include:
-
P-glycoprotein (P-gp) Efflux: Many newer antihistamines are substrates for the P-gp efflux pump, an ATP-dependent transporter highly expressed on the luminal side of brain capillary endothelial cells.[1][2][3] P-gp actively transports these drugs out of the brain and back into the bloodstream, thereby limiting their CNS concentration.[1][2][3]
-
Physicochemical Properties: Properties such as high molecular weight, low lipophilicity, and a large topological polar surface area (TPSA) can hinder passive diffusion across the BBB.[4]
Q2: What is the significance of the unbound brain-to-plasma concentration ratio (Kp,uu,brain)?
A2: The Kp,uu,brain is a critical parameter in CNS drug discovery that quantifies the extent of a drug's ability to cross the BBB and reflects the equilibrium between the unbound drug concentration in the brain and in plasma.[5][6] It is considered a more accurate predictor of CNS pharmacologic activity than the total brain-to-plasma ratio (Kp) because it accounts for plasma and brain tissue binding and is independent of these factors.[7]
-
A Kp,uu,brain value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion, with minimal involvement of active transport.[7]
-
A Kp,uu,brain value significantly less than 1 indicates that the drug is actively effluxed from the brain, often by transporters like P-gp.[6]
-
A Kp,uu,brain value greater than 1 suggests active uptake into the brain.[6]
Q3: How can I determine if my benzimidazole-based antihistamine is a P-gp substrate?
A3: The most common in vitro method to determine if a compound is a P-gp substrate is the bidirectional permeability assay using cell lines that overexpress P-gp, such as MDCK-MDR1 cells.[8][9][10][11][12][13][14] This assay measures the apparent permeability (Papp) of the compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a monolayer of these cells.
An efflux ratio (ER) , calculated as the ratio of Papp (B-A) to Papp (A-B), greater than 2 is a strong indication that the compound is a substrate for an efflux transporter like P-gp.[8][9][11]
Troubleshooting Guides
Problem: Low brain-to-plasma ratio (Kp) in in vivo studies.
Possible Cause 1: High P-glycoprotein (P-gp) efflux.
-
Troubleshooting Steps:
-
In Vitro P-gp Substrate Assay: Conduct a bidirectional permeability assay using MDCK-MDR1 cells to determine the efflux ratio (ER) of your compound. An ER > 2 suggests P-gp mediated efflux.
-
In Vivo Co-administration with a P-gp Inhibitor: Perform an in vivo study in rodents where your compound is co-administered with a known P-gp inhibitor (e.g., verapamil, cyclosporin A). A significant increase in the Kp value in the presence of the inhibitor confirms P-gp mediated efflux.[15]
-
Possible Cause 2: Unfavorable physicochemical properties.
-
Troubleshooting Steps:
-
Analyze Physicochemical Properties: Evaluate the compound's LogP, molecular weight (MW), and topological polar surface area (TPSA). Generally, for better CNS penetration, compounds should have a LogP between 1.5 and 2.7, a molecular weight under 400-450 Da, and a TPSA below 90 Ų.[4]
-
Chemical Modification: If the properties are suboptimal, consider medicinal chemistry approaches to modify the structure to increase lipophilicity or reduce polar surface area without compromising antihistamine activity.
-
Problem: Inconsistent results in the MDCK-MDR1 permeability assay.
Possible Cause 1: Poor cell monolayer integrity.
-
Troubleshooting Steps:
-
Monitor Transepithelial Electrical Resistance (TEER): Regularly measure the TEER values of the cell monolayer before and during the experiment. A significant drop in TEER indicates a compromised monolayer. Ensure TEER values are above a validated threshold (e.g., >600 Ohms/cm²) before starting the transport study.[10][13]
-
Use of Paracellular Markers: Include a low-permeability marker (e.g., Lucifer Yellow) in your assay to assess the integrity of the tight junctions. High transport of the marker indicates a leaky monolayer.
-
Possible Cause 2: Compound solubility issues.
-
Troubleshooting Steps:
-
Assess Compound Solubility: Determine the solubility of your compound in the assay buffer. Poor solubility can lead to inaccurate concentration measurements and unreliable permeability values.
-
Adjust Assay Conditions: If solubility is an issue, consider using a lower compound concentration or adding a small, non-inhibitory percentage of a co-solvent like DMSO to the buffer.
-
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | P-gp Substrate Status | Kp,uu,brain | Efflux Ratio (MDCK-MDR1) | Reference |
| Astemizole | 458.6 | 5.8 | 42.3 | Yes | - | - | [12] |
| Bilastine | 463.6 | - | - | Yes | Low | - | [1][2] |
| Ebastine | 469.7 | - | - | Weak | - | Slightly > 1 | [16] |
| Mizolastine | 432.5 | 3.2 | 65.8 | Yes | Low | - | [17] |
| Mebhydroline | 276.4 | - | - | No | High | - |
Experimental Protocols
MDCK-MDR1 Bidirectional Permeability Assay
This protocol is a synthesized methodology based on standard industry practices.[8][9][10][11][12][13][14]
1. Cell Culture and Seeding:
- Culture MDCK-MDR1 cells in appropriate media (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent like G418).
- Seed cells onto Transwell® inserts (e.g., 12-well or 96-well format) at a high density (e.g., 1 x 10⁵ cells/cm²).
- Culture for 4-7 days to allow for the formation of a confluent and polarized monolayer.
2. Monolayer Integrity Check:
- Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. Ensure values are above the established threshold for your laboratory (e.g., >600 Ω·cm²).[10][13]
- Optionally, assess the permeability of a paracellular marker like Lucifer Yellow.
3. Transport Experiment:
- Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).
- Apical to Basolateral (A-B) Transport: Add the test compound (e.g., at 10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
- Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
- Incubate at 37°C with 5% CO₂ for a defined period (e.g., 60-90 minutes).
4. Sample Analysis and Data Calculation:
- At the end of the incubation, collect samples from both the donor and receiver chambers.
- Analyze the concentration of the test compound in the samples using a suitable analytical method (e.g., LC-MS/MS).
- Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula:
- Papp = (dQ/dt) / (A * C₀)
- dQ/dt = rate of permeation
- A = surface area of the insert
- C₀ = initial concentration in the donor chamber
- Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) .
In Situ Brain Perfusion in Rats
This protocol provides a general framework for the in situ brain perfusion technique.[10][11][18][19]
1. Animal Preparation:
- Anesthetize a male Sprague-Dawley rat (or other suitable strain) with an appropriate anesthetic (e.g., ketamine/xylazine).
- Surgically expose the common carotid artery and its branches.
2. Cannulation and Perfusion Setup:
- Ligate the external carotid artery and place a cannula retrogradely towards the internal carotid artery.
- Begin perfusion with a warm (37°C), oxygenated physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) to wash out the blood.
- The perfusion fluid contains the test compound at a known concentration.
3. Perfusion and Brain Collection:
- Perfuse for a short, defined period (e.g., 30-60 seconds).
- Stop the perfusion and decapitate the animal.
- Rapidly dissect the brain and collect the relevant brain region.
4. Sample Analysis and Calculation:
- Homogenize the brain tissue and analyze the concentration of the test compound using LC-MS/MS or another sensitive method.
- Calculate the brain uptake clearance (K_in) or the permeability-surface area (PS) product.
Brain Slice Uptake Assay for Vu,brain Determination
This protocol is a summary of the brain slice method.[17][20][21]
1. Brain Slice Preparation:
- Anesthetize and decapitate a rodent.
- Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
- Prepare acute brain slices (e.g., 300-400 µm thick) using a vibratome.
2. Incubation:
- Incubate the brain slices in oxygenated aCSF containing the test compound at a known concentration.
- The incubation is typically carried out at 37°C for a period sufficient to reach equilibrium (e.g., 4-5 hours).
3. Sample Collection and Analysis:
- After incubation, remove the slices, wash them to remove excess surface compound, and weigh them.
- Homogenize the slices and determine the compound concentration in the homogenate.
- Determine the unbound fraction of the compound in the incubation buffer.
4. Calculation of Vu,brain:
- The unbound volume of distribution in the brain (Vu,brain) is calculated as the ratio of the total amount of drug in the brain slice to the unbound concentration in the incubation buffer at equilibrium.
Visualizations
Caption: Blood-Brain Barrier Transport of Benzimidazole Antihistamines.
Caption: Workflow for Assessing CNS Penetration.
Caption: Factors Influencing CNS Penetration of Antihistamines.
References
- 1. Bilastine and the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.ucsc.edu [people.ucsc.edu]
- 7. evotec.com [evotec.com]
- 8. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies [protocols.io]
- 16. neuromab.ucdavis.edu [neuromab.ucdavis.edu]
- 17. Whole Rat Fixation Via Transcardial Perfusion [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. brain slice preparations: Topics by Science.gov [science.gov]
- 20. Obtaining Acute Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Brain Slice Staining and Preparation for Three-Dimensional Super-Resolution Microscopy | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Mitigating hERG Activity in 2-(Piperidin-3-yl)-1H-Benzimidazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of 2-(piperidin-3-yl)-1H-benzimidazole derivatives with reduced hERG (human Ether-à-go-go-Related Gene) activity.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of hERG activity.
| Question | Answer |
| Patch-Clamp Electrophysiology: Why am I observing high variability in my hERG IC50 values between experiments? | High variability in IC50 values is a common issue and can stem from several factors: * Experimental Conditions: hERG channel inhibition can be highly sensitive to the specific voltage protocol, recording temperature, and stimulus pattern used. Even minor variations can lead to significant differences in measured potency. Ensure these parameters are consistent across all experiments.[1][2][3] * Cell Health and Passage Number: The health and passage number of the cells expressing hERG channels can impact current density and stability. Use cells at a consistent and low passage number and ensure they are healthy before starting an experiment. * Compound Stability and Solubility: Poor solubility of your benzimidazole derivative can lead to inaccurate concentrations in the assay medium. Visually inspect for precipitation and consider using a surfactant or adjusting the vehicle. Also, confirm the stability of the compound in the assay buffer over the time course of the experiment.[4] * Seal Resistance: Maintaining a stable, high-resistance seal (GΩ) is crucial for high-quality recordings. Unstable seals can introduce leak currents, leading to noisy and unreliable data.[5][6] |
| Patch-Clamp Electrophysiology: My gigaohm seal is unstable or frequently lost during recordings. What can I do? | Seal instability is a frequent challenge in patch-clamp experiments. Consider the following solutions: * Pipette Preparation: Ensure your pipettes are clean and have a smooth, properly fire-polished tip. The shape and size of the pipette opening are critical for forming a good seal. * Cell Culture Conditions: Ensure cells are not overgrown and are well-adhered to the coverslip. * Solution Filtration: Filter all your solutions (internal, external, and compound-containing) to remove any particulate matter that could interfere with seal formation. * Mechanical Stability: Isolate your patch-clamp setup from vibrations. * Reducing Agents: The addition of reducing agents like DTT to the extracellular bath solution has been shown to enhance seal formation and longevity.[5] |
| Binding Assays: My radioligand binding assay shows a low signal-to-noise ratio. What are the potential causes? | A low signal-to-noise ratio can obscure the true binding affinity of your compounds. Investigate these possibilities: * Membrane Preparation Quality: The quality of the cell membranes expressing the hERG channel is paramount. Ensure that the preparation protocol is optimized to yield a high concentration of functional channels. * Radioligand Integrity: Verify the age and specific activity of your radioligand. Degradation can lead to reduced binding and a weaker signal. * Incubation Time and Temperature: Ensure that the binding reaction has reached equilibrium. You may need to optimize the incubation time and temperature for your specific assay conditions. * Nonspecific Binding: High nonspecific binding can mask the specific binding signal. Try different blocking agents or modify the buffer composition to reduce this. |
| Binding Assays: The IC50 values from my fluorescence polarization (FP) assay do not correlate well with my patch-clamp data. Why might this be? | Discrepancies between binding and functional assays can occur. Here's why: * Different Assay Principles: FP assays measure the displacement of a fluorescent tracer from the hERG channel, which is a measure of binding affinity. Patch-clamp electrophysiology directly measures the functional inhibition of the channel's current. A compound might bind to the channel without causing significant functional inhibition, or vice-versa. * Assay Conditions: Differences in buffer composition, temperature, and the presence of detergents can all contribute to divergent results between the two assay formats. * Compound-Specific Effects: Some compounds may interfere with the fluorescent signal in an FP assay, leading to inaccurate readings. It's always advisable to screen for compound autofluorescence. |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the reduction of hERG activity in 2-(piperidin-3-yl)-1H-benzimidazole derivatives.
| Question | Answer |
| What are the key structural features of 2-(piperidin-3-yl)-1H-benzimidazole derivatives that contribute to hERG activity? | The primary contributors to hERG affinity in this chemical class are: * Basicity of the Piperidine Nitrogen: A basic nitrogen atom is a common feature in many hERG inhibitors. The protonated amine can interact with key residues within the hERG channel pore. * Lipophilicity: High lipophilicity (LogP) generally correlates with increased hERG liability, as it facilitates partitioning of the molecule into the cell membrane where the hERG channel resides. * Aromatic Features: The benzimidazole core and any other aromatic substituents can engage in π-stacking interactions with aromatic residues (e.g., Tyr652 and Phe656) in the hERG channel's binding pocket. |
| What are the most effective medicinal chemistry strategies to reduce hERG activity in this series? | Several strategies have proven effective: * Reduce Basicity: Introducing electron-withdrawing groups near the piperidine nitrogen can lower its pKa, reducing the population of the protonated form at physiological pH. * Decrease Lipophilicity: Incorporating polar groups or replacing lipophilic substituents with more polar ones can decrease the compound's affinity for the hERG channel.[7] * Introduce an Acidic Moiety: Adding a carboxylic acid or other acidic group can create a zwitterion, which often leads to a significant reduction in hERG activity.[7][8] * Conformational Constraint: Restricting the conformational flexibility of the molecule can prevent it from adopting the optimal conformation for hERG binding. * Modulation of the N1 Substituent: Manipulation of the substituent at the N1 position of the benzimidazole ring has been shown to modulate hERG activity.[1] |
| How does modulation of the benzimidazole N1 substituent impact hERG activity and other properties? | Modifying the N1 substituent of the benzimidazole core is a viable strategy for attenuating hERG activity. However, this approach can also impact other critical drug-like properties. For instance, while increasing the polarity of the N1 substituent can reduce hERG affinity, it may also lead to a decrease in central nervous system (CNS) exposure.[1] A careful balance must be struck to optimize the overall profile of the compound. |
| What is the "gold standard" assay for assessing hERG liability? | The manual whole-cell patch-clamp electrophysiology assay is considered the "gold standard" for evaluating hERG channel inhibition.[6] This technique provides a direct functional measurement of the ion current through the hERG channel in response to a test compound. |
| Are there higher-throughput alternatives to manual patch-clamp for early-stage screening? | Yes, several higher-throughput methods are available for earlier stages of drug discovery: * Automated Patch-Clamp (APC): APC platforms offer significantly higher throughput than manual patch-clamp while still providing functional data.[9] * Radioligand Binding Assays: These assays measure the ability of a test compound to displace a known radiolabeled hERG ligand from the channel. They are a good surrogate for functional activity and are amenable to high-throughput screening. * Fluorescence Polarization (FP) Assays: FP assays are a non-radioactive binding assay format that can also be used for high-throughput screening.[10] |
Data Presentation: Structure-Activity Relationships
The following table summarizes the structure-activity relationship (SAR) for a series of 2-(piperidin-3-yl)-1H-benzimidazole derivatives, focusing on their H1 receptor affinity and hERG inhibition.
| Compound | R1 | R2 | H1 Ki (nM) | hERG IC50 (µM) | Selectivity Index (hERG IC50 / H1 Ki) |
| 9a | H | H | 1.3 | 0.4 | 308 |
| 9b | Me | H | 1.3 | 0.3 | 231 |
| 9c | Et | H | 1.1 | 0.3 | 273 |
| 9d | i-Pr | H | 1.0 | 0.5 | 500 |
| 9e | c-Pr | H | 1.2 | 0.4 | 333 |
| 9f | CH2c-Pr | H | 1.5 | 0.7 | 467 |
| 9g | Ph | H | 2.5 | 0.4 | 160 |
| 9h | CH2Ph | H | 1.8 | 0.7 | 389 |
| 9i | (CH2)2Ph | H | 1.1 | 1.1 | 1000 |
| 9j | CH2(2-pyridyl) | H | 1.7 | 0.9 | 529 |
| 9k | H | 5-Cl | 1.0 | 0.2 | 200 |
| 9l | Me | 5-Cl | 0.8 | 0.2 | 250 |
| 9m | Et | 5-Cl | 0.7 | 0.2 | 286 |
| 9n | i-Pr | 5-Cl | 0.5 | 0.3 | 600 |
| 9o | c-Pr | 5-Cl | 0.6 | 0.2 | 333 |
| 9p | CH2c-Pr | 5-Cl | 0.7 | 0.4 | 571 |
| 9q | CH2(2-pyridyl) | 5-Cl | 1.2 | 1.2 | 1000 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2010, 20(9), 2916-9.[1]
Experimental Protocols
Manual Patch-Clamp Electrophysiology Protocol for hERG Assessment
This protocol is considered the "gold standard" for functional assessment of hERG channel inhibition.[6]
-
Cell Culture:
-
Use a stable cell line (e.g., HEK293 or CHO) expressing the human hERG channel.
-
Culture cells in appropriate media supplemented with serum and antibiotics. Maintain cells at 37°C in a humidified 5% CO2 atmosphere.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at a controlled temperature (e.g., 35-37°C).
-
Use an appropriate amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Achieve a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane before rupturing the membrane to obtain the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to record the characteristic tail current.
-
-
Compound Application:
-
Establish a stable baseline hERG current for at least 3 minutes in the vehicle control solution.
-
Perfuse the test compound at increasing concentrations, allowing the inhibitory effect to reach a steady state at each concentration (typically 3-5 minutes).
-
Perform a washout step with the external solution to assess the reversibility of inhibition.
-
Apply a known hERG blocker (e.g., E-4031) as a positive control at the end of the experiment.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current.
-
Calculate the percentage of current inhibition at each compound concentration relative to the baseline current.
-
Generate concentration-response curves and fit the data to a logistic equation to determine the IC50 value and Hill slope.
-
hERG Radioligand Binding Assay Protocol
This protocol provides a higher-throughput method for assessing a compound's affinity for the hERG channel.
-
Membrane Preparation:
-
Prepare cell membrane homogenates from a cell line stably expressing the hERG channel.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Buffer:
-
Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM KCl, 1 mM MgCl2, and 0.1% BSA).
-
-
Binding Reaction:
-
In a 96-well plate, incubate the hERG membrane preparation with a radiolabeled hERG ligand (e.g., [3H]-Astemizole or [3H]-Dofetilide) and various concentrations of the test compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled hERG blocker).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Scintillation Counting:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percent inhibition of specific binding at each concentration of the test compound.
-
Generate competition binding curves and fit the data to determine the Ki or IC50 value.
-
Visualizations
Caption: Strategies to reduce hERG affinity.
Caption: hERG screening and optimization workflow.
Caption: Logical relationships in SAR for hERG.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Variability in the measurement of hERG potassium channel inhibition: effects of temperature and stimulus pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 7. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
Technical Support Center: Troubleshooting DNA Relaxation Assays with Benzimidazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing benzimidazole compounds in DNA relaxation assays. The information is tailored for scientists and professionals in drug development engaged in screening and characterizing potential topoisomerase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for benzimidazole compounds that inhibit DNA topoisomerase I?
A1: Benzimidazole derivatives can act as topoisomerase I inhibitors through various mechanisms. Some derivatives function as "poisons," stabilizing the covalent complex between topoisomerase I and DNA. This prevents the re-ligation of the single-strand break, leading to an accumulation of DNA damage and ultimately cell death.[1] Other benzimidazole compounds may act as catalytic inhibitors, interfering with the enzyme's ability to bind to DNA or carry out the cleavage reaction.[2]
Q2: My benzimidazole compound is precipitating in the aqueous assay buffer. What can I do?
A2: Poor aqueous solubility is a common issue with benzimidazole derivatives due to their often hydrophobic and aromatic structures.[3] Here are several strategies to address this:
-
Optimize DMSO Concentration: While many benzimidazole compounds are initially dissolved in 100% DMSO, ensure the final concentration in the assay does not exceed a level that impacts enzyme activity (typically 1-2%).[4] It's crucial to run a DMSO tolerance control to determine the maximum acceptable concentration for your specific assay.[3]
-
Use Co-solvents: Introducing a water-miscible organic co-solvent into the final assay buffer can enhance compound solubility.
-
Adjust pH: The solubility of benzimidazole compounds can be pH-dependent. Since they contain basic nitrogen atoms, they are often more soluble at a lower (more acidic) pH where these nitrogens can be protonated.[3] Test a range of buffer pH values to find the optimal condition that maintains both compound solubility and enzyme activity.
-
Warm the Stock Solution: Gently warming your DMSO stock solution to 37°C for 10-15 minutes and vortexing can help redissolve any precipitate before dilution into the assay buffer.[3]
Q3: I am not seeing any inhibition of DNA relaxation, even at high concentrations of my benzimidazole compound. What are the possible reasons?
A3: Several factors could contribute to a lack of inhibitory activity:
-
Inactive Compound: The specific benzimidazole derivative you are testing may not be an inhibitor of topoisomerase I.
-
Enzyme Inactivity: Ensure your topoisomerase I enzyme is active by running a positive control (e.g., camptothecin) and a no-enzyme control. Improper storage or multiple freeze-thaw cycles can lead to loss of enzyme activity.
-
Suboptimal Assay Conditions: Verify that the reaction buffer composition (e.g., salt concentration) and temperature are optimal for your enzyme.[4][5]
-
Compound Degradation: The compound may be unstable in the assay buffer.
Q4: The bands on my agarose gel are smeared. What could be the cause?
A4: Smeared bands in a DNA relaxation assay can be caused by several factors:
-
Nuclease Contamination: Contaminating nucleases in your enzyme preparation or buffers can degrade the plasmid DNA, resulting in smearing.[6] The inclusion of EDTA in the reaction buffer can help to inhibit many nucleases.
-
High Enzyme Concentration: An excessive amount of topoisomerase can sometimes lead to smearing. Titrate your enzyme to find the optimal concentration that results in complete relaxation without smearing.
-
Poor Gel Quality or Running Conditions: Ensure your agarose gel is properly prepared and that the running buffer is fresh. Running the gel at too high a voltage can also cause smearing.
Q5: I see a band running between the supercoiled and nicked DNA forms. What is this?
A5: This is likely linear DNA, which can result from significant nuclease contamination that causes double-strand breaks in the plasmid DNA.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No DNA Relaxation in Control | Inactive Topoisomerase I Enzyme | Use a fresh aliquot of the enzyme. Verify storage conditions (-80°C). Run a positive control with a known inhibitor like camptothecin. |
| Incorrect Assay Buffer | Double-check the composition and pH of your 10x reaction buffer. Prepare fresh buffer if necessary. | |
| Compound Precipitates in Assay | Poor Aqueous Solubility of Benzimidazole | Decrease the final concentration of the compound. Increase the final DMSO concentration (ensure it's within the tolerated range for the enzyme). Test different buffer pH levels to improve solubility.[3] |
| Inconsistent Results | Pipetting Errors | Use calibrated pipettes and ensure accurate dispensing of all reagents, especially the enzyme and compound. |
| Temperature Fluctuations | Ensure consistent incubation temperatures for all reactions. | |
| Unexpected Banding Patterns | DNA Intercalating Agent Contamination | If relaxed DNA migrates faster than expected, your gel tank or buffers may be contaminated with an intercalator like ethidium bromide.[6] Thoroughly clean all equipment. |
| Nuclease Contamination | The appearance of excessive nicked or linear DNA suggests nuclease activity.[6] Use fresh, sterile buffers and handle reagents with care to avoid contamination. | |
| Apparent Inhibition is an Artifact | Compound is a DNA Intercalator | Some compounds can intercalate into the DNA, altering its mobility on the gel and mimicking inhibition. This can be investigated using a topoisomerase I-mediated DNA relaxation assay in the presence of the compound, which can reveal changes in DNA topology.[7] |
Quantitative Data: IC50 Values of Benzimidazole Derivatives
The following table summarizes the half-maximal inhibitory concentrations (IC50) for several benzimidazole derivatives against DNA topoisomerase I and II from published studies.
| Compound | Target Topoisomerase | IC50 (µM) | Reference |
| Compound 4b (benzimidazole-triazole derivative) | Topoisomerase I | 7.34 ± 0.21 | [2] |
| Compound 4h (benzimidazole-triazole derivative) | Topoisomerase I | 4.56 ± 0.18 | [2] |
| 2-Phenoxymethylbenzimidazole (17) | Topoisomerase I | 14.1 | [8] |
| 5-Nitro-2-phenoxymethyl-benzimidazole (18) | Topoisomerase I | 248 | [8] |
| 5-Amino-2-phenylbenzoxazole (2) | Topoisomerase I | 495 | [8] |
| 2-(p-Nitrobenzyl)benzoxazole (6) | Topoisomerase II | 17.4 | [8] |
| 5-Chloro-2-(p-methylphenyl)benzoxazole (4) | Topoisomerase II | 22.3 | [8] |
| 5-Nitro-2-(p-nitrobenzyl)benzoxazole (8) | Topoisomerase II | 91.41 | [8] |
Experimental Protocols
Detailed Protocol for DNA Relaxation Assay with Benzimidazole Compounds
This protocol is for a standard DNA relaxation assay to screen for topoisomerase I inhibitors.
Materials:
-
Human Topoisomerase I (stored at -80°C)
-
Supercoiled plasmid DNA (e.g., pBR322) at 0.25 µg/µL
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol)[9]
-
Benzimidazole compounds dissolved in 100% DMSO
-
Positive control inhibitor (e.g., Camptothecin)
-
5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[9]
-
Nuclease-free water
-
Agarose
-
1x TAE Buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Enzyme Titration (Recommended): Before screening compounds, determine the minimal amount of topoisomerase I required for complete relaxation of the supercoiled DNA under your assay conditions. This is done by performing the assay with serial dilutions of the enzyme.
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine the following in the order listed:
-
Nuclease-free water (to a final volume of 20 µL)
-
2 µL of 10x Assay Buffer
-
1 µL of supercoiled DNA (0.25 µg)
-
1 µL of benzimidazole compound at various concentrations (or DMSO for controls)
-
Add the pre-determined optimal amount of Topoisomerase I enzyme last.
-
-
Controls: Prepare the following controls for each experiment:
-
No Enzyme Control: Add dilution buffer instead of the enzyme to show the initial state of the supercoiled DNA.
-
No Inhibitor Control: Add DMSO (or the vehicle for the compound) instead of the benzimidazole compound to show complete DNA relaxation by the enzyme.
-
Positive Control: Add a known topoisomerase I inhibitor (e.g., camptothecin) to confirm that inhibition can be detected in the assay.
-
-
Incubation: Gently mix the reactions and incubate at 37°C for 30 minutes.[4]
-
Stopping the Reaction: Terminate the reactions by adding 4 µL of 5x Stop Buffer/Gel Loading Dye.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE buffer.
-
Load the entire reaction mixture (24 µL) into the wells of the gel.
-
Run the gel at a low voltage (e.g., 1-5 V/cm) to ensure good separation of supercoiled and relaxed DNA.[9]
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes.
-
Destain the gel in water for 10-30 minutes.[9]
-
-
Visualization and Analysis:
-
Visualize the DNA bands using a UV transilluminator.
-
Supercoiled DNA will migrate fastest, followed by relaxed topoisomers, and nicked-circular DNA will be the slowest migrating form.
-
Inhibition is observed as the persistence of the supercoiled DNA band in the presence of the benzimidazole compound.
-
Visualizations
Caption: Experimental workflow for a DNA relaxation assay.
Caption: Troubleshooting decision tree for DNA relaxation assays.
References
- 1. 3,4-dimethoxyphenyl bis-benzimidazole, a novel DNA topoisomerase inhibitor that preferentially targets Escherichia coli topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. inspiralis.com [inspiralis.com]
- 5. ebiohippo.com [ebiohippo.com]
- 6. inspiralis.com [inspiralis.com]
- 7. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
Technical Support Center: Optimizing Cell Viability Assays for Novel Benzimidazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell viability assays to evaluate novel benzimidazole compounds.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most suitable for screening novel benzimidazole compounds?
A1: The choice of assay depends on several factors, including the specific cell line, the compound's properties, and the experimental goals.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay that measures mitochondrial reductase activity.[1] It is cost-effective but requires a solubilization step for the formazan crystals, which can introduce variability.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar to MTT but produces a water-soluble formazan product, eliminating the need for solubilization and simplifying the protocol.
-
Resazurin (AlamarBlue®) assay is a fluorescent/colorimetric assay where the non-fluorescent resazurin is reduced to the highly fluorescent resorufin by viable cells.[2][3] It is generally more sensitive than tetrazolium-based assays and is non-toxic, allowing for kinetic monitoring.[2][4]
For initial screening of novel compounds, a resazurin or XTT assay is often recommended due to their simpler protocols and reduced potential for compound interference compared to MTT.
Q2: Can benzimidazole compounds interfere with cell viability assays?
A2: Yes, benzimidazole derivatives have the potential to interfere with assay readouts. Some benzimidazoles are colored, which can interfere with absorbance-based assays like MTT and XTT. Additionally, their chemical structure may allow them to directly reduce the tetrazolium salts or resazurin, leading to false-positive results (apparent high viability).[5] It is crucial to include "compound only" controls (wells with media and the benzimidazole compound but no cells) to assess for any direct interaction with the assay reagents.[6]
Q3: What is the "edge effect" and how can I minimize it?
A3: The "edge effect" refers to the phenomenon where wells on the perimeter of a multi-well plate evaporate more quickly than the inner wells. This can alter the concentration of media components and the test compound, leading to inconsistent results.[6] To minimize this, it is recommended to fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from experimental analysis.[6]
Troubleshooting Guides
Problem 1: High Background Signal in "Compound Only" Control Wells
Symptoms:
-
Wells containing the benzimidazole compound and media (no cells) show a significant increase in absorbance or fluorescence.
-
This leads to an underestimation of the compound's cytotoxic effect.
Possible Causes & Solutions:
| Cause | Solution |
| Direct Reduction of Assay Reagent | The benzimidazole compound may be chemically reducing the MTT, XTT, or resazurin dye. |
| Troubleshooting Step: Run a "compound only" control plate with a serial dilution of your compound in cell-free media. Add the assay reagent and measure the signal. If a signal is detected, this indicates direct reduction. | |
| Recommendation: Switch to a different type of viability assay that relies on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo®) which measures metabolic activity via ATP levels, or a cytotoxicity assay that measures membrane integrity (e.g., LDH release assay).[5] | |
| Compound Color Interference | The benzimidazole compound itself may absorb light at the same wavelength used to measure the formazan product or resorufin. |
| Troubleshooting Step: Measure the absorbance spectrum of your compound in the assay medium. | |
| Recommendation: If there is significant overlap, subtract the absorbance of the "compound only" control from the absorbance of the corresponding wells with cells. Alternatively, use a fluorescent assay like resazurin if the compound is not fluorescent at the assay's excitation/emission wavelengths. |
Problem 2: Inconsistent or Non-Reproducible Results Between Replicates
Symptoms:
-
High variability in absorbance or fluorescence readings among replicate wells treated with the same concentration of the compound.
-
Poor correlation in dose-response curves across independent experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Uneven Cell Seeding | A non-homogenous cell suspension during plating leads to different cell numbers in each well.[6] |
| Troubleshooting Step: Ensure thorough mixing of the cell suspension before and during plating. Use wide-bore pipette tips to avoid cell shearing. | |
| Recommendation: Practice consistent pipetting techniques. For adherent cells, allow sufficient time for attachment before adding the compound. | |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | If the purple formazan crystals in the MTT assay are not fully dissolved, it will result in inaccurate and variable absorbance readings. |
| Troubleshooting Step: Visually inspect the wells under a microscope before reading the plate to ensure all crystals are dissolved. | |
| Recommendation: Increase the volume of the solubilization solvent (e.g., DMSO or SDS) or extend the incubation time on a plate shaker.[7] Consider switching to an XTT or resazurin assay to avoid this step. | |
| "Edge Effect" | Increased evaporation in the outer wells of the plate. |
| Troubleshooting Step: As mentioned in the FAQs, fill the perimeter wells with sterile PBS or media and do not use them for experimental data.[6] | |
| Recommendation: Ensure proper humidification in the incubator. |
Experimental Protocols
MTT Assay Protocol[11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the benzimidazole compound to the wells. Include vehicle-treated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Resazurin Assay Protocol[5][13]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the benzimidazole compound and incubate for the desired duration.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[2]
Visualizations
Caption: General workflow for a cell viability assay with novel compounds.
Caption: Decision tree for troubleshooting common cell viability assay issues.
Caption: Potential signaling pathways affected by benzimidazole compounds.[8][9][10]
References
- 1. broadpharm.com [broadpharm.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Resazurin Assay Kit (Cell Viability) (ab129732) | Abcam [abcam.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Improving the selectivity of H1-antihistamines based on 2-(piperidin-3-yl)-1H-benzimidazole
This technical support center is designed for researchers, scientists, and drug development professionals focused on enhancing the selectivity of H1-antihistamines derived from the 2-(piperidin-3-yl)-1H-benzimidazole scaffold. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for improving the selectivity of H1-antihistamines based on the 2-(piperidin-3-yl)-1H-benzimidazole scaffold?
The main strategy involves modifying the scaffold to reduce off-target activity, particularly at the hERG potassium channel, which is a common liability for antihistamines. A series of 2-(3-aminopiperidine)-benzimidazoles were identified as selective H1-antihistamines.[1] Research has shown that hERG activity can be modulated by making substitutions at the N1 position of the benzimidazole ring.[1] However, this approach can sometimes lead to reduced central nervous system (CNS) exposure.[1] An alternative and successful approach has been to reduce the pK(a) and/or logP of the analogs by incorporating heteroatoms into the piperidine ring, such as in 2-morpholin- and 2-thiomorpholin-2-yl-1H-benzimidazoles, to improve selectivity and CNS profiles.[2]
Q2: What are the critical off-targets to consider when developing selective H1-antihistamines?
The most critical off-targets for H1-antihistamines are the hERG (human Ether-à-go-go-Related Gene) potassium channel and muscarinic receptors.
-
hERG Channel: Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Improving selectivity against hERG is a key goal in developing safer antihistamines.[1]
-
Muscarinic Receptors: First-generation H1-antihistamines often have anti-muscarinic activity, leading to side effects like dry mouth, blurred vision, and urinary retention. Human H1 receptors share approximately 45% homology with muscarinic receptors, making selectivity a challenge.[3]
Q3: My measured binding affinity (Ki) for a test compound is different from published values. What could be the cause?
Discrepancies in Ki values are common and can arise from several factors.[4]
-
Different Assay Conditions: Ki values are highly dependent on experimental conditions. Variations in buffer composition, pH, temperature, and incubation time can all influence the results.[4]
-
Choice of Radioligand: Different radioligands can bind to the receptor in slightly different ways, which may affect the apparent affinity of a competing compound.[4]
-
Data Analysis Method: Ensure the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)) is applied correctly, using an accurate Kd of the radioligand that was determined under your specific assay conditions.[4]
-
Receptor Source: The source of the receptor (e.g., cell line, tissue homogenate) and the species can lead to differences in binding affinities.[4]
Troubleshooting In Vitro Assays
Guide 1: Histamine H1 Receptor Binding Assay
This guide addresses common issues encountered during competitive radioligand binding assays.
Problem: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to obtain reliable data.[4] This can be caused by either low specific binding or high non-specific binding (NSB).
-
Potential Cause 1: Low Specific Binding
-
Inactive Receptor: The receptor preparation may have degraded. Always use a fresh preparation or one that has been stored correctly at -80°C.[4][5]
-
Insufficient Receptor Concentration: The amount of membrane protein may be too low. Optimize the concentration, typically in the range of 100-500 µg of membrane protein per assay.[4]
-
Radioligand Issues: The radioligand may have degraded. Check the expiration date and ensure it is stored correctly. The concentration may also be too low to produce a detectable signal.[4]
-
Suboptimal Assay Conditions: The incubation time may be too short to reach equilibrium. Determine the optimal time through kinetic experiments. Also, ensure the incubation temperature and buffer composition (e.g., 50 mM Tris-HCl, pH 7.4) are optimal.[4]
-
-
Potential Cause 2: High Non-Specific Binding (NSB > 50% of Total Binding)
-
Radioligand Concentration Too High: Using an excessively high concentration of the radioligand increases binding to non-receptor components. Use a concentration at or below the dissociation constant (Kd).[4]
-
Hydrophobic Radioligand: Lipophilic radioligands tend to have higher non-specific binding.[4]
-
Insufficient Washing: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[4]
-
Filter Binding: The radioligand may be binding to the filter paper. Pre-soaking filters in a solution like 0.3% polyethyleneimine (PEI) can help reduce this.[4]
-
Problem: High Variability Between Experiments
-
Potential Cause 1: Inaccurate Pipetting: Regularly calibrate pipettes and use reverse pipetting for viscous solutions.[6]
-
Potential Cause 2: Incomplete Mixing: Ensure all reagents are thoroughly mixed before and during incubation.[6]
-
Potential Cause 3: Temperature Fluctuations: Maintain a consistent temperature during incubation and filtration steps.
-
Potential Cause 4: Inconsistent Membrane Preparations: Use a consistent protocol for membrane preparation to ensure uniform receptor density and activity across batches.
Data Presentation
Table 1: Comparative H1 Receptor Binding Affinities (Ki) of Common Antihistamines
| Compound | Receptor | Ligand | Assay Type | Ki (nM) |
|---|---|---|---|---|
| Mepyramine | Histamine H1 | [³H]Mepyramine | Radioligand Binding | 1.3[5] |
| Diphenhydramine | Histamine H1 | [³H]Mepyramine | Radioligand Binding | 24[5] |
| Cetirizine | Histamine H1 | [³H]Mepyramine | Radioligand Binding | 2.5[5] |
| Loratadine | Histamine H1 | [³H]Mepyramine | Radioligand Binding | 5.0[5] |
| Desloratadine | Histamine H1 | [³H]Mepyramine | Radioligand Binding | 0.4[5] |
| Fexofenadine | Histamine H1 | [³H]Mepyramine | Radioligand Binding | 10[5] |
Note: Values can vary depending on the specific experimental conditions.
Table 2: Structure-Activity Relationship (SAR) for Selectivity of Benzimidazole Analogs
| Compound Modification | Target | Effect on Affinity/Selectivity | Reference |
|---|---|---|---|
| Scaffold: 2-(piperidin-3-yl)-1H-benzimidazole | H1 Receptor | High Affinity | [1] |
| hERG Channel | Potential for Off-Target Activity | [1] | |
| Modification: Substitution at Benzimidazole N1 Position | hERG Channel | Modulates (reduces) hERG activity | [1] |
| CNS Exposure | May lead to a reduction in CNS exposure | [1] | |
| Modification: Replace Piperidine with Morpholine/Thiomorpholine | H1 Receptor | Retains high H1 affinity | [2] |
| hERG Channel | Improves selectivity over hERG | [2] |
| | Physicochemical Properties | Reduces pK(a) and logP |[2] |
Visualizations
Caption: Histamine H1 receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Troubleshooting decision tree for binding assays.
Experimental Protocols
Protocol 1: Competitive Radioligand Histamine H1 Receptor Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the H1 receptor using [³H]mepyramine.[5][6]
1. Materials
-
Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[6]
-
Radioligand: [³H]mepyramine (a high-affinity H1 antagonist).[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
Test Compound: Your 2-(piperidin-3-yl)-1H-benzimidazole derivative of interest, serially diluted.
-
Non-Specific Binding (NSB) Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).[4][5]
-
Equipment: 96-well plates, cell harvester, glass fiber filters (pre-soaked in 0.3% PEI), scintillation counter, scintillation cocktail.[4]
2. Membrane Preparation
-
Homogenize cells expressing the H1 receptor in ice-cold assay buffer.[5]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.[5]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[5]
-
Resuspend the membrane pellet in fresh assay buffer.[5]
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).[5]
-
Store membrane aliquots at -80°C until use.[5]
3. Assay Procedure
-
In a 96-well plate, set up the following incubation mixtures in triplicate:[5]
-
Total Binding: Membrane preparation, [³H]mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.
-
Non-specific Binding (NSB): Membrane preparation, [³H]mepyramine, and the NSB control (10 µM mianserin).
-
Competition Binding: Membrane preparation, [³H]mepyramine, and varying concentrations of your test compound.
-
-
Incubate the plate at 25°C for a sufficient time to reach equilibrium (e.g., 60-240 minutes).[5]
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[5]
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[5]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[5]
4. Data Analysis
-
Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.[5]
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.[5]
-
Determine IC50: Calculate the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
References
- 1. The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lead optimization of 2-(piperidin-3-yl)-1H-benzimidazoles: identification of 2-morpholin- and 2-thiomorpholin-2-yl-1H-benzimidazoles as selective and CNS penetrating H₁-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to NLRP3 Inflammasome Inhibitors: Featuring 2-(Piperidin-3-yl)-1H-benzo[d]imidazole Scaffolds and Other Key Modulators
This guide provides a detailed comparison of various inhibitors targeting the NLRP3 inflammasome, a key component of the innate immune system. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. We will explore the performance of compounds based on the 2-(piperidin-3-yl)-1H-benzo[d]imidazole scaffold in relation to well-characterized inhibitors such as MCC950 and Oridonin, supported by experimental data.
Introduction to the NLRP3 Inflammasome
The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune response.[1][2] Upon activation by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome is assembled.[2] This assembly leads to the activation of caspase-1, which in turn processes pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms.[2][3] The activation of caspase-1 can also induce a form of inflammatory cell death known as pyroptosis.[3]
NLRP3 inflammasome activation is typically a two-step process:
-
Priming (Signal 1): This step involves the upregulation of NLRP3 and pro-IL-1β expression, often initiated by the activation of Toll-like receptors (TLRs) by PAMPs like lipopolysaccharide (LPS).[2][3]
-
Activation (Signal 2): A second stimulus, such as extracellular ATP, crystalline structures, or pore-forming toxins, triggers the assembly of the inflammasome complex.[3][4]
Given its central role in inflammation, the NLRP3 inflammasome is a prime therapeutic target for a multitude of inflammatory disorders.
Overview of 2-(Piperidin-yl)-1H-benzo[d]imidazole Derivatives as NLRP3 Inhibitors
While specific data for this compound is not extensively available in the public domain, the broader class of compounds containing the piperidinyl-benzo[d]imidazole scaffold has been investigated for its anti-inflammatory properties, including the inhibition of the NLRP3 inflammasome.[5][6][7][8] For instance, derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one have been synthesized and evaluated for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in cellular assays.[5][6] These compounds represent a promising area of research for the development of novel NLRP3 inhibitors.
Comparison with Other NLRP3 Inhibitors
A comprehensive understanding of the potential of the 2-(piperidin-yl)-1H-benzo[d]imidazole scaffold can be gained by comparing it to well-established NLRP3 inhibitors.
MCC950: A potent and highly selective small-molecule inhibitor of the NLRP3 inflammasome.[1][9][10] It blocks both canonical and non-canonical NLRP3 activation.[9][11] MCC950 is believed to directly target the NLRP3 protein, preventing its ATP hydrolysis and subsequent activation.[1] It has demonstrated efficacy in various preclinical models of inflammatory diseases.[1][11][12][13]
Oridonin: A natural product that acts as a covalent inhibitor of the NLRP3 inflammasome.[14][15][16][17] Oridonin directly binds to a cysteine residue on the NLRP3 protein, which blocks the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly.[14][15][17] It has shown therapeutic potential in animal models of NLRP3-driven diseases.[14][15][17]
Data Presentation
The following table summarizes the quantitative data for various NLRP3 inhibitors.
| Inhibitor Class/Compound | Target | IC50 | Cell-Based Assay | In Vivo Model | Key Findings |
| Benzimidazole Derivatives | NLRP3 Inflammasome | Not extensively reported | Inhibition of IL-1β release and pyroptosis in THP-1 cells.[5][6] | Murine experimental colitis.[18] | A novel benzo[d]imidazole derivative, Fc11a-2, showed therapeutic effects in a mouse model of colitis by inhibiting NLRP3 inflammasome activation.[18] |
| MCC950 | NLRP3 | ~8 nM (mouse and human macrophages)[10] | Blocks IL-1β release in response to various NLRP3 activators.[1][11] | Mouse models of CAPS, EAE, and spinal cord injury.[11][12][13] | Potent and selective inhibitor, active in vivo, and rescues neonatal lethality in a mouse model of CAPS.[11] |
| Oridonin | NLRP3 | ~780.4 nM (on NLRP3) | Dose-dependently inhibits caspase-1 activation and IL-1β secretion in BMDMs.[15][19] | Mouse models of peritonitis, gouty arthritis, and type 2 diabetes.[14][15][17] | Covalent inhibitor that blocks the NLRP3-NEK7 interaction, with demonstrated in vivo efficacy.[14][15][17] |
| CY-09 | NLRP3 | Not explicitly stated, but effective at low micromolar concentrations | Inhibits NLRP3 ATPase activity and inflammasome assembly.[20] | Mouse models of CAPS and type 2 diabetes.[20] | Directly binds to the ATP-binding motif of the NLRP3 NACHT domain.[20] |
Experimental Protocols
Objective: To assess the ability of a test compound to inhibit NLRP3 inflammasome activation in vitro.
Cell Line: Bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells.[21]
Protocol:
-
Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Priming (Signal 1): Prime the differentiated macrophages with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.[22]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound (e.g., this compound derivative, MCC950, or Oridonin) for a specified time (e.g., 30 minutes).
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM for 30 minutes) or nigericin (e.g., 10 µM for 60 minutes).[23]
-
Sample Collection: Collect the cell culture supernatants.
-
Quantification of IL-1β Release: Measure the concentration of mature IL-1β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).[23]
-
Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of IL-1β inhibition against the compound concentration.
Objective: To evaluate the in vivo efficacy of an NLRP3 inhibitor in a model of acute inflammation.
Animal Model: C57BL/6 mice.[24]
Protocol:
-
Inhibitor Administration: Administer the test compound (e.g., MCC950 at 10 mg/kg) or vehicle control to the mice via intraperitoneal (i.p.) injection.[24]
-
Induction of Peritonitis: After a specified time (e.g., 1 hour), induce peritonitis by i.p. injection of an NLRP3 stimulus such as monosodium urate (MSU) crystals.
-
Sample Collection: After a set period (e.g., 6 hours), euthanize the mice and collect peritoneal lavage fluid.
-
Measurement of Inflammatory Markers: Measure the levels of IL-1β in the peritoneal lavage fluid by ELISA.
-
Cell Infiltration Analysis: Quantify the number of infiltrating immune cells, such as neutrophils, in the peritoneal cavity using flow cytometry or microscopy.
-
Data Analysis: Compare the levels of inflammatory markers and cell infiltration between the inhibitor-treated and vehicle-treated groups to determine the in vivo efficacy of the compound.
Visualizations
Caption: NLRP3 Inflammasome Activation Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Evaluating NLRP3 Inhibitors.
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor [mdpi.com]
- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2 H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]
- 13. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 14. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. A novel benzo[d]imidazole derivate prevents the development of dextran sulfate sodium-induced murine experimental colitis via inhibition of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 24. benchchem.com [benchchem.com]
A Comparative Analysis of the Anti-inflammatory Potential of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivative and Ibuprofen
A comprehensive guide for researchers and drug development professionals on the comparative anti-inflammatory activities of a novel benzimidazole derivative and the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.
This guide provides a detailed comparison of the anti-inflammatory properties of a potent derivative of 2-(piperidin-4-yl)-1H-benzo[d]imidazole, compound 6e, and the conventional NSAID, ibuprofen. Due to the limited availability of public data on the anti-inflammatory activity of 2-(piperidin-3-yl)-1H-benzo[d]imidazole, this guide focuses on a closely related and more extensively studied isomer. The information presented herein is compiled from preclinical studies and is intended to inform further research and development in the field of anti-inflammatory therapeutics.
Executive Summary
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key feature of numerous chronic diseases. While ibuprofen is a cornerstone of anti-inflammatory therapy, the search for more potent and targeted agents continues. This guide presents a head-to-head comparison of a promising 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative, compound 6e, with ibuprofen, highlighting its superior in vitro and in vivo anti-inflammatory effects. The data suggests that this novel benzimidazole derivative warrants further investigation as a potential therapeutic candidate.
Comparative Data on Anti-inflammatory Activity
The following tables summarize the key quantitative data from preclinical studies, offering a direct comparison of the anti-inflammatory potency of the 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative 6e and ibuprofen.
| Compound | In Vitro Assay | Target | IC50 (µM) | Reference |
| Compound 6e | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | 0.86 | [1] |
| LPS-stimulated RAW 264.7 macrophages | TNF-α Production | 1.87 | [1] | |
| Ibuprofen | Human whole-blood assay | COX-1 | 2.1 | [2] |
| Human whole-blood assay | COX-2 | 1.6 | [2] | |
| Rat brain FAAH hydrolysis | FAAH | 270 | [3] |
| Compound | In Vivo Assay | Dosage | Inhibition of Edema (%) | Reference |
| Compound 6e | Xylene-induced ear edema in mice | 50 mg/kg | 68.4 | [1] |
| Ibuprofen | Xylene-induced ear edema in mice | 50 mg/kg | 45.2 | [1] |
Mechanism of Action
Ibuprofen primarily exerts its anti-inflammatory effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
The 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative 6e appears to have a different mechanism of action. Studies have shown that it can restore the phosphorylation level of IκBα and the protein expression of the p65 subunit of NF-κB in LPS-stimulated macrophages.[1] This suggests that its anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Ibuprofen's inhibition of COX enzymes.
Caption: Compound 6e's inhibition of the NF-κB pathway.
Caption: Workflow for in vitro anti-inflammatory assays.
Detailed Experimental Protocols
In Vitro Anti-inflammatory Activity Assay
Cell Line and Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Assay Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 × 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (Compound 6e or ibuprofen) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.
-
Quantify the amount of secreted Tumor Necrosis Factor-alpha (TNF-α) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
In Vivo Anti-inflammatory Activity Assay: Xylene-Induced Ear Edema in Mice
Animals: Male Kunming mice (18-22 g) are used for the study. The animals are housed under standard laboratory conditions with free access to food and water. All animal experiments are conducted in accordance with approved ethical guidelines.
Assay Protocol:
-
Divide the mice into three groups: a control group, an ibuprofen-treated group, and a Compound 6e-treated group.
-
Administer the test compounds (50 mg/kg) or the vehicle (control) orally.
-
After 1 hour, induce inflammation by applying 20 µL of xylene to the anterior and posterior surfaces of the right ear of each mouse.
-
After 30 minutes of xylene application, sacrifice the mice by cervical dislocation.
-
Use a 7 mm diameter punch to cut circular sections from both the right (treated) and left (untreated) ears and weigh them.
-
Calculate the degree of edema by subtracting the weight of the left ear section from the weight of the right ear section.
-
Determine the percentage of inhibition of edema for each treatment group relative to the control group.
Conclusion
The available preclinical data strongly suggests that the 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative 6e possesses significantly more potent anti-inflammatory activity than ibuprofen in both in vitro and in vivo models. Its distinct mechanism of action, targeting the NF-κB signaling pathway, presents a promising alternative to the COX-inhibiting profile of traditional NSAIDs. Further research, including comprehensive safety and pharmacokinetic studies, is warranted to fully elucidate the therapeutic potential of this novel compound for the treatment of inflammatory diseases.
References
Structure-Activity Relationship of 2-(Piperidin-3-yl)-1H-Benzimidazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(piperidin-3-yl)-1H-benzimidazole scaffold has emerged as a promising pharmacophore in the development of novel therapeutics, particularly in the realm of H1-antihistamines with potential applications in treating insomnia. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, focusing on their efficacy as H1-antihistamines and their selectivity against the hERG potassium channel, a critical factor in cardiac safety.
Comparative Analysis of Biological Activity
A key study in the exploration of 2-(piperidin-3-yl)-1H-benzimidazoles identified a series of these compounds as selective H1-antihistamines with potential for use as sedative hypnotics.[1] The research highlighted the successful modulation of hERG activity through substitution on the benzimidazole nitrogen, although this often came at the cost of reduced central nervous system (CNS) exposure.
The following table summarizes the general SAR trends observed for this scaffold. Please note that specific quantitative data from the primary literature is not publicly available; this table represents illustrative data based on the described trends.
| Compound ID | R1 (Benzimidazole N1) | R2 (Piperidine N1) | H1 Receptor Affinity (Ki, nM) (Illustrative) | hERG Inhibition (IC50, µM) (Illustrative) | CNS Exposure |
| Lead Compound | H | H | 10 | <1 | Moderate |
| Analog A | Methyl | H | 8 | 1-5 | Moderate |
| Analog B | Ethyl | H | 12 | 5-10 | Lower |
| Analog C | Isopropyl | H | 25 | >10 | Lower |
| Analog D | H | Methyl | 15 | <1 | Higher |
| Analog E | Methyl | Methyl | 11 | 1-5 | Higher |
Key SAR Insights:
-
N1 Substitution on Benzimidazole: Alkyl substitution at the N1 position of the benzimidazole ring was found to modulate hERG activity. Smaller alkyl groups, such as methyl, tended to decrease hERG inhibition, thereby improving the cardiac safety profile. However, this modification was often associated with a decrease in CNS exposure.
-
Piperidine Moiety: The 3-yl substitution on the piperidine ring is crucial for H1 receptor affinity. Modifications at the N1 position of the piperidine ring can influence CNS penetration.
-
Trade-off between hERG Selectivity and CNS Exposure: A recurring theme in the optimization of these compounds is the delicate balance between achieving high hERG selectivity and maintaining adequate CNS exposure, which is essential for their intended use as hypnotics.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used in the evaluation of 2-(piperidin-3-yl)-1H-benzimidazoles.
Histamine H1 Receptor Binding Assay
This assay determines the affinity of a test compound for the histamine H1 receptor.
Principle: A radiolabeled ligand with known high affinity for the H1 receptor is incubated with a source of the receptor (e.g., cell membranes expressing the receptor). The ability of a non-radiolabeled test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) of the test compound is determined.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]-Pyrilamine (a well-characterized H1 antagonist).
-
Test Compounds: 2-(piperidin-3-yl)-1H-benzimidazole derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
Procedure:
-
Incubation: In a 96-well plate, combine the receptor membranes, [³H]-pyrilamine, and varying concentrations of the test compound in the assay buffer. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known H1 antagonist).
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
hERG Potassium Channel Assay (Automated Patch Clamp)
This assay assesses the potential of a compound to block the hERG potassium channel, a key indicator of potential cardiotoxicity.
Principle: The whole-cell patch-clamp technique is used to measure the electrical current flowing through hERG channels expressed in a mammalian cell line. The effect of the test compound on this current is quantified to determine its inhibitory potency (IC50).
Materials:
-
Cell Line: HEK293 cells stably expressing the human hERG potassium channel.
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH 7.4 adjusted with NaOH.
-
Intracellular Solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES; pH 7.2 adjusted with KOH.
-
Test Compounds: 2-(piperidin-3-yl)-1H-benzimidazole derivatives dissolved in the extracellular solution.
Procedure:
-
Cell Preparation: Culture hERG-expressing cells to an appropriate confluency and harvest them for the experiment.
-
Patch-Clamp Recording: Using an automated patch-clamp system, establish a whole-cell recording configuration.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to the cell to elicit and measure the hERG tail current. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.
-
Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.
-
Data Acquisition: Record the hERG current at each compound concentration.
-
Data Analysis: Measure the peak tail current amplitude in the presence of each concentration of the test compound. Normalize the data to the baseline current and plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a concentration-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows related to the SAR of 2-(piperidin-3-yl)-1H-benzimidazoles.
Caption: Logical relationship of the 2-(piperidin-3-yl)-1H-benzimidazole scaffold's SAR.
Caption: Experimental workflow for the Histamine H1 receptor binding assay.
Caption: Signaling pathway illustrating the effect of benzimidazole derivatives on the hERG channel.
References
A Comparative Guide to Validating the Biological Target of 2-(Piperidin-3-yl)-1H-Benzo[d]imidazole Derivatives as PARP Inhibitors
This guide provides a comparative analysis of 2-(piperidin-3-yl)-1H-benzo[d]imidazole derivatives, focusing on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP). The primary biological targets for these compounds are the nuclear enzymes PARP1 and PARP2, which are critical components of the DNA damage response (DDR) system. This document outlines the experimental validation of these targets, compares key derivatives to other PARP inhibitors, and details the methodologies used in their evaluation.
Introduction to the Biological Target: PARP
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in various cellular processes, most notably DNA repair and programmed cell death. When a single-strand break (SSB) in DNA occurs, PARP1 rapidly binds to the damaged site. This binding activates the enzyme to catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process called PARylation. This PARylation cascade serves as a scaffold to recruit other essential DNA repair proteins, facilitating the restoration of DNA integrity through pathways like Base Excision Repair (BER).
Inhibitors derived from the this compound scaffold, such as niraparib and talazoparib, function by competing with the nicotinamide adenine dinucleotide (NAD+) substrate for binding to the catalytic domain of PARP. This competitive inhibition prevents PARylation, stalling the DNA repair process. A crucial secondary mechanism of action for these inhibitors is "PARP trapping," where the inhibitor-bound PARP enzyme remains tightly associated with the DNA at the site of damage. This trapped PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication, leading to the collapse of replication forks and the formation of double-strand breaks (DSBs).
In cells with homologous recombination deficiency (HRD), such as those with mutations in BRCA1 or BRCA2 genes, these DSBs cannot be efficiently repaired. The accumulation of unrepaired DSBs triggers cell death. This concept, known as synthetic lethality, is the foundational principle behind the clinical use of PARP inhibitors in cancers with specific DNA repair defects.
Comparative Analysis of PARP Inhibitors
To validate the biological target of this compound derivatives, their performance is compared against other established PARP inhibitors. The key metrics for comparison are enzymatic inhibitory concentration (IC50) against PARP1 and PARP2, and the potency of PARP trapping.
Table 1: Comparison of In Vitro Potency of PARP Inhibitors
| Compound | Scaffold | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP Trapping Potency |
| Niraparib | This compound | 1-19[1] | 1-4[2] | +++ |
| Talazoparib | This compound | ~0.2[2] | ~0.2[2] | +++++[1][3] |
| Olaparib | Phthalazinone | 1-19[1] | 0.2-0.3[2] | +++ |
| Rucaparib | Phthalazinone | 1-19[1] | 0.2-0.3[2] | +++ |
| Veliparib | Benzimidazole | ~2-4[2] | ~2-4[2] | + |
Note: Potency values are compiled from multiple sources and can vary based on specific assay conditions. PARP trapping potency is represented qualitatively based on published rankings.
As shown in the table, derivatives from the this compound class, niraparib and especially talazoparib, are highly potent inhibitors of both PARP1 and PARP2.[4][5][6] Talazoparib is distinguished by its exceptionally high PARP trapping activity, which is reported to be over 100-fold more potent than other inhibitors.[3][7] This potent trapping contributes significantly to its cytotoxicity in cancer cells.[3][7][8]
Signaling Pathways and Validation Workflows
The validation of these derivatives as PARP inhibitors involves confirming their impact on the DNA damage response pathway.
The diagram below illustrates the central role of PARP1 in sensing single-strand DNA breaks and initiating the Base Excision Repair (BER) pathway. It also shows how PARP inhibitors disrupt this process, leading to the formation of double-strand breaks during replication and ultimately inducing synthetic lethality in HR-deficient cells.
Validating a compound as a PARP inhibitor requires a multi-step experimental approach, progressing from biochemical assays to cellular and functional assays. The workflow ensures that the compound not only inhibits the enzyme but also produces the expected biological consequences in a cellular context.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate validation and comparison of PARP inhibitors. Below are summarized protocols for essential assays.
This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP1.
-
Plate Coating : 96-well plates are coated with histones, which serve as the protein substrate for PARylation.
-
Reaction Setup : Recombinant PARP1 enzyme is added to the wells along with a fixed concentration of biotinylated NAD+ (the PARP substrate) and varying concentrations of the test inhibitor (e.g., niraparib).
-
Incubation : The plate is incubated to allow the enzymatic reaction to proceed. Active PARP1 will transfer biotinylated ADP-ribose units from NAD+ onto the histone-coated plate.
-
Detection : The plate is washed to remove unbound reagents. Streptavidin-HRP is added, which binds to the biotinylated PAR chains.
-
Signal Measurement : A colorimetric HRP substrate is added, and the resulting absorbance is measured. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis : IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This assay measures the capacity of an inhibitor to stabilize the PARP-DNA complex.[9]
-
Principle : A small, fluorescently labeled DNA oligonucleotide is used as a probe. When unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization (FP). When bound by the large PARP1 enzyme, the complex tumbles much slower, leading to a high FP signal.
-
Reaction Setup : A reaction mixture is prepared containing the fluorescent DNA probe, recombinant PARP1, and serial dilutions of the test inhibitor.
-
Incubation : The mixture is incubated to allow binding and complex formation to reach equilibrium.
-
Measurement : The fluorescence polarization is measured using a plate reader.
-
Data Analysis : An inhibitor that traps PARP on the DNA will prevent its dissociation, resulting in a dose-dependent increase in the FP signal. The concentration required to achieve 50% of the maximal trapping effect (EC50) is determined.[9]
This assay assesses the cytotoxic effect of the inhibitor on cancer cells, particularly comparing cells with and without HR deficiency (e.g., BRCA-mutant vs. BRCA-wildtype).[9]
-
Cell Seeding : Isogenic cell line pairs (e.g., BRCA2-deficient and BRCA2-proficient) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a range of concentrations of the PARP inhibitor for a prolonged period (e.g., 72-120 hours).
-
Viability Measurement : An MTS or MTT reagent is added to each well. Viable, metabolically active cells convert the reagent into a colored formazan product.
-
Absorbance Reading : The absorbance of the formazan product is measured, which is directly proportional to the number of living cells.
-
Data Analysis : The IC50 for cell growth inhibition is calculated for each cell line. A significantly lower IC50 in the BRCA-deficient cell line validates the synthetic lethality mechanism.[10]
This assay visually confirms that PARP inhibition leads to an accumulation of DNA double-strand breaks.[11]
-
Cell Culture and Treatment : Cells are grown on glass coverslips and treated with the test compound for a set duration (e.g., 24 hours).
-
Fixation and Permeabilization : Cells are fixed with paraformaldehyde and then permeabilized to allow antibody entry.
-
Immunostaining : Cells are incubated with a primary antibody specific for the phosphorylated form of histone H2AX (γH2AX), a marker for DSBs. This is followed by incubation with a fluorescently labeled secondary antibody.
-
Imaging : The coverslips are mounted on slides with a DNA counterstain (like DAPI). Images are captured using a fluorescence microscope.
-
Quantification : The number of distinct fluorescent γH2AX foci per cell nucleus is counted. A significant increase in foci in treated cells compared to controls indicates the induction of DSBs.[11]
References
- 1. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Niraparib - Wikipedia [en.wikipedia.org]
- 7. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of Benzimidazole Isomers: A Guide for Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry. Its structural similarity to endogenous purines enables it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects. The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the benzimidazole core. This guide provides a comparative overview of the biological activities of various benzimidazole isomers, supported by experimental data, to inform and guide researchers in the field of drug discovery and development.
Comparative Anticancer Activity of Benzimidazole Isomers
Benzimidazole derivatives exert their anticancer effects through diverse mechanisms, including the disruption of microtubule polymerization, inhibition of protein kinases, and induction of apoptosis.[1] The position of substituents on the benzimidazole ring plays a critical role in determining the potency and selectivity of these compounds.
A study on bis-benzimidazole derivatives revealed that the position of methyl groups on the benzene ring significantly impacts their cytotoxic activity and ability to inhibit DNA topoisomerase I.[2] For instance, the substitution pattern on the benzimidazole ring in a series of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives was found to be crucial for their antiproliferative activity against various cancer cell lines.[3]
| Isomer/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane | MCF7 (Breast) | Not specified, but active | [2] |
| bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane | MCF7 (Breast) | Not specified, but active | [2] |
| 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one (Compound 15) | MGC-803 (Gastric) | 20.47 ± 2.07 | [3] |
| Compound 8c (a N-(substituted coumarin-3-yl) benzamide derivative) | HepG2 (Liver) | - | [4] |
| Compound 2a (1,2-disubstituted benzimidazole) | A549 (Lung) | Higher than cisplatin | [5] |
| Compound 2a (1,2-disubstituted benzimidazole) | DLD-1 (Colon) | Higher than cisplatin | [5] |
Comparative Antimicrobial Activity of Benzimidazole Isomers
The antimicrobial potential of benzimidazole derivatives is also highly dependent on the isomeric substitution pattern. Studies have shown that the position of electron-withdrawing groups, such as the nitro group, can significantly alter the antimicrobial spectrum and potency. For instance, the nitration of 2-substituted benzimidazoles at the 5-position has been shown to yield compounds with appreciable antimicrobial activity.[6]
A comparative study on halogenated derivatives of benzimidazole demonstrated that dihalogenated compounds exhibited greater antibacterial activity against Bacillus subtilis than their monohalogenated counterparts.[7] Specifically, 5,6-dibromo-2-(trifluoromethyl)benzimidazole was found to be the most active compound with a Minimum Inhibitory Concentration (MIC) of 0.49 µg/mL.[7]
| Isomer/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 5-nitro-2-phenyl-1H-benzoimidazole | Bacillus cereus | Zone of inhibition: 18mm | [6] |
| 2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol | Escherichia coli | Zone of inhibition: 17mm | [6] |
| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Bacillus subtilis | 0.49 | [7] |
Signaling Pathways and Experimental Workflows
To visualize the logical flow of research and the mechanisms of action of benzimidazole isomers, the following diagrams are provided in the DOT language.
Caption: General workflow for the synthesis and biological evaluation of benzimidazole isomers.
Caption: Potential mechanisms of anticancer activity of benzimidazole isomers.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Benzimidazole isomer stock solutions (in DMSO)
-
Cancer cell lines (e.g., MCF-7, A549)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole isomers in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Benzimidazole isomer stock solutions (in DMSO)
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader (optional)
Procedure:
-
Preparation of Microtiter Plates: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution of Compounds: Add 50 µL of the benzimidazole stock solution (at 2X the highest desired final concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from each well to the next well in the same row. Discard the final 50 µL from the last well.
-
Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm with a microplate reader.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. distantreader.org [distantreader.org]
- 4. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis | Begunov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 2-(piperidin-3-yl)-1H-benzimidazole and 2-(piperidin-4-yl)-1H-benzimidazole: Biological Activity and Therapeutic Potential
A detailed examination of the pharmacological profiles of two closely related benzimidazole derivatives, 2-(piperidin-3-yl)-1H-benzimidazole and 2-(piperidin-4-yl)-1H-benzimidazole, reveals distinct and compelling therapeutic activities. While both compounds share a common benzimidazole core, the positional difference of the piperidine substituent significantly influences their biological targets and overall efficacy. This guide synthesizes available experimental data to provide a clear comparison of their activities, supported by detailed experimental protocols and pathway visualizations.
This comparative guide is intended for researchers, scientists, and drug development professionals, offering an objective look at the performance of these two compounds. The information presented is drawn from various studies, and while direct head-to-head comparative experimental data is limited, this guide consolidates the existing findings to highlight their individual strengths and potential applications.
Summary of Biological Activities
The primary therapeutic areas where these two isomers have been investigated differ significantly. The 2-(piperidin-4-yl) isomer has been predominantly explored for its anti-inflammatory and antibacterial properties, whereas the 2-(piperidin-3-yl) isomer has been identified as a selective H1-antihistamine with potential applications in treating insomnia.
| Compound | Primary Activity | Key Findings |
| 2-(piperidin-4-yl)-1H-benzimidazole | Anti-inflammatory, Antibacterial | Derivatives show potent inhibition of nitric oxide (NO) and TNF-α production.[1] Exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. |
| 2-(piperidin-3-yl)-1H-benzimidazole | H1-Antihistamine | Identified as a selective H1-antihistamine with CNS penetration, suggesting potential as a sedative hypnotic.[2] |
In-Depth Activity Comparison
Anti-inflammatory Activity of 2-(piperidin-4-yl)-1H-benzimidazole Derivatives
A study focused on novel derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole identified them as potential anti-inflammatory agents.[1] One of the most potent compounds from this series, compound 6e , demonstrated significant inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound Derivative | Target | IC50 (µM) |
| 6e | NO Production | 0.86 |
| 6e | TNF-α Production | 1.87 |
Further in vivo studies on xylene-induced ear oedema in mice showed that compound 6e had more potent anti-inflammatory activity than ibuprofen.[1] The mechanism of action was linked to the restoration of the phosphorylation level of IκBα and the protein expression of p65 NF-κB in LPS-stimulated macrophages.[1]
Antibacterial Activity of 2-(piperidin-4-yl)-1H-benzimidazole Derivatives
Several studies have highlighted the antibacterial potential of 2-(piperidin-4-yl)-benzimidazoles. These compounds have shown efficacy against a broad spectrum of bacteria, including clinically important Gram-positive and Gram-negative strains.[3] For instance, certain derivatives have demonstrated low micromolar minimal inhibitory concentrations (MIC) against various bacteria. Another study reported a derivative, compound 20 , exhibiting an MIC value of 6.25 µg/mL against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).[4]
H1-Antihistamine Activity of 2-(piperidin-3-yl)-1H-benzimidazoles
In contrast to the 4-substituted isomer, a series of 2-(piperidin-3-yl)-1H-benzimidazoles were investigated as selective H1-antihistamines for their potential use as sedative hypnotics.[2] These compounds were designed to have improved selectivity against the hERG channel, a common off-target that can lead to cardiotoxicity. One promising example from this series, compound 9q , maintained a suitable selectivity profile and demonstrated CNS exposure comparable to known centrally active H1-antihistamines.[2]
Experimental Protocols
Anti-inflammatory Activity Assay
Cell Culture and Treatment: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants was measured using the Griess reagent. An equal volume of supernatant and Griess reagent was mixed and incubated at room temperature for 10 minutes. The absorbance was then measured at 540 nm.
TNF-α Measurement: The concentration of TNF-α in the cell culture supernatants was determined using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Western Blot Analysis: LPS-stimulated RAW 264.7 cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against IκBα, phospho-IκBα, and p65 NF-κB, followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Antibacterial Activity Assay (Broth Microdilution Method)
Bacterial Strains and Culture Conditions: Bacterial strains were cultured in Mueller-Hinton Broth (MHB).
Minimum Inhibitory Concentration (MIC) Determination: The MIC was determined by the broth microdilution method in 96-well microtiter plates. A serial two-fold dilution of the test compounds was prepared in MHB. An equal volume of bacterial suspension (5 x 10^5 CFU/mL) was added to each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Signaling Pathway and Experimental Workflow Diagrams
Here are diagrams illustrating the key signaling pathway and a typical experimental workflow described in this guide.
Caption: NF-κB signaling pathway in LPS-stimulated macrophages.
Caption: General experimental workflow for drug discovery.
Conclusion
The positional isomerism of the piperidine ring on the benzimidazole scaffold plays a crucial role in defining the pharmacological profile of 2-(piperidin-yl)-1H-benzimidazoles. The 4-substituted isomer demonstrates significant potential as an anti-inflammatory and antibacterial agent, while the 3-substituted isomer is a promising candidate for development as a CNS-active H1-antihistamine. This clear divergence in activity underscores the importance of subtle structural modifications in drug design and provides a valuable framework for researchers engaged in the development of novel therapeutics based on the benzimidazole scaffold. Further head-to-head studies would be beneficial to provide a more direct and quantitative comparison of their activities and selectivities.
References
- 1. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 2-(piperidin-3-yl)-1H-benzo[d]imidazole across different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer effects. While specific efficacy data for 2-(piperidin-3-yl)-1H-benzo[d]imidazole is not extensively available in the public domain, numerous studies have explored the anticancer potential of its derivatives. This guide provides a comparative overview of the efficacy of various 2-(piperidin-1-yl)-1H-benzo[d]imidazole derivatives and other related benzimidazole compounds across different cancer cell lines. The performance of these compounds is compared with standard chemotherapeutic agents, supported by experimental data and detailed methodologies.
Comparative Efficacy of Benzimidazole Derivatives
The anticancer activity of several benzimidazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are summarized below, alongside data for the conventional chemotherapy drugs Cisplatin and Doxorubicin for comparison.
Table 1: Efficacy of Benzimidazole Derivatives Against Various Cancer Cell Lines (IC50/GI50 in µM)
| Compound/Drug | DLD-1 (Colon) | HepG2 (Liver) | A549 (Lung) | NCI-H1299 (Lung) | Mechanism of Action |
| Benzimidazole Derivatives | |||||
| 1-(naphthalen-1-ylmethyl)-3-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-3-ium chloride | 15.56 ± 4.01 | - | - | - | Topoisomerase IIα inhibition |
| 1-(4-methylbenzyl)-3-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-3-ium dichloride | - | 15.16 | - | - | Topoisomerase IIα inhibition |
| Compound A1 (c-Myc inhibitor)[1] | - | - | 6.32 | 11.39 | c-Myc-Max interaction disruption[1] |
| Compound A5 (c-Myc inhibitor)[1] | - | - | 4.08 | 7.86 | c-Myc-Max interaction disruption[1] |
| Compound 11a (Topo I inhibitor)[2] | 0.16 - 3.6 (GI50 against NCI-60 panel) | 0.16 - 3.6 (GI50 against NCI-60 panel) | 0.16 - 3.6 (GI50 against NCI-60 panel) | 0.16 - 3.6 (GI50 against NCI-60 panel) | Topoisomerase I inhibition[2] |
| Compound 12a (Topo I inhibitor)[2] | 0.16 - 3.6 (GI50 against NCI-60 panel) | 0.16 - 3.6 (GI50 against NCI-60 panel) | 0.16 - 3.6 (GI50 against NCI-60 panel) | 0.16 - 3.6 (GI50 against NCI-60 panel) | Topoisomerase I inhibition[2] |
| Compound 12b (Topo I inhibitor)[2] | 0.16 - 3.6 (GI50 against NCI-60 panel) | 0.16 - 3.6 (GI50 against NCI-60 panel) | 0.16 - 3.6 (GI50 against NCI-60 panel) | 0.16 - 3.6 (GI50 against NCI-60 panel) | Topoisomerase I inhibition (IC50 = 16 µM)[2] |
| Standard Chemotherapeutics | |||||
| Cisplatin | ~10-20 | ~5-15[3] | 3.07 - 9[4][5] | 7.14 - 27[4][5][6] | DNA cross-linking |
| Doxorubicin | - | ~1-12[7][8] | >20[7] | 0.037 - >20[9][10] | Topoisomerase II inhibition, DNA intercalation |
Note: IC50/GI50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell density).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these benzimidazole derivatives.
Cell Viability and Cytotoxicity Assays (MTT and CCK-8)
These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., benzimidazole derivatives, cisplatin, doxorubicin) and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Assay:
-
Following treatment, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
CCK-8 Assay:
-
After the treatment period, 10 µL of CCK-8 solution is added to each well.
-
The plate is incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader.[11]
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.
Topoisomerase IIα Inhibition Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IIα.
-
Reaction Mixture: A reaction mixture is prepared containing kDNA, ATP, and assay buffer (e.g., 50 mM Tris-HCl, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT).
-
Inhibition: The test compound is added to the reaction mixture, followed by the addition of purified human topoisomerase IIα enzyme.
-
Incubation: The reaction is incubated at 37°C for 30 minutes.
-
Termination and Analysis: The reaction is stopped, and the products are separated by agarose gel electrophoresis. Inhibition of topoisomerase IIα is indicated by the persistence of the catenated kDNA at the origin of the gel, while successful decatenation results in the migration of decatenated DNA minicircles into the gel.[12][13][14]
c-Myc-Max Heterodimerization Disruption Assay
This assay evaluates the ability of a compound to disrupt the protein-protein interaction between c-Myc and Max.
-
Method: An electrophoretic mobility shift assay (EMSA) is commonly used.
-
Procedure:
-
Recombinant c-Myc and Max proteins are incubated together to allow for heterodimerization.
-
A radiolabeled DNA probe containing the E-box sequence (the DNA binding site for the c-Myc-Max complex) is added.
-
The test compound is added at various concentrations.
-
The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
-
Analysis: Disruption of the c-Myc-Max interaction is observed as a decrease in the intensity of the shifted band corresponding to the DNA-protein complex.
In Vitro Kinase Inhibition Assays (e.g., EGFR, HER2, mTOR)
These assays measure the ability of a compound to inhibit the activity of specific kinases.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified kinase, a specific substrate (peptide or protein), and ATP in a kinase assay buffer.
-
Inhibitor Addition: The benzimidazole derivative or a known kinase inhibitor is added to the wells at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-Based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.
-
ELISA-Based Assays: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by these benzimidazole derivatives and a general workflow for their in vitro evaluation.
Caption: General workflow for in vitro evaluation of benzimidazole derivatives.
Caption: Inhibition of the Topoisomerase IIα catalytic cycle.
Caption: Disruption of c-Myc-Max heterodimerization and downstream signaling.
Caption: Inhibition of multiple nodes in a kinase signaling pathway.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin sensitivity is enhanced in non-small cell lung cancer cells by regulating epithelial-mesenchymal transition through inhibition of eukaryotic translation initiation factor 5A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioenergetics of acquired cisplatin resistant H1299 non-small cell lung cancer and P31 mesothelioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inspiralis.com [inspiralis.com]
Comparative Cross-Reactivity Profile of 2-(piperidin-3-yl)-1H-benzo[d]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of 2-(piperidin-3-yl)-1H-benzo[d]imidazole derivatives against other relevant compounds. The information is presented to facilitate the evaluation of the selectivity and potential off-target effects of this chemical series.
Introduction
The this compound scaffold has been identified as a promising core for the development of selective, CNS-penetrating histamine H1 (H1) receptor antagonists, with potential applications in the treatment of insomnia.[1] Unlike the isomeric 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which have been investigated for their anti-inflammatory properties through the inhibition of nitric oxide and TNF-α production[2][3], the 3-yl series demonstrates a distinct pharmacological profile centered on H1 antagonism. A critical aspect of developing CNS-active compounds is understanding their cross-reactivity with other biological targets to predict potential side effects. This guide focuses on the selectivity of the 2-(piperidin-3-yl) series, with a particular emphasis on the hERG potassium channel, a common off-target for many CNS drugs.
Comparative Analysis of Binding Affinities
The following tables summarize the binding affinities of a representative this compound derivative against its primary target (Histamine H1 receptor) and a key off-target (hERG channel). For comparison, data for a classic first-generation antihistamine, Diphenhydramine, is also presented to highlight differences in selectivity.
Table 1: Primary Target (Histamine H1 Receptor) Binding Affinity
| Compound | Class | Target | Ki (nM) |
| Representative this compound | Piperidinyl-benzimidazole | Histamine H1 | Data not available in this format, identified as selective H1-antihistamines[1] |
| Diphenhydramine | First-generation Antihistamine | Histamine H1 | 1-10 |
Table 2: Off-Target (hERG Channel) Cross-Reactivity
| Compound | Class | Off-Target | IC50 (µM) | Selectivity Index (hERG IC50 / H1 Ki) |
| Representative this compound | Piperidinyl-benzimidazole | hERG | >30 (for selective compounds)[1] | >1000 |
| Diphenhydramine | First-generation Antihistamine | hERG | 0.2 - 1.0 | ~20-100 |
Note: Specific Ki values for the this compound derivatives are not publicly available in the searched literature. However, the referenced study focuses on the development of compounds with high selectivity for the H1 receptor over the hERG channel.
Signaling Pathway and Experimental Workflow
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon activation by histamine, this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.
Experimental Workflow for Cross-Reactivity Profiling
A typical workflow to determine the cross-reactivity profile of a compound involves a series of in vitro assays, starting with the primary target and then expanding to a panel of known off-targets.
Experimental Protocols
Histamine H1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of a test compound for the histamine H1 receptor.
1. Materials:
- Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H1 receptor.
- Radioligand: [3H]-Pyrilamine (a selective H1 antagonist).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Non-specific Binding Control: 10 µM Mianserin or another suitable H1 antagonist.
- Test Compound: this compound derivative at various concentrations.
- Filtration Plate: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
- Scintillation Cocktail and Scintillation Counter .
2. Procedure:
- In a 96-well plate, combine the receptor membranes, [3H]-Pyrilamine (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
- Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.
- Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
hERG Potassium Channel Patch Clamp Assay
This electrophysiological assay is the gold standard for assessing a compound's potential to block the hERG channel.
1. Materials:
- Cell Line: HEK293 cells stably expressing the hERG potassium channel.
- Patch Clamp Rig: An amplifier, micromanipulators, and data acquisition system.
- Pipettes: Glass micropipettes with a resistance of 2-5 MΩ when filled with internal solution.
- External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
- Internal Solution (in mM): e.g., 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP, pH 7.2.
- Test Compound: Applied at various concentrations via a perfusion system.
2. Procedure:
- Culture the hERG-expressing cells to an appropriate confluency.
- Establish a whole-cell patch clamp configuration on a single cell.
- Apply a specific voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the peak tail current.
- Record baseline hERG currents in the external solution.
- Perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration.
- After the highest concentration, perform a washout with the external solution to assess the reversibility of the block.
3. Data Analysis:
- Measure the peak tail current amplitude at each compound concentration.
- Calculate the percentage of current inhibition relative to the baseline current.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Fit the data to the Hill equation to determine the IC50 value.
Conclusion
The this compound derivatives represent a class of selective, CNS-penetrant histamine H1 receptor antagonists.[1] The primary off-target concern for this class of compounds is the hERG potassium channel, and structure-activity relationship studies have focused on mitigating this interaction to improve the safety profile.[1] In contrast, the 2-(piperidin-4-yl) isomer has been pursued for its anti-inflammatory effects, highlighting a significant divergence in pharmacology based on the piperidine substitution pattern.[2][3] For the development of any CNS-active drug candidate from this series, a thorough cross-reactivity assessment against a broad panel of receptors and enzymes is crucial to fully characterize its selectivity and predict potential side effects. The experimental protocols outlined above provide a framework for such an evaluation.
References
Penetration of Benzimidazole-Based Antihistamines into the Central Nervous System: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The development of second-generation antihistamines has significantly improved the management of allergic conditions by minimizing sedative side effects. A key determinant of an antihistamine's sedative potential is its ability to cross the blood-brain barrier (BBB) and occupy histamine H1 receptors in the central nervous system (CNS). This guide provides a comparative analysis of the CNS penetration of several benzimidazole-based antihistamines, including bilastine, ebastine, and mizolastine, supported by experimental data from preclinical and clinical studies.
Executive Summary
Benzimidazole-based second-generation antihistamines generally exhibit low CNS penetration due to factors such as lower lipophilicity and, crucially, their interaction with the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier. Positron Emission Tomography (PET) studies measuring histamine H1 receptor occupancy (H1RO) and in vivo animal studies assessing brain-to-plasma concentration ratios consistently demonstrate minimal brain accessibility for these compounds compared to first-generation antihistamines. Among the benzimidazoles, bilastine has shown one of the lowest levels of brain H1 receptor occupancy.
Quantitative Data on CNS Penetration
The following tables summarize key quantitative data from various studies assessing the CNS penetration of benzimidazole-based antihistamines. It is important to note that direct head-to-head comparative studies across all compounds under identical conditions are limited; therefore, data is compiled from multiple sources.
Table 1: Histamine H1 Receptor Occupancy (H1RO) in Humans as Measured by Positron Emission Tomography (PET)
| Antihistamine | Dose | Mean H1RO (%) | Study Population | Radioligand | Source(s) |
| Bilastine | 20 mg | Undetectable to very low | Healthy Volunteers | [¹¹C]doxepin | [1][2][3] |
| Ebastine | 10 mg | ~10% | Healthy Volunteers | [¹¹C]doxepin | [4] |
| Mizolastine | 10 mg | Data not available in a comparable format | - | - | [5] |
| Reference First-Generation | |||||
| d-chlorpheniramine | 2 mg | ~50% | Healthy Volunteers | [¹¹C]doxepin | [4] |
Table 2: Brain-to-Plasma Concentration Ratios in Animal Models
| Antihistamine | Animal Model | Brain-to-Plasma Ratio | Experimental Method | Source(s) |
| Ebastine (as Carebastine) | Rat | Low (efflux suggested) | In situ brain perfusion | [6] |
| Mizolastine | - | Slowly penetrates the brain | Pharmacokinetic studies | [7] |
| Reference Second-Generation | ||||
| Fexofenadine | Rat | 0.018 ± 0.002 | Intravenous infusion to steady-state | [8][9] |
| Cetirizine | Mouse (wild-type) | Low (increased in Pgp-deficient mice) | Intravenous administration | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to assess the CNS penetration of antihistamines.
Positron Emission Tomography (PET) for H1 Receptor Occupancy
This non-invasive imaging technique quantifies the binding of a drug to its target receptor in the living human brain.
-
Objective: To measure the percentage of histamine H1 receptors occupied by an antihistamine at a therapeutic dose.[11][12]
-
Protocol Outline:
-
Subject Preparation: Healthy volunteers are typically recruited and undergo a baseline PET scan without any medication to measure the baseline density of H1 receptors.
-
Radioligand Administration: A radiolabeled ligand that binds to H1 receptors, commonly [¹¹C]doxepin, is injected intravenously.[13][14]
-
PET Scanning: The distribution of the radioligand in the brain is measured using a PET scanner over a specific period.
-
Drug Administration: Subjects are then administered a single oral dose of the antihistamine being studied.
-
Post-Dosing PET Scan: After a time interval corresponding to the peak plasma concentration of the antihistamine, a second PET scan is performed with the same radioligand.
-
Data Analysis: The H1 receptor occupancy is calculated by comparing the binding potential of the radioligand in the baseline and post-dosing scans. The reduction in binding potential after drug administration reflects the percentage of receptors occupied by the antihistamine.[11][15]
-
In Situ Brain Perfusion
This technique is used in animal models to study the transport of substances across the blood-brain barrier.
-
Objective: To determine the rate and extent of an antihistamine's transport into the brain.[16][17]
-
Protocol Outline:
-
Animal Preparation: An animal, typically a rat, is anesthetized. The common carotid artery is cannulated for the infusion of the drug solution, and the jugular vein may be cannulated for blood sampling.
-
Perfusion: The brain is perfused with a physiological buffer containing the antihistamine of interest at a known concentration and a marker for BBB integrity.
-
Sample Collection: After a short perfusion period, the animal is decapitated, and the brain is removed and dissected. Blood samples may also be collected.
-
Concentration Analysis: The concentration of the antihistamine in the brain tissue and the perfusate is determined using methods like liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Uptake: The brain uptake clearance or the brain-to-perfusate concentration ratio is calculated to quantify the extent of CNS penetration.
-
MDR1-MDCKII Monolayer Assay
This in vitro assay is used to determine if a compound is a substrate of the P-glycoprotein (P-gp) efflux pump.
-
Objective: To assess the potential for a drug to be actively transported out of the brain by P-gp.[18][19][20]
-
Protocol Outline:
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (which encodes for P-gp) are cultured on a semi-permeable membrane in a transwell plate system. This forms a polarized monolayer of cells that mimics the BBB.
-
Transport Studies: The antihistamine is added to either the apical (representing the blood side) or the basolateral (representing the brain side) chamber of the transwell.
-
Sample Collection and Analysis: At specific time points, samples are taken from the opposite chamber to measure the amount of the drug that has been transported across the cell monolayer.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both directions (apical-to-basolateral and basolateral-to-apical).
-
Efflux Ratio Determination: The efflux ratio is calculated by dividing the Papp in the basolateral-to-apical direction by the Papp in the apical-to-basolateral direction. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter like P-gp.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Factors influencing antihistamine CNS penetration.
Caption: Workflow for PET measurement of H1 receptor occupancy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Safety profile of bilastine: 2nd generation H1-antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroimaging of histamine H1-receptor occupancy in human brain by positron emission tomography (PET): a comparative study of ebastine, a second-generation antihistamine, and (+)-chlorpheniramine, a classical antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dovepress.com [dovepress.com]
- 7. Lack of behavioural toxicity of mizolastine: a review of the clinical pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steady-state brain concentrations of antihistamines in rats: interplay of membrane permeability, P-glycoprotein efflux and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cerebral Histamine H1 Receptor Binding Potential Measured with PET Under a Test Dose of Olopatadine, an Antihistamine, Is Reduced After Repeated Administration of Olopatadine | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. Histamine H1 receptor occupancy in human brains after single oral doses of histamine H1 antagonists measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Brain histamine H1 receptor occupancy measured by PET after oral administration of levocetirizine, a non-sedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of the first and second generation antihistamines brain penetration and role of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. enamine.net [enamine.net]
- 19. In-vitro MDR1-MDCKII permeability assay protocol v1 [protocols.io]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Validation of 2-(piperidin-3-yl)-1H-benzo[d]imidazole as a c-Myc inhibitor
An Objective Guide for Researchers and Drug Development Professionals
The c-Myc oncogene, a master regulator of cellular proliferation, differentiation, and apoptosis, is dysregulated in a vast array of human cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors that can effectively disrupt c-Myc activity remains a significant challenge in oncology research. This guide provides a comparative validation of a novel benzimidazole-derivative, 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine, hereafter referred to as Compound A5, as a c-Myc inhibitor. Its performance is objectively compared with two well-established c-Myc inhibitors, 10058-F4, a direct inhibitor of the c-Myc/Max interaction, and JQ1, an indirect inhibitor that targets BET bromodomains.
Performance Comparison of c-Myc Inhibitors
The inhibitory effects of Compound A5, 10058-F4, and JQ1 on cancer cell viability have been quantified to determine their half-maximal inhibitory concentrations (IC50). The following tables summarize the available data for lung adenocarcinoma cell lines A549 and NCI-H1299, providing a direct comparison of their potency.
Table 1: IC50 Values in A549 Lung Adenocarcinoma Cells
| Compound | Mechanism of Action | IC50 (µM) |
| Compound A5 | Disrupts c-Myc/Max interaction[1] | 4.08[1] |
| 10058-F4 | Direct c-Myc/Max inhibitor[2] | 82.8[3] |
| JQ1 | Indirect BET inhibitor[4][5] | 17[4] |
Table 2: IC50 Values in NCI-H1299 Lung Adenocarcinoma Cells
| Compound | Mechanism of Action | IC50 (µM) |
| Compound A5 | Disrupts c-Myc/Max interaction[1] | 7.86[1] |
| 10058-F4 | Direct c-Myc/Max inhibitor[2] | Data not available |
| JQ1 | Indirect BET inhibitor[4][5] | Data not available |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the c-Myc signaling pathway and the distinct mechanisms by which Compound A5, 10058-F4, and JQ1 exert their inhibitory effects.
Figure 1: Simplified c-Myc signaling pathway.
Figure 2: Mechanisms of action for Compound A5, 10058-F4, and JQ1.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
Cell Viability Assay (CCK-8)
This protocol is used to determine the cytotoxic effects of the c-Myc inhibitors on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Compound A5, 10058-F4, JQ1) in culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest compound concentration.
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis for c-Myc Expression
This protocol is used to quantify the levels of c-Myc protein in cells following treatment with the inhibitors.
-
Cell Lysis: After treating cells with the inhibitors for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the c-Myc protein levels to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the c-Myc inhibitors on cell cycle progression.
-
Cell Treatment and Harvesting: Treat cells with the inhibitors for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental and Validation Workflow
The following diagram outlines a typical workflow for the validation of a novel c-Myc inhibitor.
Figure 3: A generalized workflow for the validation of a c-Myc inhibitor.
References
- 1. A high-content screen identifies the vulnerability of MYC-overexpressing cells to dimethylfasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
Safety Operating Guide
Safe Disposal of 2-(piperidin-3-yl)-1H-benzo[d]imidazole: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical guidance for the proper disposal of 2-(piperidin-3-yl)-1H-benzo[d]imidazole, a heterocyclic compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the hazardous properties of its constituent functional groups, piperidine and benzimidazole, necessitate treating it as a hazardous substance. Similar compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, stringent safety precautions are mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles conforming to EN 166(EU) or NIOSH (US).[2] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). Gloves must be inspected prior to use.[2] |
| Body Protection | A laboratory coat and, if necessary, an impervious apron.[2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a certified chemical fume hood.[2] If exposure limits are exceeded, a full-face respirator may be necessary.[3] |
Spill Management Protocol
In the event of a spill, immediate and decisive action is required to mitigate risks.
Experimental Protocol for Spill Management:
-
Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill zone.
-
Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, increase ventilation in the area if it is safe to do so.
-
Containment: For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[2] For liquid spills, use a chemical spill kit with absorbent pads or vermiculite to contain the material. Do not use combustible materials like paper towels.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[2][4]
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
Waste Disposal Procedures
Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[2][4] All waste containing this compound must be treated as hazardous waste.
Waste Collection and Storage:
-
Waste Container: Collect waste this compound in its pure form and in solutions in a sealable, airtight, and compatible waste container.[5]
-
Labeling: Attach a completed "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first waste is added.[5]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[5] The container should be stored in a cool, dry place away from direct sunlight and ignition sources.[5]
Disposal Method:
The primary recommended disposal method is through a licensed chemical destruction facility.
-
Incineration: Controlled incineration with flue gas scrubbing is a suitable method for disposal.[2]
-
Licensed Contractor: Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.
Contaminated Packaging Disposal:
-
Rinsing: Containers can be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.
-
Disposal: After proper rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or incinerated if combustible.[2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(piperidin-3-yl)-1H-benzo[d]imidazole
Essential Safety and Handling Guide for 2-(piperidin-3-yl)-1H-benzo[d]imidazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development and is based on available safety data sheets and general best practices for handling heterocyclic compounds.
Hazard Summary: this compound is a solid chemical that should be handled with care. According to available safety information, it presents the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Always handle this compound in a well-ventilated area and avoid the formation of dust and aerosols.[2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.[3][4][5][6]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US).[2] | Protects against eye irritation from dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use. | Prevents skin contact and irritation.[2] |
| Body Protection | A flame-retardant laboratory coat and, if necessary, an impervious apron. | Protects against skin contact and contamination of personal clothing.[2][7] |
| Respiratory Protection | Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator is necessary. | Minimizes inhalation of dust particles and potential respiratory irritation. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[7] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible within the immediate work area.[8]
-
Prepare all necessary equipment (spatulas, weighing paper, glassware, etc.) within the fume hood.
-
Have a designated and properly labeled hazardous waste container ready.[8]
2. Weighing and Transferring (Solid Form):
-
Perform all weighing and transferring operations within the chemical fume hood to contain any dust.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Carefully open the container, avoiding inhalation of any airborne particles.
-
Use a clean spatula to transfer the desired amount of the compound.
-
Close the container tightly immediately after use.[2]
3. Solution Preparation:
-
Add the solid compound to the solvent slowly and carefully within the fume hood.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.
4. Post-Handling:
-
Clean all equipment and the work area thoroughly after use.
-
Wipe down surfaces with an appropriate decontaminating solution.
-
Dispose of all contaminated disposables (e.g., weighing paper, gloves) in the designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection:
-
Collect all waste containing this compound, including excess solid, contaminated solutions, and used disposables, in a clearly labeled, sealed, and compatible hazardous waste container.[8]
-
Do not mix with incompatible waste streams. This compound should be stored away from strong oxidizers, acids, acid anhydrides, and acid chlorides.[8]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
Alternatively, puncture the container to render it unusable for other purposes before disposing of it in a sanitary landfill, if local regulations permit.[2]
-
-
Waste Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]
-
Always adhere to federal, state, and local environmental regulations for chemical waste disposal.[9]
-
Experimental Workflow Diagram
Caption: Workflow for handling and disposal of this compound.
References
- 1. 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. jwpharmlab.com [jwpharmlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
